6-Methoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
6-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPHARYACNVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591699 | |
| Record name | 6-Methoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-51-0 | |
| Record name | 6-Methoxy-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of 6-Methoxyquinazolin-4-amine
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and pharmacological relevance of this important molecular scaffold.
The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and versatile substitution patterns allow it to serve as a privileged scaffold, capable of interacting with a wide array of biological targets.[1] Derivatives of quinazoline exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][2][3]
Within this class, 4-aminoquinazoline derivatives have garnered particular attention. This specific substitution pattern is a key feature in numerous clinically successful kinase inhibitors, which function by blocking the signaling pathways that drive cancer cell proliferation.[3] this compound serves as a pivotal building block for many of these targeted therapies. The methoxy group at the 6-position plays a crucial role in modulating the electronic properties of the ring system and can form key interactions within the ATP-binding pocket of kinases, enhancing both potency and selectivity. This guide aims to provide a detailed exploration of its fundamental chemical characteristics to empower its effective application in research and development.
Synthesis and Elucidation
The construction of the this compound core is typically achieved through a multi-step sequence starting from readily available precursors. A common and reliable method involves the cyclization of an appropriately substituted anthranilonitrile.
General Synthetic Pathway
The synthesis often commences with 2-amino-5-methoxybenzonitrile. This key intermediate contains the necessary functionalities—an ortho-amino group and a nitrile—correctly positioned for the subsequent cyclization to form the pyrimidine portion of the quinazoline ring. The reaction with formamide at elevated temperatures provides a direct route to the final product.
Experimental Protocol: Synthesis via Anthranilonitrile Cyclization
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methoxybenzonitrile (1.48 g, 10 mmol).
-
Reagent Addition: Add formamide (25 mL).
-
Cyclization: Heat the reaction mixture to 180°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: The high temperature is necessary to drive the condensation and subsequent cyclization reaction between the amino group, the nitrile, and formamide, which serves as both a reactant and a solvent.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid. Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (NMR, MS).
Synthesis Workflow Diagram
References
The Unambiguous Identification of 6-Methoxyquinazolin-4-amine: A Technical Guide to Structure Elucidation
Introduction: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several approved anti-cancer drugs. The specific substitution patterns on this bicyclic heteroaromatic system critically dictate its pharmacological activity. Consequently, the precise and unequivocal determination of the structure of novel quinazoline derivatives is a paramount step in the drug discovery and development pipeline. This guide provides an in-depth, technical walkthrough of the analytical methodologies required for the complete structure elucidation of a key quinazoline intermediate: 6-methoxyquinazolin-4-amine.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical, deductive process of structure elucidation, from initial analysis to final confirmation. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, a thorough understanding of the physicochemical properties and safety profile of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | - |
| CAS Number | 885277-51-0 | - |
Safety and Handling: Quinazoline derivatives should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[1][2][3] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
The Elucidation Workflow: A Multi-Technique Approach
The definitive structure determination of an organic molecule like this compound relies on the synergistic application of multiple analytical techniques. No single method provides all the necessary information. Instead, we will piece together the structural puzzle using data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with a concluding discussion on the gold standard for absolute structure confirmation: X-ray crystallography.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
The Causality Behind the Choice: Mass spectrometry (MS) is the initial and indispensable step in structure elucidation. Its primary function is to provide the accurate molecular weight of the analyte, which, in turn, allows for the determination of its molecular formula. This information is the foundational blueprint upon which all subsequent spectroscopic interpretation is built.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Interpreting the Mass Spectrum of this compound
The mass spectrum provides two critical pieces of information: the molecular ion peak and the fragmentation pattern.
-
The Nitrogen Rule: For a molecule containing carbon, hydrogen, oxygen, and nitrogen, the nitrogen rule states that if the molecular weight is odd, the molecule contains an odd number of nitrogen atoms. The molecular formula of this compound (C₉H₉N₃O) gives a molecular weight of 175.19. The nominal mass of 175 is an odd number, which is consistent with the presence of three nitrogen atoms.[4]
-
Predicted Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. Energetically unstable molecular ions break apart in predictable ways, often at weaker bonds or to form stable carbocations or neutral molecules.[5][6][7]
| m/z (Predicted) | Fragment Lost | Structure of Fragment | Significance |
| 175 | - | [C₉H₉N₃O]⁺• | Molecular Ion (M⁺•) |
| 160 | •CH₃ | Methyl radical | Loss of the methoxy methyl group |
| 147 | CO | Carbon monoxide | Loss of CO from the pyrimidine ring |
| 132 | HCN | Hydrogen cyanide | A common loss from nitrogen-containing heterocycles |
| 118 | N₂ + HCN | Dinitrogen and Hydrogen Cyanide | Further fragmentation of the quinazoline core |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Pieces
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.
1D NMR: ¹H and ¹³C Spectra
The Causality Behind the Choice: ¹H NMR provides information on the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon environments in the molecule. Together, they allow us to identify the key functional groups and the carbon skeleton.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as its residual peaks should not overlap with analyte signals.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.
Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
Note: The following chemical shifts are predicted based on known data for similar quinazoline derivatives and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | s | 1H | H-2 | The proton at C-2 is a singlet and is typically downfield due to the influence of the two adjacent nitrogen atoms. |
| ~7.85 | d | 1H | H-5 | This proton is part of the benzene ring and is coupled to H-7. |
| ~7.50 | dd | 1H | H-7 | This proton is coupled to both H-5 and H-8. |
| ~7.20 | d | 1H | H-8 | This proton is coupled to H-7. |
| ~6.80 | br s | 2H | -NH₂ | The amine protons are typically broad and their chemical shift can be variable. |
| ~3.90 | s | 3H | -OCH₃ | The methoxy protons are a sharp singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~160.0 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~155.0 | C-4 | Carbon attached to the amino group. |
| ~152.0 | C-2 | Carbon in the pyrimidine ring, deshielded by two nitrogen atoms. |
| ~150.0 | C-8a | Quaternary carbon at the ring junction. |
| ~128.0 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-7 | Aromatic CH carbon. |
| ~118.0 | C-4a | Quaternary carbon at the ring junction. |
| ~105.0 | C-8 | Aromatic CH carbon. |
| ~56.0 | -OCH₃ | Methoxy carbon. |
2D NMR: COSY, HSQC, and HMBC - Confirming the Connections
The Causality Behind the Choice: While 1D NMR provides a list of the structural components, 2D NMR experiments reveal how these components are connected. These experiments are crucial for unambiguously assembling the final structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds), which is key for connecting different parts of the molecule.[8][9][11]
Experimental Protocol: 2D NMR Spectroscopy
The same sample prepared for 1D NMR can be used for 2D experiments. The appropriate pulse sequences for COSY, HSQC, and HMBC are run on the NMR spectrometer.
Predicted 2D NMR Correlations for this compound
-
COSY:
-
A cross-peak between the signals at ~7.85 ppm (H-5) and ~7.50 ppm (H-7).
-
A cross-peak between the signals at ~7.50 ppm (H-7) and ~7.20 ppm (H-8).
-
-
HSQC:
-
A cross-peak connecting the proton at ~8.30 ppm to the carbon at ~152.0 ppm (H-2 to C-2).
-
A cross-peak connecting the proton at ~7.85 ppm to the carbon at ~128.0 ppm (H-5 to C-5).
-
A cross-peak connecting the proton at ~7.50 ppm to the carbon at ~122.0 ppm (H-7 to C-7).
-
A cross-peak connecting the proton at ~7.20 ppm to the carbon at ~105.0 ppm (H-8 to C-8).
-
A cross-peak connecting the protons at ~3.90 ppm to the carbon at ~56.0 ppm (-OCH₃).
-
-
HMBC:
-
Connecting the Methoxy Group: The methoxy protons (~3.90 ppm) will show a correlation to the carbon at ~160.0 ppm (C-6).
-
Assembling the Benzene Ring:
-
H-5 (~7.85 ppm) will show correlations to C-7 (~122.0 ppm) and C-4a (~118.0 ppm).
-
H-8 (~7.20 ppm) will show a correlation to C-6 (~160.0 ppm).
-
-
Connecting the Rings:
-
H-2 (~8.30 ppm) will show correlations to C-4 (~155.0 ppm) and C-8a (~150.0 ppm).
-
The amine protons (~6.80 ppm) will show a correlation to C-4 (~155.0 ppm) and C-4a (~118.0 ppm).
-
-
Part 3: X-ray Crystallography - The Ultimate Confirmation
The Causality Behind the Choice: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof. By determining the precise spatial arrangement of atoms in a single crystal, it provides a three-dimensional model of the molecule, confirming connectivity and stereochemistry with unparalleled accuracy.[12][13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. High-purity this compound is dissolved in a suitable solvent or solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, serving as the fundamental starting point. 1D and 2D NMR spectroscopy then allow for the detailed assembly of the molecular framework, piece by piece, by establishing the connectivity between atoms. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the proposed structure. This multi-faceted, self-validating workflow ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement for advancing a compound in the drug discovery and development process.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. excillum.com [excillum.com]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 6-Methoxyquinazolin-4-amine
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline framework is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological and physiological activities.[1] Its derivatives have garnered widespread interest in medicinal chemistry for their potential as anti-tumor, anti-inflammatory, anti-hypertensive, and anti-malarial agents.[1] Within this versatile class of molecules, 6-Methoxyquinazolin-4-amine serves as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules, particularly kinase inhibitors used in oncology.[2][3]
This guide provides a comprehensive technical overview of the predominant synthetic pathways to this compound. We will delve into the mechanistic rationale behind reagent selection and procedural steps, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors. The methodologies described are designed to be self-validating, emphasizing robust and reproducible protocols grounded in established chemical principles.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of this compound reveals a primary strategy centered on the sequential construction and functionalization of the quinazoline core. The most common and industrially scalable approach involves the formation of a 4-chloro-6-methoxyquinazoline intermediate. The highly reactive chloro group at the 4-position is an excellent electrophilic site, readily susceptible to nucleophilic aromatic substitution (SNAr) by an ammonia source to furnish the target amine.
Caption: Retrosynthetic analysis of this compound.
This multi-step synthesis is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding chemical transformations.
Primary Synthetic Pathway: From Anthranilic Acid Derivatives
The most reliable and widely documented synthesis of this compound begins with 2-amino-5-methoxybenzoic acid. The pathway involves a three-step sequence: cyclization to form the quinazolinone ring, chlorination of the 4-position, and subsequent amination.
Step 1: Cyclization to Synthesize 6-Methoxyquinazolin-4(3H)-one
The foundational step is the construction of the heterocyclic quinazolinone core. This is typically achieved through a condensation reaction between 2-amino-5-methoxybenzoic acid and a C1 source, such as formamide or formamidine acetate.[1]
-
Causality of Reagent Choice: Formamide serves a dual role as both a reactant and a solvent at elevated temperatures. Upon heating, it provides the necessary carbon and nitrogen atoms (C2 and N3) to close the pyrimidine ring. Formamidine acetate can also be used, often in a refluxing alcoholic solvent, and offers a reliable alternative.[1] The selection between these reagents often comes down to desired reaction conditions, scale, and downstream purification strategy.
Experimental Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methoxybenzoic acid (1.0 eq).
-
Reaction: Add an excess of formamide (approximately 10-15 eq).
-
Heating: Heat the reaction mixture to 140-160 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to approximately 90 °C and carefully add deionized water. Further cooling to room temperature will induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual formamide, and dry under vacuum to yield 6-Methoxyquinazolin-4(3H)-one as a solid.
Step 2: Chlorination to Synthesize 4-Chloro-6-methoxyquinazoline
The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical activation step. This is accomplished using a strong chlorinating agent, which transforms the lactam into a highly reactive intermediate for nucleophilic substitution.
-
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation.[1] It functions effectively as both the chlorinating agent and the solvent. The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the active electrophilic species that facilitates the chlorination. Phosphorus oxychloride (POCl₃) is another common and effective choice.[4]
Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinazoline
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Methoxyquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (10-20 eq).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 79 °C) for 3-5 hours. Monitor the reaction for completion by TLC.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the aqueous solution with a dilute base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-Chloro-6-methoxyquinazoline.
Step 3: Amination to Synthesize this compound
The final step involves the displacement of the chloride at the C4 position with an amino group. This nucleophilic aromatic substitution (SNAr) reaction proceeds efficiently due to the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack.[2]
-
Causality of Reagent Choice: An ammonia source is required. This can be aqueous ammonium hydroxide in a sealed vessel at elevated temperatures or by bubbling ammonia gas through a solution of the chloroquinazoline in a suitable solvent like isopropanol. The use of a sealed reaction vessel is crucial when using ammonium hydroxide to maintain a sufficient concentration of ammonia at the required reaction temperature.
Experimental Protocol: Synthesis of this compound
-
Setup: Place 4-Chloro-6-methoxyquinazoline (1.0 eq) into a sealed pressure vessel.
-
Reaction: Add a solution of ammonium hydroxide (25-30% in water) in a suitable solvent such as ethanol or isopropanol.
-
Heating: Seal the vessel and heat the mixture to 70-90 °C for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Work-up: After cooling the reaction to room temperature, a precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. The product can be further purified by recrystallization if necessary.
Summary of Synthetic Pathway
The table below summarizes the typical conditions and expected outcomes for the primary synthetic route.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 2-Amino-5-methoxybenzoic Acid | Formamide | Formamide | 140-160 | 4-8 | 80-90% |
| 2. Chlorination | 6-Methoxyquinazolin-4(3H)-one | SOCl₂, cat. DMF | SOCl₂ | 75-80 | 3-5 | 90-95% |
| 3. Amination | 4-Chloro-6-methoxyquinazoline | NH₄OH | Ethanol/Water | 70-90 | 12-18 | 85-95% |
Workflow Visualization
The overall experimental workflow can be visualized to better understand the sequence of operations from starting material to final product.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 6-Methoxyquinazolin-4-amine
This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MOA) of 6-methoxyquinazolin-4-amine, a member of the pharmacologically significant quinazoline family. Researchers, scientists, and drug development professionals will find a structured, yet flexible, roadmap herein, designed to navigate the complexities of MOA discovery with scientific rigor and efficiency. Our approach is rooted in a deep understanding of the quinazoline scaffold's known biological activities and leverages a multi-pronged experimental strategy to deconstruct the compound's cellular and molecular interactions.
Introduction: The Quinazoline Scaffold and the Promise of this compound
Quinazoline and its derivatives are heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] Their diverse pharmacological activities span from anticancer and anti-inflammatory to antimicrobial and analgesic effects.[2] This versatility stems from the quinazoline core's ability to interact with a wide array of biological targets.[3] Notably, many quinazoline derivatives have been developed as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) in cancer therapy.[4][5] Other known mechanisms include the inhibition of DNA repair enzymes, tubulin polymerization, and the activation of procaspases.[6][7]
This compound, with its characteristic 4-amino and 6-methoxy substitutions, presents a compelling subject for MOA investigation. Structure-activity relationship studies of related compounds suggest that these substitutions can significantly influence biological activity.[6][7] However, the specific molecular targets and pathways modulated by this particular derivative remain largely uncharacterized. This guide outlines a systematic approach to illuminate its MOA, transforming it from a mere chemical entity into a potential therapeutic lead with a well-defined biological function.
A Phased Approach to MOA Discovery: From Broad Observation to Granular Detail
Our strategy for elucidating the MOA of this compound is organized into a logical, three-phase workflow. This approach begins with high-level phenotypic screening to identify the compound's primary biological effects, followed by more focused investigations to pinpoint its molecular target(s), and culminating in a detailed analysis of the downstream signaling pathways.
Figure 1: A three-phase workflow for the mechanism of action discovery of this compound.
Phase 1: Phenotypic Screening - Casting a Wide Net
The initial step is to determine the broad biological impact of this compound without any preconceived notions about its target. This is achieved through a panel of high-content cellular assays.
High-Throughput Cell Viability and Proliferation Assays
The foundational experiment is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This provides initial clues about its potential as an anti-proliferative agent and can reveal cell-type specificities.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a predefined period (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Table 1: Representative Cell Viability Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 5.2 ± 0.4 |
| PC-3 | Prostate Cancer | 13.0 ± 1.4[8] |
| BxPC-3 | Pancreatic Cancer | 8.7 ± 0.9 |
| HCT116 | Colon Cancer | 6.1 ± 0.5 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
Note: The data for PC-3 cells is derived from a study on a similar quinazoline derivative and is included for illustrative purposes.[8]
Cell Cycle Analysis
To understand the nature of the anti-proliferative effect, it is crucial to determine if the compound induces cell cycle arrest.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat a sensitive cell line (e.g., A549) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase 2: Target Identification & Engagement - Zeroing in on the Molecular Target
With a confirmed cellular phenotype, the next phase focuses on identifying the direct molecular target(s) of this compound. A combination of affinity-based, activity-based, and computational methods will be employed.
Kinase Profiling Assays
Given that many quinazoline derivatives are kinase inhibitors, a broad kinase screen is a logical next step.[3]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Assay Principle: These services typically utilize in vitro enzymatic assays where the ability of the compound to inhibit the phosphorylation of a substrate by a large panel of kinases is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Hits are then followed up with dose-response curves to determine the IC50 for each inhibited kinase.
Table 2: Hypothetical Kinase Profiling Results for this compound
| Kinase | % Inhibition at 10 µM | IC50 (nM) |
| EGFR | 98% | 50 |
| Aurora A | 92% | 150 |
| PAK4 | 85% | 300 |
| c-Met | 78% | 800 |
| VEGFR-2 | 65% | >1000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the putative target protein (e.g., EGFR) remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Pathway Elucidation & Validation - Connecting the Dots
Once a primary target is identified and confirmed, the final phase is to elucidate the downstream signaling pathways affected by the compound and to validate the target's role in the observed phenotype.
Phospho-Proteomic and Western Blot Analysis
To understand the downstream consequences of target engagement, particularly for a kinase inhibitor, it is essential to analyze the phosphorylation status of key signaling proteins.
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Lysis: Treat a sensitive cell line with this compound for various times and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands and quantify their intensities.
Figure 3: A simplified representation of the EGFR signaling pathway potentially inhibited by this compound.
Target Validation with Genetic Approaches
To definitively link the identified target to the observed cellular phenotype, genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be employed.
Experimental Protocol: siRNA-Mediated Target Knockdown
-
siRNA Transfection: Transfect cells with siRNA specifically targeting the identified kinase (e.g., EGFR) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blotting.
-
Phenotypic Assay: Perform a cell viability assay on the knockdown and control cells in the presence and absence of this compound.
-
Data Analysis: If the knockdown of the target protein phenocopies the effect of the compound and/or leads to resistance to the compound, it strongly validates the target.
Conclusion: Synthesizing the Evidence for a Coherent MOA
The discovery of a drug's mechanism of action is an iterative and multi-faceted process. This guide has provided a robust framework for the systematic investigation of this compound. By progressing from broad phenotypic observations to specific target identification and pathway analysis, researchers can build a comprehensive and well-supported model of how this compound exerts its biological effects. The successful elucidation of its MOA will be critical for its further development as a potential therapeutic agent.
References
- 1. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 6-Methoxyquinazolin-4-amine: From Theoretical Principles to Practical Determination
Executive Summary: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents. 6-Methoxyquinazolin-4-amine is a key intermediate and building block in the synthesis of these complex molecules. However, a comprehensive, publicly available dataset on its solubility in common laboratory solvents is notably absent. This guide, therefore, serves a critical purpose: to provide drug discovery and development scientists with the necessary theoretical framework and actionable experimental protocols to precisely determine the solubility profile of this compound. By synthesizing established principles of physical chemistry with a detailed, field-proven methodology, this document empowers researchers to generate the robust, high-quality solubility data essential for advancing their research and development programs.
Introduction: The Quinazoline Scaffold and the Imperative of Solubility
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, leading to their development as anticancer and antimalarial agents, among other therapeutic uses[1]. This compound represents a vital synthon for creating libraries of these potent molecules.
The journey of any potential drug candidate from the bench to the clinic is fundamentally governed by its physicochemical properties, with solubility being paramount. Poor solubility can cripple a development program, leading to challenges in formulation, unreliable results in biological assays, and low bioavailability[2]. Therefore, establishing a clear and accurate solubility profile for a compound like this compound is not a perfunctory step but a foundational requirement for its successful application in drug discovery.
Theoretical Framework for Solubility Prediction
Understanding the molecular structure of this compound allows us to predict its solubility behavior and make rational choices for solvent selection.
The Interplay of Functional Groups
The solubility of this molecule is dictated by three key features:
-
Quinazoline Core: The parent quinazoline molecule is a weakly basic aromatic heterocycle that is soluble in water[3]. The two nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors.
-
4-Amino Group: This primary amine is a key hydrogen bond donor and a basic center. It significantly influences the molecule's ability to interact with protic solvents.
-
6-Methoxy Group: This ether group is an electron-donating substituent that can also act as a hydrogen bond acceptor. It adds a degree of lipophilicity to the molecule.
Collectively, these features suggest a molecule with moderate polarity. It is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where many related quinoline and quinazoline derivatives are readily dissolved[2][4].
The Critical Influence of pH
As a weak base, the aqueous solubility of this compound is expected to be profoundly dependent on pH. In acidic solutions where the pH is below the compound's pKa (the pH at which the compound is 50% ionized), the amino group will become protonated. This protonation forms a cationic species, or a salt, which is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base[4]. This principle is a cornerstone of pharmaceutical formulation for basic compounds.
Quantitative Solubility Profile
As previously noted, specific quantitative solubility data for this compound in common solvents is not widely available in peer-reviewed literature or chemical databases. The table below is presented as a template for researchers to populate with their own experimentally determined values using the protocol outlined in Section 4.
| Solvent/Medium | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) |
| Water (pH 7.0) | 25 | ||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | ||
| 0.1 M HCl (pH 1.0) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol (95%) | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocol: Determining Equilibrium Solubility
To obtain definitive, high-quality data, the Equilibrium Shake-Flask Method is the universally recognized "gold standard". This method measures the thermodynamic solubility, which represents the true saturation point of a solution at equilibrium.
Rationale Behind the Method
The core principle is to create a saturated solution where the dissolved solute is in dynamic equilibrium with an excess of undissolved solid. This ensures that the maximum amount of compound has dissolved under the specified conditions (solvent, temperature). By carefully separating the liquid phase from the solid phase and then quantifying the concentration of the dissolved compound, one obtains the thermodynamic solubility value.
Step-by-Step Protocol
1. Materials and Equipment:
- This compound (solid powder)
- Selected solvents (e.g., Water, PBS, DMSO, Ethanol) of high purity
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
2. Preparation of Solutions:
- Accurately weigh an amount of this compound that is well in excess of its expected solubility and add it to a glass vial. For a novel compound, starting with ~5-10 mg per 1 mL of solvent is a reasonable heuristic.
- Add a precise volume of the chosen solvent to the vial.
3. Equilibration:
- Securely cap the vials.
- Place the vials in a temperature-controlled shaker/rotator (e.g., set to 25°C or 37°C).
- Agitate the samples for a minimum of 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. For highly crystalline or poorly soluble compounds, 72 hours may be necessary.
4. Phase Separation (Critical Step):
- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.
- Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the remaining undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant. Causality: It is crucial not to disturb the solid pellet during this step.
- Immediately filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean analysis vial. Causality: This removes any remaining microscopic particulates that could falsely elevate the measured concentration. Pre-rinsing the filter with a small amount of the solution can prevent adsorption of the analyte to the filter membrane.
5. Quantification:
- Prepare a set of calibration standards of this compound of known concentrations in the same solvent.
- Analyze the filtered sample and the calibration standards using a validated HPLC-UV method.
- Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.
6. Data Calculation:
- The concentration obtained from the HPLC analysis is the equilibrium solubility. Convert this value to the desired units (e.g., mg/mL, µM).
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
High-Throughput Alternatives for Early Discovery
While the shake-flask method provides the most accurate data, it is low-throughput. In early drug discovery, where hundreds of compounds may need to be profiled quickly, high-throughput screening (HTS) methods are invaluable. These methods typically measure kinetic solubility , which is the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.
Common HTS techniques include:
-
Laser Nephelometry: This method detects precipitation by measuring light scattering as the compound comes out of solution[5].
-
UV Plate Reader Methods: After precipitation and filtration in a multi-well plate format, the concentration in the filtrate is quantified by UV absorbance.
These methods are excellent for rank-ordering compounds but may not reflect the true thermodynamic equilibrium. It is standard practice to confirm the solubility of lead candidates using the shake-flask method.
Safety and Handling
As with any novel chemical entity, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in drug discovery and development. While published quantitative data is scarce, this guide provides the essential theoretical context and a robust, step-by-step experimental protocol for its determination. By meticulously following the "gold standard" shake-flask method, researchers can generate the reliable, high-quality solubility data needed to make informed decisions, accelerate their research, and unlock the full potential of this valuable chemical scaffold.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-Methoxyquinazolin-4-amine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methoxyquinazolin-4-amine, a quinazoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide details the theoretical underpinnings, experimental protocols, and data interpretation, establishing a framework for the unequivocal identification and characterization of this compound.
Introduction to this compound
This compound belongs to the quinazoline family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] Quinazoline derivatives are integral scaffolds in the design of therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior, which are critical aspects of the drug discovery and development process. Spectroscopic techniques are indispensable tools for achieving this level of detailed molecular characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For this compound, ¹H NMR and ¹³C NMR are crucial for elucidating the arrangement of atoms within the molecule.
A. Theoretical Framework
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms, while ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shift (δ) in an NMR spectrum is indicative of the electronic environment of a nucleus. Electron-withdrawing groups tend to deshield nuclei, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts. Spin-spin coupling between adjacent non-equivalent nuclei in ¹H NMR provides valuable information about the connectivity of atoms.
B. Experimental Protocol: NMR Spectroscopy
A general workflow for acquiring NMR spectra of quinazoline derivatives is as follows:
Figure 1. General workflow for NMR spectroscopic analysis.
C. Expected Spectroscopic Data and Interpretation for this compound
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H2 |
| ~7.8 | d | 1H | H5 |
| ~7.5 | dd | 1H | H7 |
| ~7.2 | d | 1H | H8 |
| ~7.0 | br s | 2H | NH₂ |
| ~3.9 | s | 3H | OCH₃ |
-
Interpretation: The aromatic protons are expected to appear in the downfield region (7.0-8.5 ppm). The H2 proton, being adjacent to two nitrogen atoms, will be the most deshielded. The protons on the benzene ring (H5, H7, H8) will exhibit splitting patterns characteristic of their coupling with neighboring protons. The amine protons often appear as a broad singlet due to exchange with residual water in the solvent. The methoxy protons will be a sharp singlet at a higher field.
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~158 | C6 |
| ~155 | C2 |
| ~150 | C8a |
| ~128 | C5 |
| ~122 | C7 |
| ~118 | C4a |
| ~105 | C8 |
| ~56 | OCH₃ |
-
Interpretation: The carbon atoms of the quinazoline ring will resonate at lower field due to their aromaticity and proximity to heteroatoms.[4] The C4 carbon, attached to the amino group, and the C6 carbon, bonded to the methoxy group, are expected to be significantly downfield. The methoxy carbon will appear at a characteristic chemical shift of around 56 ppm.[5]
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
A. Theoretical Framework
Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups such as N-H (amines), C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-O (ether) bonds.
B. Experimental Protocol: FT-IR Spectroscopy
Figure 2. General workflow for FT-IR spectroscopic analysis.
C. Expected Spectroscopic Data and Interpretation for this compound
Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy |
| 1650-1580 | N-H bend | Primary Amine |
| 1620-1570 | C=N stretch | Quinazoline ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
-
Interpretation: The presence of a primary amine will be indicated by two N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[6] The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the quinazoline ring will be present in the 1620-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the aryl ether will be visible around 1250-1200 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
A. Theoretical Framework
In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to their m/z ratio. The most common ionization technique for small organic molecules is Electron Ionization (EI). High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule.
B. Experimental Protocol: Mass Spectrometry
Figure 3. General workflow for mass spectrometric analysis.
C. Expected Spectroscopic Data and Interpretation for this compound
The molecular formula for this compound is C₉H₉N₃O.
-
Molecular Weight: 175.19 g/mol
-
Expected HRMS (ESI) [M+H]⁺: Calculated for C₉H₁₀N₃O⁺: 176.0818; Observed: 176.08XX.
-
Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 175. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 176 would be prominent. The fragmentation pattern in EI-MS would likely involve the loss of small, stable molecules such as HCN, CO, and CH₃ from the molecular ion, providing further structural confirmation.
Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining the theoretical principles of these analytical techniques with established experimental protocols and data from related compounds, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this important class of molecules, ensuring scientific integrity and facilitating advancements in drug discovery and development.
References
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
Unlocking the Therapeutic Potential of 6-Methoxyquinazolin-4-amine: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a range of diseases, most notably in oncology.[3] This technical guide focuses on a specific, promising derivative: 6-Methoxyquinazolin-4-amine. We will dissect the core chemical features of this molecule to hypothesize its most probable therapeutic targets. More importantly, we provide a comprehensive, field-proven framework for researchers to systematically validate these targets, moving from broad kinase profiling to specific cellular pathway analysis. This document is designed not as a rigid set of instructions, but as a strategic guide, empowering researchers to make informed decisions and design robust, self-validating experiments in the quest for novel therapeutics.
Part 1: The Kinase-Centric Hypothesis: Primary Therapeutic Targets
The overwhelming body of evidence points toward protein kinases as the primary target class for quinazoline-based compounds.[2][4] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The 4-aminoquinazoline core, in particular, has a high affinity for the ATP-binding pocket of several key oncogenic kinases.[5][6]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4][5] Activating mutations or overexpression of EGFR are common drivers in various cancers, especially non-small-cell lung cancer (NSCLC).[7]
-
Rationale for Targeting EGFR: The most successful quinazoline-based drugs, including Gefitinib and Erlotinib, are potent EGFR inhibitors.[4][8] The fundamental structure of this compound shares the core scaffold responsible for this activity. The 4-amino group is crucial for forming a key hydrogen bond with the hinge region of the kinase domain, while the quinazoline ring itself establishes favorable hydrophobic interactions. The methoxy group at the 6-position is a common feature in many potent EGFR inhibitors, contributing to binding affinity.[2][4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the main mediator of angiogenesis, the process of forming new blood vessels.[9][10] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target in cancer therapy.[11]
-
Rationale for Targeting VEGFR-2: Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[10][12] Vandetanib, for instance, is a clinically approved dual inhibitor of both EGFR and VEGFR-2, highlighting the ability of the quinazoline scaffold to target multiple key kinases involved in cancer progression.[11] The simultaneous inhibition of both tumor cell proliferation (via EGFR) and tumor blood supply (via VEGFR-2) is a powerful therapeutic strategy.[11]
The logical first step in characterizing this compound is to determine its activity against these high-probability targets.
Part 2: A Step-by-Step Workflow for Target Validation
This section provides detailed experimental protocols designed to rigorously test the hypothesis that this compound inhibits EGFR and VEGFR-2 and to characterize its cellular effects.
Workflow Overview
The following diagram outlines the logical flow of experiments, from initial broad screening to specific mechanistic studies.
Caption: Experimental workflow for target validation.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To quantitatively determine the inhibitory potency (IC₅₀) of this compound against specific kinases like EGFR and VEGFR-2.
Causality: This is the most direct test of the hypothesis. An IC₅₀ value in the nanomolar to low micromolar range provides strong evidence of direct target interaction. This assay isolates the kinase from cellular complexity, ensuring the observed effect is due to direct inhibition.
Methodology (Example using a luminescence-based assay like ADP-Glo™):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound (e.g., 100 µM to 1 nM) in a kinase buffer. Include a DMSO-only control.
-
Prepare a solution of the recombinant human kinase (e.g., EGFR, VEGFR-2) and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO control.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. A known inhibitor for the target kinase (e.g., Gefitinib for EGFR) should be run in parallel as a reference standard to validate assay performance.
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are dependent on the hypothesized targets.
Causality: While an in vitro assay confirms direct binding, a cell-based assay demonstrates that this binding translates into a functional anti-proliferative effect in a biological system. Selecting cell lines with known dependencies (e.g., A549 or H1975 for EGFR) is critical.[1]
Methodology:
-
Cell Culture:
-
Culture cancer cells (e.g., A549 for lung cancer, HT-29 for colon cancer) in appropriate media until they reach ~80% confluency.[5]
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the cells and replace it with 100 µL of media containing the various concentrations of the compound or a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | Primary Target | IC₅₀ (µM) [Compound] | IC₅₀ (µM) [Control Drug] |
| A549 | EGFR (WT) | Experimental Value | e.g., Gefitinib |
| H1975 | EGFR (L858R/T790M) | Experimental Value | e.g., Osimertinib |
| HUVEC | VEGFR-2 | Experimental Value | e.g., Sunitinib |
Protocol: Western Blot for Target Engagement and Downstream Signaling
Objective: To visually confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Causality: This experiment provides direct mechanistic proof. A reduction in the phosphorylated (active) form of EGFR (p-EGFR) upon treatment demonstrates that the compound is engaging its target in the cellular context. Analyzing downstream effectors like Akt and ERK confirms that this engagement successfully blocks the signaling cascade.[13][14]
Caption: EGFR signaling pathway and point of inhibition.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A549) in a 6-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 15 minutes to activate the pathway.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing compound concentration. Total protein levels and a loading control (e.g., GAPDH or β-actin) should remain unchanged, confirming target-specific effects rather than general toxicity.
-
Part 3: Exploring Broader Therapeutic Potential
While the kinase-centric approach is the most probable path, the quinazoline scaffold's versatility suggests other potential targets that could be explored in secondary screening efforts.[15]
-
Other Kinase Families: The initial broad kinase panel screen may reveal unexpected hits in other families, such as serine-threonine kinases or non-receptor tyrosine kinases, which could open new therapeutic avenues.[4]
-
PARP-1 Inhibition: Some quinazolinone derivatives have shown activity against Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair. This is a validated target in cancers with BRCA mutations.[13][16]
-
DHFR Inhibition: Historically, quinazoline derivatives were developed as antifolates that inhibit dihydrofolate reductase (DHFR), a mechanism used by drugs like methotrexate.[16]
-
Anti-inflammatory Pathways: Certain derivatives exhibit anti-inflammatory properties, suggesting potential interactions with targets in inflammatory signaling cascades.[17][18]
Conclusion
This compound stands as a promising chemical entity firmly rooted in a lineage of successful therapeutic agents. Its core structure strongly suggests a mechanism of action centered on the inhibition of key oncogenic tyrosine kinases, namely EGFR and VEGFR-2. The true scientific endeavor, however, lies in rigorous, systematic validation. The workflows detailed in this guide provide a robust framework for any research team to follow. By progressing logically from direct in vitro enzymatic assays to cell-based functional readouts and finally to mechanistic pathway analysis, researchers can build a compelling, data-driven case for the therapeutic potential of this compound. The key to success is not merely following steps, but understanding the causal link between each experiment and the overarching scientific question being asked. This approach ensures that the journey from bench to potential bedside is built on a foundation of scientific integrity and validated results.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
An In-Depth Technical Guide to In Silico Modeling of 6-Methoxyquinazolin-4-amine Binding
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad pharmacological activities, including potent kinase inhibition.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico modeling of 6-Methoxyquinazolin-4-amine, a representative member of this class. We will navigate the entire computational pipeline, from initial system preparation and target selection to advanced molecular dynamics and free energy calculations. The methodologies detailed herein are designed to be self-validating, emphasizing scientific integrity and reproducibility. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to elucidate the molecular binding mechanisms of quinazoline-based compounds.
Introduction: The Significance of the Quinazoline Scaffold and In Silico Modeling
The quinazoline core, a fusion of benzene and pyrimidine rings, is a versatile scaffold found in numerous FDA-approved drugs, particularly in oncology.[1][3] Its rigid structure allows for the precise orientation of substituents, facilitating strong and selective interactions with biological targets.[1] Many quinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the enzyme's active site.[4][5][6] Given its therapeutic importance, understanding the precise binding mode of new quinazoline derivatives is paramount for rational drug design.
In silico modeling provides a powerful, cost-effective approach to investigate these interactions at an atomic level.[7][8] Techniques like molecular docking predict the preferred binding pose of a ligand within a protein's active site, while molecular dynamics (MD) simulations assess the stability of the resulting complex over time.[9][10][11] This guide will use this compound as a model ligand to demonstrate a robust computational workflow, providing field-proven insights into the causality behind each methodological choice.
The Computational Workflow: A Validated Pipeline
Caption: A validated workflow for in silico protein-ligand binding analysis.
Part I: System Preparation and Target Selection
The foundation of any meaningful simulation is meticulous preparation of both the ligand and its biological target.
Ligand Preparation: this compound
The first step is to obtain an accurate 3D representation of the ligand.
-
Protocol:
-
Obtain 2D Structure: Source the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem or a commercial vendor.[12]
-
Convert to 3D: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.mol2 or .sdf format).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic conformation.[13]
-
Assign Charges and Atom Types: For docking with AutoDock Vina, the ligand must be converted to the .pdbqt format. This step adds Gasteiger partial charges and defines atom types, which are crucial for the scoring function.[14]
-
-
Expertise & Causality: An initial energy minimization is critical because it relieves any steric strain from the 2D-to-3D conversion, ensuring the starting ligand conformation is physically plausible. Incorrect protonation states or charges can lead to artifactual interactions, so this step is non-negotiable for accuracy.
Target Selection and Preparation: EGFR Kinase Domain
The quinazoline scaffold is a well-established inhibitor of the EGFR kinase domain.[4][15] Therefore, we select the human EGFR kinase domain as our target.
-
Protocol:
-
Select a PDB Structure: Choose a high-resolution X-ray crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A structure co-crystallized with a quinazoline-based inhibitor (e.g., PDB ID: 1M17 with Erlotinib) is ideal as it provides a reference for validating our docking protocol.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. Retain any structurally important cofactors if necessary.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure, as they are often missing from crystal structures but are critical for forming hydrogen bonds. Assign partial charges using a force field like AMBER.
-
Convert to PDBQT: Similar to the ligand, the receptor must be converted to the .pdbqt format for use with AutoDock Vina.
-
-
Expertise & Causality: Selecting a structure with a bound ligand is a cornerstone of a self-validating system. It allows us to perform a "redocking" experiment to confirm that our chosen parameters can accurately reproduce the experimentally observed binding mode.[16]
Part II: Molecular Docking and Validation
Molecular docking predicts the binding conformation and affinity of a ligand to a target protein.[17][18] It involves sampling various poses of the ligand in the binding site and ranking them using a scoring function.[10]
Protocol: Molecular Docking with AutoDock Vina
-
Software Choice: AutoDock Vina is selected for its balance of speed, accuracy, and widespread use in the scientific community.[14][19]
-
Step-by-Step Methodology:
-
Define the Search Space (Grid Box): Define a cubic search space (grid box) that encompasses the entire ATP-binding site of EGFR. The center and dimensions of this box are critical parameters. For a known site, the box should be centered on the co-crystallized ligand's position with a size that allows for rotational and translational freedom (e.g., 20x20x20 Å).[14][20]
-
Run Docking Simulation: Execute the Vina docking command, specifying the prepared receptor (.pdbqt), ligand (.pdbqt), and the configuration file containing the grid box parameters.
-
Analyze Results: Vina will output multiple binding poses, each with a predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding energy.[21]
-
Trustworthiness: The Self-Validating Docking Protocol
To trust our results for this compound, we must first validate the protocol.
-
Protocol Validation:
-
Extract Co-crystallized Ligand: Take the original inhibitor from the chosen PDB file (e.g., Erlotinib from 1M17).
-
Redock: Dock this known inhibitor back into the EGFR binding site using the exact same grid box and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD).
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16] If the RMSD is high, the grid box parameters or docking settings must be revisited.
-
Part III: Molecular Dynamics for Stability Assessment
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[22]
Protocol: MD Simulation with GROMACS
-
Software Choice: GROMACS is a highly efficient, open-source package for performing MD simulations.[23]
-
Step-by-Step Methodology:
-
System Building:
-
Take the best-ranked docked pose of the this compound-EGFR complex.
-
Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).[22]
-
Place the complex in a periodic solvent box (e.g., a cubic box of water molecules).
-
Add counter-ions to neutralize the system's overall charge.[22]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during solvation.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Check for temperature stabilization.[24]
-
NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct solvent density. Check for pressure and density stabilization.[24]
-
-
Production MD: Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
Post-MD Analysis: Ensuring System Trustworthiness
-
RMSD Analysis: Plot the RMSD of the protein backbone and the ligand over the simulation time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand remains stably bound.
-
RMSF Analysis: Plot the Root Mean Square Fluctuation (RMSF) for each protein residue. This highlights flexible regions of the protein and can show if residues in the binding pocket are stabilized upon ligand binding.
-
Visual Inspection: Visually inspect the trajectory to observe the ligand's interactions and ensure it does not dissociate from the binding pocket.
Caption: Key molecular interactions between the ligand and a hypothetical active site.
Part IV: Binding Free Energy Calculation
To obtain a more quantitative estimate of binding affinity, we can use end-point methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[25][26]
Protocol: MM/GBSA Calculation
-
Methodology: The MM/GBSA method calculates the binding free energy by averaging over snapshots from the stable portion of the MD trajectory.[27][28] It computes the energy of the complex, the protein, and the ligand separately and combines them to estimate the binding free energy (ΔG_bind).
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Data Presentation: The results from docking and MM/GBSA can be summarized for clear comparison.
| Metric | Value | Interpretation |
| Docking Score (Vina) | -8.5 kcal/mol | Initial estimate of strong binding affinity. |
| MD Simulation RMSD (Ligand) | 1.2 ± 0.3 Å | Ligand remains stable in the binding pocket. |
| MM/GBSA ΔG_bind | -45.2 ± 5.1 kcal/mol | Refined, more accurate estimate of binding free energy. |
| Key H-Bonds | Met769 (Backbone NH) | Critical hinge region interaction, typical for kinase inhibitors. |
-
Expertise & Causality: MM/GBSA is computationally less expensive than stricter methods like Free Energy Perturbation (FEP) but provides a more accurate ranking of compounds than docking scores alone because it accounts for solvent effects and averages over an ensemble of conformations from the MD simulation.[25][29] However, it's important to note that the absolute values can be system-dependent, and the method is most powerful when comparing a series of related compounds.[27]
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for modeling the binding of this compound to its putative target, the EGFR kinase domain. By integrating validated molecular docking with molecular dynamics and free energy calculations, we can build a high-confidence model of the binding event. The results from this pipeline provide detailed atomic-level insights into the key interactions driving binding, which can guide the rational design of more potent and selective derivatives. The next logical steps would involve experimental validation of the binding affinity (e.g., via ITC or SPR) and inhibitory activity (IC50 determination) to close the loop between computational prediction and real-world biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. 885277-51-0|this compound|BLD Pharm [bldpharm.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. ijpbs.com [ijpbs.com]
- 16. researchgate.net [researchgate.net]
- 17. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. A Review On Molecular Docking And Its Application [journalijar.com]
- 19. youtube.com [youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 29. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to 6-Methoxyquinazolin-4-amine and Its Derivatives: From Synthesis to Therapeutic Activity
Foreword
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, a privileged structure whose derivatives have culminated in numerous clinically successful therapeutics.[1][2] Within this broad class, the 4-aminoquinazoline framework has proven particularly fruitful, giving rise to a generation of targeted therapies, most notably in oncology. This guide focuses on a specific, highly versatile core: 6-Methoxyquinazolin-4-amine . The strategic placement of the methoxy group at the 6-position profoundly influences the molecule's electronic properties and binding interactions, making it an exceptional starting point for developing potent and selective bioactive agents.
As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that bridges synthetic strategy with biological outcomes. We will explore the causal relationships behind structural modifications, delve into the validated protocols used to ascertain activity, and map the signaling pathways these compounds modulate. This document is intended for fellow researchers, scientists, and drug development professionals, offering an in-depth technical perspective on the therapeutic landscape of this compound derivatives.
Core Synthesis Strategies: Building the Quinazoline Framework
The successful development of any derivative library hinges on a robust and flexible synthetic pipeline. The synthesis of 4-aminoquinazolines typically proceeds through a key intermediate, the corresponding 4-chloroquinazoline, which is then subjected to nucleophilic aromatic substitution (SNAr) with a desired amine.
The rationale for this two-step approach is efficiency and versatility. The chlorination step activates the C4 position for nucleophilic attack, and the subsequent SNAr reaction can be readily diversified by simply varying the amine coupling partner, allowing for the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.
General Synthetic Workflow
A prevalent and reliable method begins with a substituted anthranilic acid, proceeding through cyclization, chlorination, and final amination. The methoxy group at the desired position (leading to the 6-methoxy final product) is incorporated in the initial starting material.
Caption: General synthesis of this compound derivatives.
Key Experimental Protocol: Synthesis of Substituted 4-Anilino-6-methoxyquinazoline
This protocol provides a representative method for the final SNAr coupling step, a critical juncture for introducing diversity.
Objective: To synthesize a target 4-anilino-6-methoxyquinazoline derivative from 4-chloro-6-methoxyquinazoline and a substituted aniline.
Materials:
-
4-chloro-6-methoxyquinazoline (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Isopropanol (IPA) or n-Butanol
-
Reaction flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-6-methoxyquinazoline and the chosen aniline derivative.
-
Solvent Addition: Add isopropanol to the flask (approx. 10-20 mL per gram of starting material).
-
Reaction Conditions: Stir the mixture and heat to reflux (approx. 82°C for IPA). The reaction progress is monitored by Thin Layer Chromatography (TLC). The choice of refluxing in isopropanol is based on its ability to dissolve the reactants and its suitable boiling point to drive the reaction to completion without requiring excessive temperatures that could lead to side products.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Filter the precipitate and wash with cold isopropanol or diethyl ether to remove unreacted starting materials.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most extensively documented activity of 4-aminoquinazoline derivatives is their role as anticancer agents. This is largely due to their efficacy as protein kinase inhibitors.[2] The 6-methoxy substitution often enhances binding affinity and cellular activity.
Primary Mechanism of Action: Kinase Inhibition
Many derivatives function as ATP-competitive inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation through downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.[6][7]
By occupying the ATP-binding pocket of the EGFR kinase domain, these quinazoline derivatives prevent the phosphorylation and activation of the receptor, effectively shutting down these pro-survival signals. Several studies have confirmed that treatment with these compounds leads to a marked inhibition of the phosphorylation of key downstream proteins like Extracellular signal-Regulated Kinase (ERK1/2).[6][7][8]
Caption: Inhibition of the EGFR-ERK signaling pathway.
Structure-Activity Relationship (SAR) Insights
The potency of these derivatives is highly dependent on the nature and position of substituents.
-
Substitutions on the 4-Anilino Ring: The electronic properties of substituents on the phenyl ring at the 4-amino position are critical. Small, lipophilic, electron-withdrawing groups such as chlorine or fluorine at the meta- or para-position often enhance activity.[6][8]
-
Alkoxy Groups on the Quinazoline Core: Increasing the number of methoxy groups on the quinazoline ring, particularly at positions 5, 6, and 7, has been shown to correlate with increased anticancer activity.[2][6][7] This is likely due to increased interactions within the kinase binding pocket and favorable lipophilicity.
-
Alternative Scaffolds: Replacing the aniline moiety with other groups, such as piperazine, can also yield potent inhibitors of ERK1/2 phosphorylation, demonstrating the scaffold's versatility.[2]
| Compound Class/Example | Key Substitutions | Target Cell Line(s) | IC₅₀ (µM) | Reference |
| 5,6,7-Trimethoxy-N-phenyl(ethyl) | 4-(phenyl/ethyl)amino, 5,6,7-trimethoxy | PC3, BGC823, Bcap37 | 3.1 - 6.2 | [7] |
| 4-(4-fluorophenyl)amino | 4-(4-fluorophenyl)amino, 5,6,7-trimethoxy | PC-3 | 13.0 | [8] |
| N-(4-chlorophenyl)amino | 4-(4-chlorophenyl)amino, 5,6,7-trimethoxy | PC-3 | 24.46 | [6] |
| 6,7,8-Trimethoxy-N-aryl | 4-(Aryl)amino, 6,7,8-trimethoxy | PC3, A431, Bcap-37, BGC823 | 5.8 - 9.8 | [9] |
| 8-methoxy-quinazoline | 4,7-disubstituted, 8-methoxy | Various | (Targets Wnt/β-catenin) | [1] |
Key Experimental Protocol: MTT Assay for Cell Proliferation
The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, A431) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[6][8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A New Frontier
While the focus has largely been on oncology, emerging research highlights the potential of quinazoline derivatives as potent antimicrobial agents. This dual activity underscores the chemical tractability of the scaffold for diverse therapeutic applications.
Mechanism of Action: Targeting Bacterial Enzymes
A key target for quinazoline-based antimicrobials is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[10] By inhibiting this enzyme, the compounds prevent the necessary supercoiling and uncoiling of bacterial DNA, leading to cell death. This mechanism is distinct from many common antibiotics, offering a potential avenue to combat resistant strains.
SAR for Antimicrobial Potency
The structural features driving antimicrobial activity can differ from those required for anticancer effects.
-
Heterocyclic Fusions: The incorporation of other heterocyclic moieties, such as 1,3,4-oxadiazole or pyrazole, onto the quinazoline core can significantly enhance antibacterial and antifungal activity.[11][12]
-
Substitutions on Appended Rings: For derivatives with a phenyl group at the C2 position, substitutions on this ring (e.g., chloro groups) can modulate potency against specific strains like S. aureus and P. aeruginosa.[10]
-
Lipophilicity: An appropriate degree of lipophilicity appears to be crucial for cell wall penetration and overall antimicrobial effect.[10]
| Compound Class/Example | Key Features | Target Organism(s) | MIC (µg/mL) | Reference |
| N,2-Diphenylquinazolin-4-amine | 3-chlorophenyl at N4 | S. aureus | 3.9 | [10] |
| N,2-Diphenylquinazolin-4-amine | 4-phenylhydrazine at N4 | P. aeruginosa | 62.5 | [10] |
| Hydrazone Derivatives (4a) | Furan-2-yl)ethylidene at C2 | E. coli, S. typhimurium | 8 | [11] |
| Hydrazone Derivatives (4c) | 4-nitrophenyl at C2 | C. albicans, A. niger | 2 - 8 | [11] |
| 2-(amino)quinazolin-4(3H)-one (6y) | 7-chloro, 2-(3,4-difluorobenzylamine) | MRSA | 0.02 (MIC₅₀) | [13] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration in which no visible growth (no turbidity) is observed.[10][11]
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated significant potential, primarily as anticancer agents through the potent inhibition of protein kinases like EGFR, and as a promising new class of antimicrobial agents targeting essential bacterial enzymes such as DNA gyrase.
The extensive structure-activity relationship data available provides a clear roadmap for future optimization. Key avenues for further research include:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.
-
Combating Resistance: Developing compounds that are effective against drug-resistant cancer cell lines or multidrug-resistant bacterial strains.
-
Exploring New Targets: Expanding the biological evaluation of these derivatives to other therapeutic areas, such as inflammatory diseases[3] or neurological disorders, where quinazolines have also shown preliminary activity.
The continued exploration of this chemical space, guided by the robust synthetic and analytical protocols outlined herein, holds immense promise for the development of next-generation targeted therapies.
References
- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives | Scientific.Net [scientific.net]
- 5. mdpi.com [mdpi.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of 6-Methoxyquinazolin-4-amine
Abstract: The quinazoline scaffold is a foundational structure in the development of targeted cancer therapeutics, particularly as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] 6-Methoxyquinazolin-4-amine, a member of this chemical class, is a compound of interest for its potential as a kinase inhibitor. Dysregulation of the EGFR signaling pathway is a critical driver in the proliferation and survival of various cancer cells, making it a key therapeutic target.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the in vitro activity of this compound. We present a logical, multi-step assay cascade, beginning with direct biochemical validation of enzyme inhibition, followed by cell-based assays to confirm on-target effects and evaluate the resulting cellular phenotype. Each protocol is detailed with step-by-step instructions, the scientific rationale behind key steps, and methods for data analysis, ensuring a robust and reproducible evaluation of the compound's biological activity.
Scientific Background: The EGFR Signaling Pathway
Before assessing an inhibitor, it is crucial to understand its target. EGFR is a transmembrane glycoprotein that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[4] This triggers autophosphorylation of specific tyrosine residues, creating docking sites for downstream signaling proteins that activate cascades such as the RAS/MAPK and PI3K/AKT pathways, ultimately promoting cell proliferation, survival, and differentiation.[4][5] Inhibitors like this compound are designed to compete with ATP at the kinase domain's binding site, thereby preventing autophosphorylation and blocking these downstream signals.
Figure 1: Simplified EGFR signaling pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways. This compound is hypothesized to inhibit the kinase activity by blocking ATP binding.
Experimental Cascade for Inhibitor Characterization
A tiered approach is recommended to build a comprehensive profile of the compound's activity. This workflow ensures that a direct, biochemical effect is established before investing in more complex and resource-intensive cell-based models.
Figure 2: Recommended experimental workflow for characterizing this compound.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Principle: This assay quantifies the activity of a purified kinase (e.g., recombinant human EGFR) by measuring the amount of ADP produced during the phosphorylation reaction.[4][6] The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[4] By measuring the reduction in signal in the presence of an inhibitor, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials and Reagents
-
Recombinant human EGFR kinase (e.g., Promega, Cat.# V9101)[6]
-
Poly(Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich)
-
This compound, dissolved in 100% DMSO to create a 10 mM stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)[6]
-
Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP, 10 mM stock in ultrapure water
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Experimental Workflow
Figure 3: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in a separate 96-well plate. Start with the 10 mM stock and perform 1:3 or 1:5 dilutions in 100% DMSO. This intermediate plate will be used to add the compound to the assay plate.
-
Assay Plate Setup (384-well format):
-
Add 1 µL of each compound dilution to the appropriate wells of the white assay plate.
-
For positive controls (no inhibition), add 1 µL of 100% DMSO.
-
For blank controls (no enzyme), add 1 µL of 100% DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of EGFR kinase in Kinase Reaction Buffer. The final concentration should be optimized, but a starting point is 2-5 ng/well.[4]
-
Add 2 µL of the EGFR solution to all wells except the blank controls. Add 2 µL of Kinase Reaction Buffer to the blank wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP mix in Kinase Reaction Buffer. The final concentration of ATP should be close to its Kₘ for EGFR (typically 15-20 µM), and the substrate concentration around 0.2 mg/mL.[7]
-
Add 2 µL of this mix to all wells to start the reaction. The total reaction volume is now 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis
-
Subtract the average signal from the blank wells from all other measurements.
-
Normalize the data by setting the average signal of the positive control (DMSO) wells to 100% activity.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 - ((Signal_Compound / Signal_DMSO) * 100).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic (variable slope) equation in software like GraphPad Prism to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-EGFR)
Principle: This assay determines if this compound can inhibit EGFR activity within a cellular environment. A cell line overexpressing EGFR (e.g., A431 human epidermoid carcinoma cells) is pre-treated with the compound and then stimulated with EGF to induce receptor phosphorylation.[7] The level of phosphorylated EGFR (p-EGFR) is then measured by Western blot using a phospho-specific antibody. A reduction in the p-EGFR signal relative to the total EGFR signal indicates successful target engagement and inhibition.
Expert Insight: The success of a phosphoprotein Western blot hinges on preserving the phosphorylation state of the target protein. It is critical to include phosphatase inhibitors in the cell lysis buffer and to keep samples on ice at all times.[8][9] Furthermore, using Bovine Serum Albumin (BSA) instead of non-fat milk for blocking is highly recommended, as milk contains phosphoproteins (like casein) that can cause high background with phospho-specific antibodies.[8][9][10]
Materials and Reagents
-
A431 cells (or another suitable EGFR-overexpressing cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Recombinant human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with a cocktail of protease and phosphatase inhibitors[11]
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk. [9]
-
Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
Figure 4: Workflow for Western blot analysis of cellular EGFR phosphorylation.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Remove growth medium and replace with serum-free medium for 12-16 hours to reduce basal EGFR activity.
-
Pre-treat cells with serially diluted this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulate cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C.[7] A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Quickly aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.[8]
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF in methanol before transfer.[12]
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature with agitation.[8]
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR, diluted in 5% BSA/TBST) overnight at 4°C with agitation.[8]
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again 3x for 10 minutes each in TBST.
-
Apply ECL substrate and image the chemiluminescent signal.
-
-
Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the blot should be stripped and re-probed for total EGFR and a loading control like β-Actin.
Data Analysis
-
Quantify the band intensity for p-EGFR, total EGFR, and β-Actin using software like ImageJ.
-
Normalize the p-EGFR signal to the total EGFR signal for each lane to account for any minor loading differences.
-
Compare the normalized p-EGFR signal across the different compound concentrations to determine the dose-dependent inhibitory effect.
Protocol 3: Cell Viability and Proliferation Assay (MTT/XTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] Viable cells contain mitochondrial dehydrogenases that can reduce a yellow tetrazolium salt (like MTT or XTT) into a colored formazan product.[13] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells. A decrease in signal upon treatment with this compound indicates reduced cell proliferation or cytotoxicity.
Materials and Reagents
-
Cancer cell line of interest (e.g., A431, PC3, Bcap-37)[15]
-
Complete growth medium
-
This compound (10 mM stock in DMSO)
-
MTT Reagent (e.g., 5 mg/mL in PBS) or a commercial XTT Kit[13]
-
Solubilization Solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well cell culture plates
-
Microplate spectrophotometer (ELISA reader)
Experimental Workflow
Figure 5: Workflow for the MTT/XTT cell viability assay.
Step-by-Step Protocol (MTT Example)
-
Cell Seeding:
-
Trypsinize and count cells. Dilute the cells in complete growth medium to a pre-optimized density (e.g., 5 x 10⁴ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells with medium only for blank measurements.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[3]
-
-
Compound Treatment:
-
Prepare 2X final concentrations of serially diluted this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Add medium with the corresponding DMSO concentration to control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of MTT solubilization solution to each well to dissolve the crystals.[16]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
Data Analysis
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Compound / Absorbance_DMSO) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Biochemical IC₅₀ | Cellular IC₅₀ | Interpretation |
| Potency | The concentration needed to inhibit the purified enzyme by 50%. | The concentration needed to reduce cell viability by 50%. | A large difference between the two values (Cellular >> Biochemical) may suggest poor cell permeability, compound efflux, or metabolism. |
| Purpose | Measures direct, on-target enzyme inhibition. | Measures the overall biological effect of the compound on the cell. | Both values are crucial for understanding the compound's therapeutic potential. |
Table 1: Comparison of IC₅₀ values obtained from biochemical and cell-based assays.
Conclusion
This guide outlines a systematic and robust in vitro testing strategy for characterizing this compound. By following this three-tiered approach—biochemical validation, cellular target engagement, and phenotypic outcome—researchers can confidently determine the compound's potency, mechanism of action, and potential as a targeted therapeutic agent. The detailed protocols and expert insights provided herein are designed to ensure high-quality, reproducible data, forming a solid foundation for further preclinical development.
References
- 1. EGFR Inhibitor|4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol [benchchem.com]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell-Based Assays Using 6-Methoxyquinazolin-4-amine
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1] Derivatives of 4-aminoquinazoline, such as gefitinib and erlotinib, have revolutionized cancer treatment by targeting key signaling molecules like epidermal growth factor receptor (EGFR).[2] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse range of biological activities. 6-Methoxyquinazolin-4-amine, the subject of this guide, belongs to this important class of compounds. While specific data on this exact molecule is emerging, its structural similarity to known kinase inhibitors suggests its potential as a modulator of intracellular signaling pathways.[3]
These application notes provide a comprehensive framework for designing and implementing cell-based assays to characterize the biological activity of this compound. The protocols detailed herein are designed to be adaptable, providing a robust starting point for researchers in academic and drug development settings. We will explore methodologies to assess its impact on cell viability, target engagement, and downstream signaling pathways, with a focus on kinase inhibition.
Scientific Rationale: Why Use Cell-Based Assays?
While biochemical assays using purified proteins are invaluable for determining direct interactions between a compound and its target, they do not fully recapitulate the complex cellular environment.[4] Cell-based assays offer a more physiologically relevant context, providing insights into a compound's:
-
Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?
-
On-Target Efficacy: Does the compound engage its intended target within the cell and elicit the desired biological response?
-
Off-Target Effects: Does the compound interact with other cellular components, leading to unintended consequences?
-
Metabolic Stability: Is the compound metabolized by the cell into active or inactive forms?[5]
-
Overall Cellular Phenotype: What is the ultimate effect of the compound on cell health, proliferation, and function?
By employing a suite of well-designed cell-based assays, researchers can build a comprehensive profile of this compound's activity, guiding further optimization and development.
Core Experimental Workflows
A logical progression of cell-based experiments is crucial for a thorough characterization of this compound. The following workflow is recommended:
Caption: Recommended experimental workflow for characterizing this compound.
PART 1: Foundational Assays: Assessing Impact on Cell Viability and Proliferation
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and identifying the concentration range for subsequent, more detailed mechanistic studies.
MTT/XTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%). Add the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the expected mechanism of action (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Table 1: Example Data for MTT Assay
| Concentration of this compound (µM) | % Viability (Relative to Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 50 | 15 |
| 100 | 5 |
LDH Cytotoxicity Assay
Principle: This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. It serves as an indicator of cytotoxicity rather than just anti-proliferative effects.[2]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
PART 2: Target Engagement and Mechanism of Action
Once the anti-proliferative or cytotoxic effects of this compound are established, the next step is to investigate its direct interaction with intracellular targets. Given its quinazoline scaffold, kinase inhibition is a primary hypothesis.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to assess target engagement in a cellular context. The binding of a ligand (e.g., this compound) to its target protein often increases the protein's thermal stability. This change can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Culture and Treatment: Culture cells to a high confluency and treat with this compound or vehicle for a defined period.
-
Harvesting and Lysis: Harvest the cells and lyse them using a gentle method (e.g., freeze-thaw cycles) to maintain protein integrity.
-
Heat Treatment: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
Principle: This is a live-cell assay that measures the binding of a compound to a specific kinase target. The kinase of interest is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. If this compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[6]
Protocol:
-
Cell Transfection: Transfect cells with a vector encoding the NanoLuc®-kinase fusion protein.
-
Cell Seeding: Seed the transfected cells in a white, opaque 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of this compound to the wells, followed by the addition of the fluorescent tracer.
-
Incubation: Incubate the plate for a specified time to allow for compound entry and binding equilibrium.
-
Luminescence Reading: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
PART 3: Downstream Signaling Pathway Analysis
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is a standard and effective method to probe these changes.
Caption: Workflow for assessing downstream signaling by Western blot.
Western Blotting for Phospho-Proteins
Principle: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, one can assess the activity of upstream kinases.
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a defined period (e.g., 1-4 hours). If studying a growth factor-stimulated pathway, serum-starve the cells before treatment and then stimulate with the appropriate ligand (e.g., EGF, PDGF) for a short period (e.g., 15-30 minutes) before lysis. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the target protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as a ratio of the phospho-protein to the total protein.
Table 2: Potential Kinase Targets and Corresponding Phospho-Antibodies
| Pathway | Potential Kinase Target | Suggested Phospho-Antibody |
| MAPK/ERK | EGFR, MEK1/2 | anti-phospho-ERK1/2 (Thr202/Tyr204) |
| PI3K/AKT | PI3K, PDK1 | anti-phospho-Akt (Ser473) |
| JAK/STAT | JAK family kinases | anti-phospho-STAT3 (Tyr705)[8] |
PART 4: Advanced Functional Assays
Beyond demonstrating target engagement and pathway modulation, it is important to assess the impact of this compound on cellular functions that are relevant to disease pathology, such as cell migration and invasion for cancer applications.
Wound Healing (Scratch) Assay
Principle: This assay is a straightforward method to measure cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and allow them to grow to full confluency.
-
Create the "Wound": Use a sterile pipette tip to make a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh medium containing different concentrations of this compound or vehicle.
-
Image Acquisition: Place the plate on a microscope with a live-cell imaging system or take images at defined time points (e.g., 0, 8, 16, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition at each time point. Calculate the percentage of wound closure relative to the initial wound area.
Considerations for Experimental Design
-
Solubility and Stability: Ensure that this compound is fully dissolved in the chosen vehicle (e.g., DMSO) and is stable in cell culture medium for the duration of the experiment.[5]
-
Cell Line Selection: Choose cell lines that are relevant to the hypothesized mechanism of action. For example, if targeting a specific oncogenic kinase, use a cell line that is known to be dependent on that kinase for survival.[6]
-
Controls: Always include appropriate positive and negative controls. A known inhibitor of the target pathway can serve as a positive control.
-
Reproducibility: Perform all experiments with biological and technical replicates to ensure the data is robust and reproducible.
Conclusion
This compound, as a member of the pharmacologically significant quinazoline family, holds promise as a modulator of cellular signaling. The cell-based assays outlined in this guide provide a comprehensive and logical framework for elucidating its biological activity. By systematically evaluating its effects on cell viability, target engagement, downstream signaling, and cellular function, researchers can build a detailed profile of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Methoxyquinazolin-4-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the potential of 6-Methoxyquinazolin-4-amine as a kinase inhibitor. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors that primarily target receptor tyrosine kinases (RTKs) pivotal in cancer progression.[1] While specific public domain data on this compound is nascent, its structure strongly suggests activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for characterizing its inhibitory potential.
The narrative that follows is structured to guide the researcher logically, from initial biochemical validation to cellular characterization and mechanistic studies. We emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Scientific Rationale: The Quinazoline Scaffold in Kinase Inhibition
The 4-aminoquinazoline core is a well-established pharmacophore that acts as an ATP-competitive inhibitor of protein kinases.[2] Numerous FDA-approved drugs, including gefitinib (Iressa) and erlotinib (Tarceva), are built upon this scaffold and have demonstrated significant clinical efficacy, particularly in non-small-cell lung cancer (NSCLC) driven by activating mutations in EGFR.[3]
The fundamental mechanism involves the quinazoline's nitrogen atoms forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the adenine portion of ATP. Substitutions on the quinazoline ring, such as the methoxy group at the 6-position in this compound, are crucial for modulating potency, selectivity, and pharmacokinetic properties.[2] The 6- and 7-positions are frequently substituted in potent EGFR and VEGFR inhibitors to enhance binding affinity and exploit specific features of the kinase active site.[2][4]
Therefore, this compound serves as an excellent starting point for screening campaigns and structure-activity relationship (SAR) studies aimed at discovering novel inhibitors of EGFR, VEGFR, and other related kinases.
Target Kinase Families
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, survival, and metastasis. Its dysregulation is a hallmark of many cancers.[1] Quinazoline inhibitors block its autophosphorylation, thereby inhibiting downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Primarily VEGFR-2 (KDR), the main mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 blocks the pro-angiogenic signaling cascade.[5]
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for a quinazoline-based inhibitor.
Caption: EGFR signaling and the inhibitory mechanism of this compound.
Experimental Workflows and Protocols
A systematic evaluation of a novel kinase inhibitor involves a tiered approach, starting with biochemical assays to confirm direct target engagement and potency, followed by cell-based assays to assess efficacy in a biological context.
Caption: Tiered experimental workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against a purified recombinant kinase (e.g., EGFR, VEGFR-2) by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a robust method for this purpose.[6][7]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase (e.g., from Promega, SignalChem).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
This compound (dissolved in 100% DMSO).
-
ATP solution.
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 1 mM. Further dilute these stock solutions into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in assay buffer).
-
Add 5 µL of a 2X master mix containing the kinase and its peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 2.5 µL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase (typically 10-50 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction.
-
Data Acquisition: Incubate at room temperature for 30 minutes to stabilize the luminescent signal, then measure luminescence with a plate reader.
Data Analysis:
-
The luminescence signal is inversely proportional to the degree of kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Controls | Positive (Staurosporine), Negative (DMSO vehicle). |
| ATP Conc. | Should be near the Km of the kinase for competitive inhibitor characterization. |
Protocol 2: Cell-Based Viability and Proliferation Assay
This protocol assesses the effect of this compound on the growth and viability of cancer cells that are dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that quantifies ATP, an indicator of metabolically active cells.
Principle: The assay reagent lyses cells and provides the substrate (luciferin) for a thermostable luciferase. The resulting luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HUVECs for VEGFR-2).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Sterile, white-walled, clear-bottom 96-well cell culture plates.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI50 (half-maximal growth inhibitory concentration) value.
| Parameter | Description |
| GI50 | The concentration of a compound that causes 50% inhibition of cell growth. |
| Cell Lines | Choose lines with known dependence on the target kinase (e.g., EGFR-mutant NSCLC lines). |
| Incubation Time | Typically 72 hours to account for multiple cell doubling times. |
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol directly verifies that this compound inhibits the autophosphorylation of its target kinase (e.g., p-EGFR, p-VEGFR2) and the phosphorylation of downstream signaling proteins (e.g., p-AKT, p-ERK) within the cell.[8][9]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.
Materials:
-
Cancer cell lines (e.g., A549, HUVEC).
-
This compound.
-
Growth factors for stimulation (e.g., EGF, VEGF).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with antibodies for the total protein and a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
Hit-to-Lead Optimization Workflow
Should this compound demonstrate promising activity, the following workflow provides a logical progression for its development from a "hit" compound into a "lead" candidate.
Caption: Decision-making workflow for hit-to-lead optimization.
References
- 1. EGFR Inhibitor|4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Protocol for dissolving 6-Methoxyquinazolin-4-amine for cell culture
Application Note & Protocol
Title: A Validated Protocol for the Solubilization and Use of 6-Methoxyquinazolin-4-amine in Cell Culture Applications
Abstract
This document provides a comprehensive, field-tested protocol for the preparation and use of this compound for in vitro cell culture experiments. Quinazoline derivatives are a cornerstone of modern drug discovery, often targeting critical cell signaling pathways such as receptor tyrosine kinases.[1][2] However, their inherent hydrophobicity presents a significant challenge, as improper solubilization can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes. This guide details a robust, step-by-step methodology for creating a stable, high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent dilution into aqueous cell culture media. We address the causal logic behind each step, from solvent selection to storage conditions, to ensure scientific integrity and maximize experimental success. This protocol is designed for researchers, scientists, and drug development professionals seeking to obtain reliable and consistent data when working with this compound and other similarly challenging small molecules.
Scientific Background: The Quinazoline Scaffold in Cell Signaling Research
The quinazoline core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[1] Derivatives of this scaffold have been successfully developed into clinically approved drugs, particularly as inhibitors of protein kinases.[2] Many quinazoline-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding pocket of the kinase domain, these inhibitors block the downstream phosphorylation cascade (e.g., the RAS-RAF-MEK-ERK pathway), thereby inhibiting aberrant cell proliferation, survival, and migration.[2] Understanding this mechanism is crucial as it informs the design of cell-based assays intended to measure the compound's efficacy.
Caption: Mechanism of action for a typical quinazoline-based kinase inhibitor.
Physicochemical Properties & Reagent Handling
Accurate protocol design begins with understanding the fundamental properties of the compound. This compound is an organic heterocyclic compound with poor aqueous solubility, a common characteristic of the quinazoline family.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 885277-51-0 | [3] |
| Molecular Formula | C₉H₉N₃O | [3] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Appearance | Light yellow crystalline solid (Typical) | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [6][7] |
| Powder Storage | 2-8°C, sealed in a dry, dark place | [3] |
Handling Precautions: As with any chemical reagent, standard laboratory safety practices are required. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powdered compound in a chemical fume hood or a designated weighing area to avoid inhalation.
Core Protocol: Preparation of a 10 mM Primary Stock Solution
The cornerstone of reproducible cell-based assays is the creation of an accurate and stable high-concentration stock solution.[8] This minimizes the volume of organic solvent introduced into the final cell culture and reduces errors associated with weighing very small masses. DMSO is the solvent of choice due to its high solvating power for a wide array of organic compounds and its miscibility with water and culture media.
Materials:
-
This compound powder (CAS 885277-51-0)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials with Teflon-lined screw caps
-
Sterile, disposable 0.2 µm syringe filter
-
Sterile syringes (1 mL)
-
Calibrated micropipettes and sterile tips
Caption: Workflow for preparing a sterile 10 mM primary stock solution.
Step-by-Step Methodology:
-
Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 175.19 g/mol = 1.7519 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out 1.75 mg of this compound powder. Expert Tip: For accuracy, it is better to weigh a slightly different amount (e.g., 1.80 mg) and adjust the solvent volume accordingly (to 1.027 mL) than to struggle to weigh the exact target mass.
-
Dissolution: Transfer the weighed powder into a sterile vial. Using a calibrated micropipette, add 1.0 mL of sterile, cell culture-grade DMSO.
-
Homogenization: Cap the vial securely and vortex at medium-high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure that no solid particulates remain. The solution should be completely clear. Gentle warming in a 37°C water bath can assist with stubborn compounds, but this is not typically necessary for quinazolines in DMSO.
-
Sterilization: Draw the entire solution into a 1 mL sterile syringe. Attach a 0.2 µm sterile syringe filter and dispense the solution into a new sterile collection tube. This step is critical to remove any potential microbial contamination without using heat, which could degrade the compound.
-
Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, tightly-sealing tubes. Causality: This practice is paramount to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.
-
Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol Validation and Quality Control
The final concentration of DMSO in the cell culture medium is a critical parameter. While an effective solvent, DMSO can be toxic to cells at concentrations above 1%, with many cell lines showing stress at concentrations as low as 0.1%. A final concentration of ≤ 0.1% DMSO is recommended for most applications.
Table 2: Example Dilution Series for a 10 mM Stock
| Target Working Conc. | Volume of 10 mM Stock per 1 mL of Media | Intermediate Dilution Step? | Final DMSO Conc. (%) |
| 100 µM | 10 µL | No | 1.0% (High - use with caution) |
| 10 µM | 1 µL | No | 0.1% |
| 1 µM | 0.1 µL | Yes (see Section 5) | 0.01% |
| 100 nM | 0.01 µL | Yes (see Section 5) | 0.001% |
Preparation of Working Solutions for Cell Culture
Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to precipitate out of solution due to the sudden solvent change (a "hydrophobic effect"). To prevent this, the compound should be added to the complete culture medium (containing serum, if used) as the final step, just prior to treating the cells.
Methodology for High Dilutions (e.g., ≤ 1 µM):
-
Prepare Intermediate Dilution: To accurately pipette sub-microliter volumes, first perform a 1:10 or 1:100 intermediate dilution of your primary stock in sterile DMSO. For example, dilute 2 µL of the 10 mM stock into 18 µL of DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Addition to Media: To make a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 1 mL of the pre-warmed medium.
-
Mixing: Immediately mix the working solution by gentle vortexing or by inverting the tube 5-10 times. Do not store this aqueous working solution; use it immediately. The stability of many compounds is significantly reduced in aqueous media.[6][9]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Precipitate forms in media | Final concentration is above solubility limit; improper dilution technique. | Use a lower final concentration. Add the DMSO stock to a larger volume of media while vortexing to ensure rapid dispersion. |
| High background cytotoxicity | Final DMSO concentration is too high (>0.5%). | Recalculate your dilutions to ensure the final DMSO concentration is ≤0.1%. Run a "vehicle control" (media + same % DMSO, no compound) in all experiments. |
| No observable biological effect | Compound degraded due to improper storage; inaccurate stock concentration. | Use a fresh aliquot from -80°C storage. Re-prepare the stock solution, ensuring accurate weighing and dissolution. |
| Inconsistent results | Repeated freeze-thaw cycles of stock; stock solution evaporation. | Always use single-use aliquots. Ensure storage vials are tightly sealed. |
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885277-51-0|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Methoxyquinazolin-6-aMine CAS#: 1341366-12-8 [m.chemicalbook.com]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 929504-75-6|N-Ethyl-6-methoxyquinazolin-4-amine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxyquinazolin-4-amine as a Versatile Scaffold for Chemical Probe Development and Target Identification
Introduction: The Critical Role of Target Identification in Modern Drug Discovery
The elucidation of the molecular targets of bioactive small molecules is a cornerstone of contemporary drug discovery and chemical biology.[1][2] Phenotypic screening campaigns can identify compounds with desirable cellular effects, but a deep understanding of their mechanism of action is essential for optimizing lead compounds and predicting potential on- and off-target toxicities. Chemical probes, small molecules designed to selectively interact with and report on specific protein targets, are invaluable tools in this endeavor.[3] This guide focuses on the utility of 6-methoxyquinazolin-4-amine as a foundational scaffold for the development of chemical probes aimed at target identification.
The quinazoline core is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs and biologically active compounds with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] This inherent biological relevance makes quinazoline derivatives, such as this compound, excellent starting points for creating chemical probes to explore novel therapeutic targets.
This document provides a comprehensive overview of the strategic considerations and detailed protocols for leveraging this compound in target identification workflows. We will explore its derivatization into affinity-based and photo-affinity probes and detail the subsequent experimental procedures for identifying their protein binding partners.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the core scaffold is crucial for designing effective chemical probes.
| Property | Value | Significance for Chemical Probe Design |
| Molecular Formula | C₉H₉N₃O | Provides the basic atomic composition. |
| Molecular Weight | 175.19 g/mol | A low molecular weight starting point allows for the addition of linkers and tags without creating an overly large and potentially cell-impermeable probe. |
| Structure | A quinazoline ring with a methoxy group at position 6 and an amine group at position 4. | The amine group at the 4-position is a key reactive handle for derivatization. The methoxy group at the 6-position can influence solubility and interactions with target proteins. |
| CAS Number | 885277-51-0[9][10] | A unique identifier for sourcing the starting material. |
Strategic Derivatization of this compound for Target Identification
The primary amino group at the 4-position of this compound serves as a versatile anchor point for the introduction of linkers and functional tags necessary for target identification. The two most common strategies, affinity-based protein profiling (AfBPP) and photo-affinity labeling (PAL), are detailed below.
Affinity-Based Protein Profiling (AfBPP)
In this approach, the small molecule is tethered to a solid support, such as agarose or magnetic beads, to create an "affinity matrix."[11] This matrix is then used to "pull down" interacting proteins from a cell lysate.
A generalized workflow for creating and utilizing an affinity-based probe from this compound is depicted below:
Caption: Workflow for Affinity-Based Target Identification.
Photo-Affinity Labeling (PAL)
PAL offers the advantage of creating a covalent bond between the probe and its target protein upon photoactivation, which can capture even transient or weak interactions.[12][13][14][15][16] A typical photo-affinity probe consists of the recognition element (the quinazoline scaffold), a photo-reactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne/azide).[12][13]
The general structure and workflow for a PAL experiment are outlined below:
Caption: General Workflow for Photo-Affinity Labeling.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a derivatized this compound probe and its application in a pull-down experiment.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
This protocol describes the synthesis of a biotinylated affinity probe of this compound using a commercially available NHS-ester of biotin with a polyethylene glycol (PEG) linker to enhance solubility and reduce steric hindrance.
Materials:
-
This compound
-
NHS-dPEG®₄-Biotin
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Base Addition: Add triethylamine (2 equivalents) to the solution.
-
Biotinylation: To the stirring solution, add NHS-dPEG®₄-Biotin (1.1 equivalents) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% MeOH in DCM.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-15% MeOH in DCM to yield the desired biotinylated probe.
-
Characterization: Confirm the structure and purity of the final product by LC-MS and ¹H NMR.
Protocol 2: Affinity Pull-Down Assay and Mass Spectrometry Analysis
This protocol details the use of the synthesized biotinylated probe to identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Free biotin (for competition control)
-
Unmodified this compound (for competition control)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.
-
Probe Immobilization: Incubate the washed beads with an excess of the biotinylated probe in wash buffer for 1 hour at room temperature with gentle rotation to allow for immobilization.
-
Blocking: Wash the probe-immobilized beads with wash buffer to remove unbound probe.
-
Lysate Incubation: Incubate the probe-immobilized beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a separate tube, pre-incubate the cell lysate with an excess of free biotin or unmodified this compound for 1 hour before adding the probe-immobilized beads. This will help to distinguish specific binders from non-specific interactions.
-
Washing: After incubation, wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by heating in elution buffer at 95°C for 5-10 minutes.
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane or specific bands of interest.
-
Perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion with trypsin to reduce sample handling.
-
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein identification software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a relevant protein database. Compare the protein lists from the probe pull-down and the competition control to identify specific binding partners. A powerful method for quantitative analysis is Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to differentiate specifically bound proteins from the background.[17]
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting point for the development of chemical probes for target identification. Its amenability to chemical modification at the 4-amino position allows for the straightforward synthesis of both affinity-based and photo-affinity probes. The protocols outlined in this guide provide a robust framework for researchers to utilize this scaffold in their quest to discover novel protein targets, thereby accelerating the pace of drug discovery and deepening our understanding of complex biological systems. The integration of these chemical biology tools with advanced proteomic techniques will continue to be a powerful driver of innovation in biomedical research.[1][18][19]
References
- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 2. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 7. ijrar.org [ijrar.org]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 885277-51-0|this compound|BLD Pharm [bldpharm.com]
- 10. This compound, CasNo.885277-51-0 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 15. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pnas.org [pnas.org]
- 18. Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bumc.bu.edu [bumc.bu.edu]
Application Notes and Protocols for High-Throughput Screening with 6-Methoxyquinazolin-4-amine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Methoxyquinazolin-4-amine in high-throughput screening (HTS) campaigns. As a member of the quinazoline class of compounds, a "privileged scaffold" in medicinal chemistry, this compound holds significant potential for the discovery of novel therapeutics, particularly as a modulator of protein kinase activity.[1][2] This guide offers in-depth technical protocols and the scientific rationale behind experimental design for the effective screening and characterization of this and similar molecules.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a recurring motif in a multitude of biologically active molecules, including several FDA-approved drugs.[3] This prominence is attributed to its rigid, planar structure and its capacity to form key interactions with the ATP-binding pocket of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4][5]
While the specific biological target of this compound is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests it is a promising candidate for screening against a panel of kinases. For the purpose of these application notes, we will use Aurora Kinase A , a well-characterized serine/threonine kinase and a validated cancer drug target, as a representative example to illustrate the screening workflow.
High-Throughput Screening Workflow for this compound
A typical HTS campaign to identify and characterize the activity of this compound against a protein kinase like Aurora Kinase A involves a multi-stage process. This workflow is designed to efficiently screen large compound libraries, identify potent "hits," and validate their activity through a series of increasingly rigorous assays.
Caption: High-Throughput Screening Cascade for Kinase Inhibitors.
Primary High-Throughput Screening: Biochemical Kinase Assays
The initial step in screening this compound is to employ a robust and sensitive biochemical assay to measure its effect on the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its high sensitivity, broad dynamic range, and compatibility with HTS formats.[1] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step luminescent assay.[1] In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce a light signal that is proportional to the kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol: Primary HTS using ADP-Glo™ with Aurora Kinase A
This protocol is designed for a 384-well plate format, a common choice for primary HTS campaigns.
Materials:
-
Aurora Kinase A (recombinant)
-
Peptide substrate for Aurora Kinase A
-
This compound (dissolved in 100% DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the compound stock solution into the assay plate wells for a final screening concentration (e.g., 10 µM).
-
Include appropriate controls:
-
Negative Control: DMSO only (no inhibitor).
-
Positive Control: A known Aurora Kinase A inhibitor (e.g., Staurosporine).
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing Aurora Kinase A and its peptide substrate at twice the final desired concentration.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in Assay Buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
-
ADP Detection and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the light-generating reaction.
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
The activity of this compound is determined by the reduction in the luminescent signal compared to the DMSO control. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
| Parameter | Recommended Concentration/Condition |
| Final Compound Concentration | 10 µM |
| Final DMSO Concentration | ≤ 1% |
| Aurora Kinase A Concentration | Titrate to determine EC₅₀ |
| ATP Concentration | At or near the Kₘ for the kinase |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Time (ATP Depletion) | 40 minutes |
| Incubation Time (Luminescence) | 30-60 minutes |
Hit Confirmation and Orthogonal Assays
Compounds that show significant inhibition in the primary screen ("hits") must be further validated to eliminate false positives and confirm their mechanism of action.
Hit Confirmation and Dose-Response Analysis
The first step is to re-test the initial hits in the primary assay to confirm their activity. Subsequently, a dose-response curve is generated by testing the compound over a range of concentrations to determine its potency (IC₅₀ value).
Orthogonal Assay: LanthaScreen™ Eu Kinase Binding Assay
To ensure that the observed activity is not an artifact of the primary assay format, an orthogonal assay with a different detection technology is employed. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice as it directly measures the binding of the inhibitor to the kinase active site.[4][6]
Principle of the LanthaScreen™ Eu Kinase Binding Assay:
This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. When both are bound, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[7]
Caption: Principle of the LanthaScreen™ Kinase Binding Assay.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Materials:
-
GST-tagged Aurora Kinase A
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer (Thermo Fisher Scientific)
-
This compound (in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black, low-volume assay plates
-
TR-FRET enabled plate reader
Protocol Steps:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Transfer a small volume of each concentration to the assay plate wells.
-
-
Reagent Preparation:
-
Prepare a 3X Kinase/Antibody mixture in Assay Buffer.
-
Prepare a 3X Tracer solution in Assay Buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well. The final assay volume is 15 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis:
The TR-FRET ratio (665 nm / 615 nm) is calculated. The IC₅₀ value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Recommended Concentration/Condition |
| Final Kinase Concentration | As recommended by the supplier |
| Final Antibody Concentration | As recommended by the supplier |
| Final Tracer Concentration | As recommended by the supplier |
| Incubation Time | 60 minutes |
| Plate Type | Black, low-volume, non-binding |
Secondary Assays: Selectivity and Cellular Activity
Confirmed and potent hits from the primary and orthogonal assays should be further characterized in secondary assays to assess their selectivity and activity in a cellular context.
Kinase Selectivity Profiling
To determine the specificity of this compound, it should be screened against a panel of other kinases. This is a critical step to identify potential off-target effects and to understand the compound's mechanism of action. Several commercial services offer kinase profiling against hundreds of kinases.
Cellular Potency and Cytotoxicity Assays
Ultimately, a successful drug candidate must be active in a cellular environment. Cellular assays are used to determine the on-target activity of the compound in a more physiologically relevant setting.
Example Cellular Assay: Proliferation/Cytotoxicity Assay
A common method to assess the anti-cancer potential of a kinase inhibitor is to measure its effect on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed a cancer cell line known to overexpress Aurora Kinase A (e.g., HCT116) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Data Analysis: Measure the absorbance of the solubilized dye, which is proportional to the cell number. Calculate the GI₅₀ (concentration that inhibits cell growth by 50%).
| Parameter | Recommended Condition |
| Cell Line | HCT116 or other relevant cancer cell line |
| Seeding Density | Optimize for logarithmic growth phase |
| Incubation Time with Compound | 48-72 hours |
| Detection Method | Absorbance at 510 nm |
Troubleshooting Common HTS Issues
High-throughput screening campaigns can be prone to various issues that can affect data quality. Proactive measures and systematic troubleshooting are essential for success.[8]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent liquid handling; Edge effects in plates; Reagent instability. | Use automated liquid handlers; Avoid using outer wells of the plate; Prepare fresh reagents daily. |
| Low Z' Factor | Suboptimal assay conditions; Low signal-to-background ratio. | Re-optimize enzyme and substrate concentrations; Check reagent quality. |
| False Positives | Compound autofluorescence/luminescence; Compound aggregation. | Run a counterscreen without the kinase; Include a detergent like Triton X-100 in the assay buffer. |
| False Negatives | Compound instability; Low compound purity. | Verify compound integrity and purity by LC-MS; Test at multiple concentrations. |
Conclusion
This compound represents a promising starting point for a drug discovery program, particularly in the area of kinase inhibition. The application notes and protocols outlined in this guide provide a robust framework for its high-throughput screening and characterization. By following a systematic workflow that incorporates primary screening, hit confirmation with orthogonal assays, and secondary cellular assays, researchers can efficiently identify and validate the biological activity of this and other quinazoline-based compounds. A thorough understanding of the assay principles and potential pitfalls is crucial for generating high-quality, reproducible data that can drive the successful development of novel therapeutics.
References
- 1. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007138612A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4- yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 885277-51-0|this compound|BLD Pharm [bldpharm.com]
The 6-Methoxyquinazolin-4-amine Scaffold: A Versatile Tool for Interrogating Cell Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and valuable research compounds. This document focuses on the 6-methoxyquinazolin-4-amine moiety as a key building block for developing potent and selective modulators of critical cell signaling pathways. We will explore the utility of this scaffold in creating chemical probes to investigate pathways such as the MAPK/ERK and Wnt/β-catenin cascades, which are fundamental to cellular processes and frequently dysregulated in disease. This guide provides an overview of the mechanism of action for representative derivatives, detailed experimental protocols for their application, and insights into data interpretation.
Introduction: The Quinazoline Scaffold in Signal Transduction Research
The 4-aminoquinazoline core is a well-established pharmacophore, recognized for its ability to mimic the adenine portion of ATP and compete for the ATP-binding sites of various kinases. The substitution pattern on the quinazoline ring system allows for the fine-tuning of potency and selectivity towards specific targets. The inclusion of a methoxy group at the 6-position often enhances the binding affinity and pharmacological properties of these compounds. Derivatives of this compound have been successfully developed to target a range of protein kinases and other enzymes, making them invaluable tools for dissecting complex signaling networks.
Recent research has demonstrated that strategic modifications to the this compound scaffold can yield potent inhibitors of key signaling nodes. For instance, derivatives have been synthesized to target Epidermal Growth Factor Receptor (EGFR) and downstream effectors like ERK1/2, as well as components of the Wnt/β-catenin pathway.[1][2] These compounds serve as powerful reagents to study the physiological and pathological roles of these pathways in cell proliferation, differentiation, and survival.
Targeting the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes. Dysregulation of this pathway is a hallmark of many cancers. Certain derivatives of 4-aminoquinazoline have been shown to effectively inhibit this pathway. For example, a study on 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated its ability to block EGF-induced phosphorylation of ERK1/2.[1] This highlights the potential of this class of compounds to serve as functional antagonists of the MAPK/ERK pathway.
Visualizing the Inhibition of the MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling cascade by a quinazoline derivative.
Probing the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is strongly implicated in the initiation and progression of several cancers. A key event in this pathway is the interaction between β-catenin and the transcription factor TCF4. Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed as inhibitors of this protein-protein interaction, demonstrating the versatility of the quinazoline scaffold beyond kinase inhibition.[2] These molecules provide a means to pharmacologically interrogate the downstream consequences of Wnt pathway activation.
Visualizing the Inhibition of the Wnt/β-catenin Pathway
Caption: Interruption of the Wnt/β-catenin pathway by a quinazoline derivative.
Experimental Protocols
The following protocols are representative methodologies for characterizing the effects of this compound derivatives on cell signaling pathways.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of a test compound. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Representative Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline (6b) | PC3 | 5.8 | [3] |
| 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline (6e) | A431 | 9.8 | [3] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 | 13.0 ± 1.4 | [1] |
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation state of specific proteins within a signaling pathway, such as ERK1/2.
Materials:
-
Cells of interest
-
6-well plates
-
Serum-free medium
-
Growth factor (e.g., EGF)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the test compound or vehicle control for a specified time (e.g., 30 minutes).[1]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Acquire the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for Kinase Inhibition Studies
Caption: A typical workflow for assessing the impact of a quinazoline derivative on protein phosphorylation.
Conclusion and Future Directions
The this compound scaffold is a highly adaptable platform for the development of chemical probes to study cell signaling. The derivatives synthesized from this core have demonstrated utility in targeting both protein kinases and protein-protein interactions, enabling the investigation of diverse pathways such as MAPK/ERK and Wnt/β-catenin. The protocols outlined in this guide provide a starting point for researchers to utilize these compounds in their own studies. Future efforts in this area will likely focus on developing even more potent and selective inhibitors, as well as expanding the range of signaling pathways that can be targeted with this versatile scaffold.
References
- 1. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Evaluation of 6-Methoxyquinazolin-4-amine Derivatives in Oncology
Authored by: Senior Application Scientist, Preclinical Oncology
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Its rigid, bicyclic structure provides an excellent framework for designing potent and selective kinase inhibitors. 6-Methoxyquinazolin-4-amine itself is a key building block for several potent inhibitors targeting the tyrosine kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR). This document outlines a comprehensive strategy for the in vivo efficacy testing of novel therapeutic agents derived from the this compound scaffold, assuming a primary mechanism of action as an EGFR inhibitor for the treatment of Non-Small Cell Lung Cancer (NSCLC).
The rationale for focusing on EGFR is twofold: firstly, the quinazoline core is a well-established pharmacophore for EGFR inhibitors, such as gefitinib and lapatinib. Secondly, EGFR-mutated NSCLC represents a well-defined clinical context with established, predictable, and highly translatable animal models. The protocols detailed herein are designed to rigorously assess the anti-tumor activity of a hypothetical EGFR inhibitor, "QM-X," derived from this compound.
Part 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For an EGFR inhibitor targeting NSCLC, a multi-model approach is recommended to build a robust preclinical data package. This typically involves progressing from initial subcutaneous xenografts to more complex orthotopic or patient-derived models.
Cell Line-Derived Xenograft (CDX) Models
CDX models are the workhorse for initial in vivo efficacy screening. They involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice. Their primary advantages are reproducibility, rapid tumor growth, and relatively low cost, making them ideal for evaluating dose-response relationships and treatment schedules.
Recommended Cell Lines for EGFR-Targeted Agents:
| Cell Line | Cancer Type | EGFR Mutation Status | Key Characteristics |
| NCI-H1975 | NSCLC (Adenocarcinoma) | L858R & T790M | Represents acquired resistance to first-generation EGFR inhibitors. |
| HCC827 | NSCLC (Adenocarcinoma) | Exon 19 Deletion | Highly sensitive to EGFR inhibition. |
| A431 | Squamous Cell Carcinoma | EGFR Amplification (Wild-Type) | Overexpresses EGFR, providing a model for receptor-driven tumors without specific activating mutations. |
Causality Behind Model Selection: Utilizing both sensitive (HCC827) and resistant (NCI-H1975) cell lines is critical. Efficacy in the HCC827 model validates the on-target activity of QM-X against activating EGFR mutations. In contrast, activity in the NCI-H1975 model would be a significant finding, suggesting that QM-X can overcome the T790M resistance mutation, a major mechanism of failure for first-generation EGFR inhibitors like gefitinib. The A431 model serves as a control for EGFR wild-type but overexpressed scenarios.
Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of tumor fragments from a human patient into immunodeficient mice. These models are considered more clinically relevant than CDX models because they better recapitulate the heterogeneity, histology, and genetic complexity of the original human tumor.
Workflow for Establishing and Utilizing PDX Models:
Caption: Workflow for Patient-Derived Xenograft (PDX) model generation and use.
PDX models are invaluable for confirming efficacy in a setting that mirrors human tumor diversity. It is recommended to select PDX models with well-characterized EGFR mutation profiles to correlate drug response with specific genetic backgrounds.
Part 2: Experimental Protocols
The following protocols are designed for a standard subcutaneous xenograft efficacy study. They must be adapted based on the specific model, compound formulation, and institutional IACUC guidelines.
Animal Husbandry and Acclimation
-
Species: Athymic Nude (Nu/Nu) or NOD scid gamma (NSG) mice, 6-8 weeks old. NSG mice are preferred for less aggressive cell lines or PDX models due to their profound immunodeficiency.
-
Housing: Individually ventilated cages under sterile conditions with a 12-hour light/dark cycle.
-
Diet: Autoclaved food and water ad libitum.
-
Acclimation: Allow animals to acclimate for at least one week before any experimental procedures.
Tumor Implantation and Cohort Formation
-
Cell Preparation: Culture NCI-H1975 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Injection: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 107 cells/mL.
-
Implantation: Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2 .
-
Randomization: When average tumor volume reaches approximately 100-150 mm3, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
Dosing and Administration
This protocol assumes QM-X is orally bioavailable. The formulation must be optimized for stability and solubility prior to the study.
-
Vehicle Control: The vehicle used to dissolve/suspend QM-X (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water).
-
Test Article (QM-X): Dosed at three levels (e.g., 10, 30, and 100 mg/kg) to establish a dose-response relationship.
-
Positive Control: An established EGFR inhibitor (e.g., Osimertinib at 5 mg/kg) for the NCI-H1975 model.
-
Administration: Oral gavage, once daily (QD) for 21 consecutive days.
-
Monitoring: Record body weight daily for the first week and then three times per week. Monitor for any signs of clinical toxicity (e.g., lethargy, ruffled fur, diarrhea).
Experimental Design Overview:
Caption: High-level overview of the in vivo efficacy study design.
Endpoint Analysis and Data Interpretation
The primary endpoint for an efficacy study is Tumor Growth Inhibition (TGI).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3), exhibit signs of ulceration, or if body weight loss exceeds 20%.
-
TGI Calculation: TGI is calculated at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Interpreting the Results:
| % TGI | Interpretation | Next Steps |
| > 60% | Significant Activity | Proceed to more advanced models (PDX, orthotopic). |
| 30% - 60% | Moderate Activity | Consider dose escalation or combination studies. |
| < 30% | Minimal Activity | Re-evaluate in vitro potency or formulation. |
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points post-last dose (e.g., 2, 8, and 24 hours) from a satellite cohort of animals. Western blotting can then be used to assess the modulation of the target pathway.
Key PD Markers for EGFR Inhibition:
-
p-EGFR (Phospho-EGFR): Direct measure of target engagement. A significant reduction indicates QM-X is hitting its intended target.
-
p-ERK / p-AKT: Downstream effectors of the EGFR pathway. Reduction in their phosphorylation confirms pathway inhibition.
Part 3: Trustworthiness and Self-Validation
A robust preclinical study has internal controls that validate the results.
-
Vehicle Control: Ensures that the vehicle itself has no anti-tumor effect.
-
Positive Control: Confirms that the model is sensitive to the intended mechanism of action (EGFR inhibition). If the positive control fails to show efficacy, the study is invalid.
-
Dose-Response: A clear relationship between the dose of QM-X and the degree of TGI provides strong evidence of a drug-specific effect.
-
Correlation of Efficacy with PK/PD: Demonstrating that tumor growth inhibition occurs at exposures that also lead to target modulation (e.g., reduced p-EGFR) provides a causal link between the drug's mechanism and its anti-tumor effect.
By integrating these elements, the study design moves beyond a simple efficacy screen to a comprehensive preclinical validation of the therapeutic hypothesis for QM-X, a novel agent derived from the this compound scaffold.
Application Notes and Protocols for the Quantitative Analysis of 6-Methoxyquinazolin-4-amine
Introduction: The Significance of Quantifying 6-Methoxyquinazolin-4-amine
This compound is a heterocyclic amine belonging to the quinazoline class of compounds. The quinazoline scaffold is a constituent of numerous biologically active molecules, including several approved anticancer drugs such as gefitinib, erlotinib, and lapatinib. These drugs primarily function as tyrosine kinase inhibitors, playing a crucial role in targeted cancer therapy. Given the therapeutic potential of quinazoline derivatives, the accurate quantification of compounds like this compound in various samples is of paramount importance for researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in diverse sample matrices. The methodologies described herein are grounded in established analytical principles and are designed to deliver robust, reliable, and reproducible results. The protocols are presented with an emphasis on the underlying scientific rationale, empowering the user to not only execute the methods but also to adapt and troubleshoot them as needed. All methods are designed to be validated in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3][4].
Physicochemical Properties of this compound and its Analogs
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. While experimental data for this compound is limited, we can infer its properties from closely related structures and predictive models.
| Property | Value/Predicted Value | Rationale and Implication for Analysis |
| Molecular Formula | C₉H₉N₃O | - |
| Molar Mass | 175.19 g/mol | Essential for preparing standard solutions of known concentration and for mass spectrometry. |
| Predicted pKa | ~3.35 | The predicted pKa for the structurally similar 4-Methoxyquinazolin-6-amine suggests the compound is a weak base. This is a critical parameter for developing HPLC methods, as the pH of the mobile phase will influence the analyte's retention and peak shape. For reverse-phase HPLC, maintaining the mobile phase pH at least 2 units away from the pKa (i.e., pH > 5.35 or pH < 1.35) is recommended to ensure consistent ionization state and good chromatographic performance. |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water. | This informs the choice of solvents for stock solution preparation, sample extraction, and the mobile phase composition. The use of organic modifiers in the mobile phase is necessary for elution from a reverse-phase HPLC column. |
| UV Absorbance | Predicted λmax ~230-350 nm | Quinazoline and aminoquinoline derivatives are known to possess strong UV absorbance in this range. A UV-Vis spectrum of the related 4-amino-2-chloro-6,7-dimethoxyquinazoline shows a sharp cutoff at 237 nm, supporting the use of UV detection for quantification. Wavelength selection will be critical for achieving optimal sensitivity. |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and for in-process control during synthesis. It is a robust, cost-effective, and widely accessible technique.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the quinazoline ring system. The mobile phase, consisting of a mixture of acetonitrile and a buffer, allows for the elution of the analyte with good peak symmetry and resolution from potential impurities. The addition of a buffer at a controlled pH is crucial to maintain a consistent ionization state of the basic this compound, thereby ensuring reproducible retention times. UV detection is selected due to the strong chromophoric nature of the quinazoline scaffold.
Diagram of the RP-HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing this compound (e.g., pharmaceutical tablets)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and separation. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation (from Pharmaceutical Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
6. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[2][3][4].
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity compared to HPLC-UV and is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
Rationale for Method Design
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. A C12 or C18 column can be used for chromatographic separation. The use of a stable isotope-labeled internal standard (e.g., this compound-d₃) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. Electrospray ionization (ESI) in positive ion mode is suitable for the ionization of the basic quinazoline nitrogen atoms. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.
Diagram of the LC-MS/MS Workflow
Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d₃
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other biological matrix)
-
For Liquid-Liquid Extraction (LLE): Methyl tert-butyl ether (MTBE)
-
For Solid-Phase Extraction (SPE): Oasis HLB or similar polymeric reversed-phase SPE cartridges
2. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.
-
Working Solutions: Prepare by diluting the stock solutions in a mixture of acetonitrile and water (50:50 v/v).
4. Sample Preparation
A. Liquid-Liquid Extraction (LLE) from Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 80:20 v/v) and inject into the LC-MS/MS system.
B. Solid-Phase Extraction (SPE) from Plasma
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A/B and inject.
5. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient could be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For this compound (M+H)⁺ of m/z 176.2, a potential product ion could be m/z 134.1 (loss of CH₂N₂). |
6. Bioanalytical Method Validation The method must be validated according to FDA or other relevant regulatory guidelines. This includes assessing selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, precision, and stability (freeze-thaw, short-term, long-term, and post-preparative)[1][5].
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in both pharmaceutical and biological samples. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.
References
- 1. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methoxyquinazolin-4-amine in Anti-Cancer Research
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology Research
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful anti-cancer agents. Within this class, 6-methoxyquinazolin-4-amine serves as a pivotal building block for the synthesis of potent and selective kinase inhibitors. While this compound itself may not be the final active pharmaceutical ingredient, its structural motif is integral to derivatives that have demonstrated significant efficacy in targeting key signaling pathways dysregulated in cancer.
These derivatives primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling molecules like those in the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3][4] Consequently, molecules derived from the this compound core are invaluable tools for researchers investigating cancer biology and developing novel therapeutics.
This guide provides an in-depth overview of the applications of this compound-based compounds in anti-cancer research. It details the underlying mechanisms of action and provides robust, field-proven protocols for evaluating their efficacy in vitro.
Part 1: Core Mechanistic Insights and Key Signaling Pathways
The anti-cancer effects of this compound derivatives are predominantly attributed to their ability to interfere with critical signaling cascades that promote tumorigenesis. The following sections delineate the primary pathways targeted by these compounds.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a downstream signaling cascade, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and malignant growth.[5]
Quinazoline derivatives, including those with the 6-methoxy-4-amino core, are designed to be potent ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][6] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the autophosphorylation of EGFR and the subsequent activation of downstream signaling, ultimately leading to a reduction in cancer cell proliferation and survival.
Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of EGFR by a this compound derivative.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[3] Its hyperactivation, often due to mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, is a common event in cancer.[7][8] Upon activation, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and suppress apoptosis.[3]
Several 4-aminoquinazoline derivatives have been developed as potent inhibitors of PI3Kα.[2] By targeting this critical node, these compounds can effectively shut down the pro-survival signals in cancer cells, leading to cell cycle arrest and apoptosis.[2]
Diagram 2: The PI3K/Akt/mTOR Signaling Cascade and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 4-aminoquinazoline derivative.
Part 2: Experimental Evaluation of Anti-Cancer Activity
To assess the anti-cancer potential of novel compounds derived from this compound, a series of in vitro assays are essential. These assays provide quantitative data on the compound's effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example IC₅₀ Values for Quinazoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1018 | PC-3 (Prostate) | 13.0 ± 1.4 | [12] |
| DW-8 | HCT116 (Colon) | 8.50 ± 2.53 | [13] |
| DW-8 | HT29 (Colon) | 5.80 ± 0.92 | [13] |
| DW-8 | SW620 (Colon) | 6.15 ± 0.37 | [13] |
| Compound 18B | HCT116 (Colon) | 8.50 ± 1.44 | [14] |
Detection of Apoptosis: Annexin V and Propidium Iodide Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[2][15] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1][13]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and incubate overnight. Treat the cells with the this compound derivative at various concentrations (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300-400 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).[1][2]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution (e.g., 1 mg/mL) to the cell suspension.[1][13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[1]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Diagram 3: Workflow for Apoptosis Detection via Annexin V/PI Staining
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Many anti-cancer agents induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing.[2][17] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle by flow cytometry.
Protocol 3: Cell Cycle Analysis with Propidium Iodide
-
Cell Preparation and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14][16] Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[14][16]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them, and wash twice with cold PBS.[16]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[5] This step is critical as PI can also bind to double-stranded RNA.[14]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for an additional 10-15 minutes in the dark.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale. Use a dot plot of pulse width versus pulse area to exclude cell doublets and aggregates.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The peaks will correspond to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). Quantify the percentage of cells in each phase.
Conclusion
The this compound scaffold is a cornerstone in the development of targeted anti-cancer therapies. Its derivatives have demonstrated significant potential in inhibiting key oncogenic signaling pathways, such as the EGFR and PI3K/Akt/mTOR cascades, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest in various cancer models. The protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of novel compounds based on this important chemical scaffold. By employing these standardized assays, scientists can effectively characterize the anti-cancer properties of new molecules and contribute to the advancement of oncology drug discovery.
References
- 1. EGFR Inhibitor|4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol [benchchem.com]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Table, [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine]. - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-cycle arrest induced by the bacterial adenylate cyclase toxins from Bacillus anthracis and Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR (HER1) Inhibitor [otavachemicals.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 6-Methoxyquinazolin-4-amine
Welcome to the technical support center for 6-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome these common experimental hurdles. This document is structured to provide in-depth technical guidance, troubleshooting advice, and practical protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the solubility of this compound and related compounds.
Q1: Why is this compound expected to have low aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. Like many quinazoline derivatives, it possesses a rigid, fused heterocyclic ring system.[1] This structure, combined with its aromatic nature, contributes to high crystal lattice energy, which is the energy required to break apart the crystal structure of the solid compound. For a compound to dissolve, the energy released from the interaction of the solute with the solvent molecules must overcome this crystal lattice energy. In the case of this compound, the nonpolar regions of the molecule do not interact favorably with the highly polar water molecules, leading to poor solvation and, consequently, low solubility.[1]
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. The quinazoline scaffold contains basic nitrogen atoms that can be protonated in acidic conditions.[1][2] When these nitrogen atoms accept a proton (H+), the molecule becomes ionized, acquiring a positive charge. This charged species is more polar than the neutral molecule and can interact more favorably with polar water molecules, leading to a significant increase in aqueous solubility. Conversely, at neutral or basic pH, the compound will predominantly exist in its less soluble, non-ionized form. The predicted pKa for a closely related compound, 4-Methoxyquinazolin-6-amine, is approximately 3.35, suggesting that this compound will be significantly more soluble in buffers with a pH below this value.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and what can I do?
A3: This common issue is known as "precipitation upon dilution."[1] It occurs when a compound that is highly soluble in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses in the aqueous phase, and the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate out of the solution.
To address this, you can try the following strategies:
-
Reduce the final concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.[3]
-
Modify the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution in small increments while vortexing vigorously. This can sometimes help to keep the compound in solution.
-
Employ solubility enhancement techniques: If reducing the concentration is not an option for your experiment, you will need to improve the solubility of the compound in the aqueous buffer itself. The subsequent sections of this guide will provide detailed protocols for techniques such as pH adjustment, the use of co-solvents, and cyclodextrin complexation.[1][4]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides detailed troubleshooting workflows for systematically improving the solubility of this compound in your aqueous buffer system.
Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for approaching solubility enhancement for this compound.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Strategy 1: pH Adjustment
Scientific Rationale: As established, the solubility of this compound is pH-dependent due to its basic nature.[1] By lowering the pH of the aqueous buffer, we can increase the proportion of the protonated, more soluble form of the molecule.
Experimental Protocol:
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2.0 to 7.4 (e.g., pH 2.0, 4.0, 5.0, 6.0, and 7.4). Ensure the buffer components will not interact with your compound or interfere with your downstream assay.
-
Determine solubility at different pH values:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
-
Select the optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your experimental system. Be mindful that extreme pH values may affect the stability of your compound or the biological components of your assay.
Data Summary Table (Hypothetical Data):
| Buffer pH | Solubility (µg/mL) |
| 2.0 | 1500 |
| 4.0 | 250 |
| 5.0 | 35 |
| 6.0 | 5 |
| 7.4 | <1 |
Strategy 2: Co-solvent Addition
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[4] They work by reducing the overall polarity of the solvent system, which can better accommodate the nonpolar regions of the this compound molecule.[4] Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[4]
Experimental Protocol:
-
Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and propylene glycol are common choices.
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Prepare a series of co-solvent/buffer mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 1%, 2%, 5%, and 10% v/v).
-
Determine solubility:
-
Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Follow the same equilibration and analysis steps as described in the pH adjustment protocol.
-
-
Optimize the co-solvent concentration: Select the lowest concentration of co-solvent that achieves the desired solubility while minimizing potential effects on your assay. High concentrations of organic solvents can denature proteins or affect cell viability.
Data Summary Table (Hypothetical Data at pH 7.4):
| Co-solvent (Ethanol) % v/v | Solubility (µg/mL) |
| 0 | <1 |
| 1 | 10 |
| 2 | 25 |
| 5 | 80 |
| 10 | 200 |
Strategy 3: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity.[7][8] This complex effectively masks the hydrophobic regions of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[8]
Experimental Protocol:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point.
-
Prepare a phase solubility study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, and 20 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples as previously described.
-
Analyze the concentration of the dissolved compound in the supernatant of each sample.
-
-
Analyze the results: Plot the solubility of this compound as a function of the HP-β-CD concentration. A linear increase in solubility is indicative of the formation of a 1:1 inclusion complex.
-
Prepare the final formulation: Based on the phase solubility diagram, determine the concentration of HP-β-CD required to achieve the desired concentration of this compound.
Data Summary Table (Hypothetical Data at pH 7.4):
| HP-β-CD Concentration (mM) | Solubility (µg/mL) |
| 0 | <1 |
| 1 | 15 |
| 2 | 32 |
| 5 | 85 |
| 10 | 175 |
| 20 | 350 |
Workflow for Cyclodextrin Complexation
Caption: A step-by-step workflow for performing a phase solubility study with cyclodextrins.
Final Considerations and Advanced Strategies
If the above strategies are insufficient to achieve the desired concentration, more advanced formulation techniques may be necessary, especially for in vivo applications. These can include:
-
Salt Formation: Converting the basic this compound into a salt form can significantly improve its aqueous solubility and dissolution rate.[1]
-
Solid Dispersions: This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[1][3] This technique can reduce the particle size to its smallest possible state and convert the drug to a more soluble amorphous form.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area available for dissolution, thereby improving the dissolution rate.[4]
It is crucial to remember that any modification to the formulation should be carefully evaluated for its potential impact on the biological activity and stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceasia.org [scienceasia.org]
- 6. oatext.com [oatext.com]
- 7. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 8. scielo.br [scielo.br]
Technical Support Center: Troubleshooting the Synthesis of 6-Methoxyquinazolin-4-amine
Welcome to the technical support guide for the synthesis of 6-Methoxyquinazolin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. This guide provides in-depth, experience-driven advice and practical, actionable solutions to common problems.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. A prevalent and efficient method for this synthesis involves the cyclization of 2-amino-5-methoxybenzonitrile with formamide. This reaction, while straightforward in principle, is often plagued by issues that can significantly reduce the final yield of the desired product. Understanding the underlying chemical principles of the main reaction and potential side reactions is paramount to effective troubleshooting.
The core of this synthesis is a condensation and subsequent cyclization reaction. The initial step involves the reaction of the amino group of 2-amino-5-methoxybenzonitrile with formamide, which serves as both a reactant and a solvent. At elevated temperatures, formamide can decompose to generate formic acid and ammonia, or it can act as a formylating agent. The desired pathway leads to the formation of an intermediate that then undergoes an intramolecular cyclization to form the quinazoline ring system.
However, several factors can divert the reaction from this desired pathway, leading to the formation of byproducts and a diminished yield of this compound. This guide will address these common pitfalls in a question-and-answer format, providing both theoretical explanations and practical troubleshooting protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low (<40%). What are the most likely causes?
Low yields in the synthesis of this compound are often attributable to a combination of factors related to starting material quality, reaction conditions, and the formation of side products.
Possible Causes & Solutions:
-
Purity of 2-Amino-5-methoxybenzonitrile: Impurities in the starting nitrile can significantly interfere with the reaction.[1]
-
Troubleshooting Protocol:
-
Purity Analysis: Analyze the purity of your 2-amino-5-methoxybenzonitrile using techniques like NMR, HPLC, or melting point determination.
-
Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
-
-
Incomplete Reaction: The cyclization step may not be proceeding to completion.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Optimization: While high temperatures are necessary, excessive heat can lead to decomposition. Experiment with a temperature range of 150-180°C to find the optimal balance between reaction rate and stability.[2]
-
-
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields.[3][4]
-
Troubleshooting Protocol:
-
Byproduct Identification: Attempt to isolate and characterize major byproducts using spectroscopic techniques to understand the competing reaction pathways.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of formamide is typically used, but the optimal ratio should be determined experimentally.
-
-
| Parameter | Standard Condition | Troubleshooting Range | Rationale |
| Temperature | 160-170°C | 150-180°C | Balances reaction rate with potential for decomposition. |
| Reaction Time | 4-6 hours | 2-8 hours | Optimize based on reaction monitoring to prevent byproduct formation from prolonged heating. |
| Formamide | Large excess (solvent) | Varying excess | Ensures complete reaction but can be optimized to minimize side reactions. |
Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?
The formation of dark, polymeric, or tarry materials is a frequent issue in reactions conducted at high temperatures, such as the synthesis of quinazolines.
Possible Cause & Solution:
-
Polymerization/Decomposition: At elevated temperatures, the starting materials or the product itself can undergo polymerization or decomposition, leading to insoluble, high-molecular-weight byproducts.[3]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Gradual Heating: Instead of rapid heating, gradually increase the temperature to the desired setpoint to allow for a more controlled reaction.
-
Solvent Dilution: While formamide often serves as the solvent, in some cases, using a high-boiling inert solvent in addition to formamide can help to moderate the reaction and reduce the concentration of reactive species, thereby minimizing polymerization.[3]
-
-
Q3: My purified product shows an extra peak in the NMR that I can't identify. What could it be?
An unexpected peak in the NMR spectrum of the final product often indicates the presence of a persistent impurity or a closely related isomer.
Possible Causes & Solutions:
-
Formation of Quinazolinone: Oxidation of the C4 position of the quinazoline ring can lead to the formation of 6-methoxyquinazolin-4(3H)-one.[3][5] This can be exacerbated by the presence of air or other oxidants at high temperatures.
-
Diagnostic Test: The quinazolinone will have a characteristic carbonyl peak in the IR spectrum and a different chemical shift for the proton at the C2 position in the 1H NMR spectrum compared to the desired amine.
-
Prevention: As mentioned previously, running the reaction under an inert atmosphere is crucial.
-
-
Hydrolysis of the Amine: If water is present in the reaction mixture, it can lead to the hydrolysis of the 4-amino group, also forming the quinazolinone.[4]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the formamide used is of high purity and low water content.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous conditions that could promote hydrolysis.
-
-
Experimental Workflow and Visualization
The synthesis of this compound from 2-amino-5-methoxybenzonitrile and formamide is a critical transformation. The following diagram illustrates the primary reaction pathway and highlights key areas for troubleshooting.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters may be required based on your experimental observations.
Materials:
-
2-Amino-5-methoxybenzonitrile
-
Formamide (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Stirring apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methoxybenzonitrile (1.0 eq).
-
Add a significant excess of formamide (e.g., 10-20 eq) to act as both a reactant and a solvent.
-
Flush the system with an inert gas for 10-15 minutes.
-
-
Reaction:
-
Begin stirring and gradually heat the reaction mixture to 160-170°C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water or onto crushed ice with stirring.
-
The crude product should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
References
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxyquinazolin-4-amine Derivatives
From the Desk of a Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis and optimization of 6-methoxyquinazolin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The quinazoline core is a cornerstone in numerous therapeutic agents, particularly kinase inhibitors, and achieving high-yielding, reproducible, and clean reaction outcomes is paramount.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and making informed decisions during reaction development. We will explore the causality behind experimental choices, ensuring that every step is a validated component of a robust synthetic strategy.
Part 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of this compound derivatives, particularly when employing modern cross-coupling methodologies like Suzuki-Miyaura or Buchwald-Hartwig reactions.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon work-up and analysis (TLC, LC-MS), you observe a low yield of the desired product or only starting materials.
Potential Causes & Recommended Solutions
-
Inactive Catalyst: The palladium catalyst is the engine of the reaction. Its inactivity is a primary cause of failure.
-
Causality: Palladium(0) is the active catalytic species in most cross-coupling reactions.[4] Exposure to air or moisture can oxidize it to inactive Pd(II) or cause aggregation. Pre-catalysts are designed for stability but require proper activation in situ.
-
Solution:
-
Ensure you are using a freshly opened bottle of the catalyst or a pre-catalyst from a reliable source.
-
If using a Pd(0) source like Pd(PPh₃)₄, handle it exclusively under an inert atmosphere (glovebox or Schlenk line).
-
Consider using modern, air-stable palladium pre-catalysts (e.g., XPhos-Pd-G3), which are designed for consistent activation and are often more effective for challenging substrates.[5]
-
-
-
Inappropriate Ligand or Catalyst/Ligand Combination: The ligand dictates the reactivity and stability of the palladium center.
-
Causality: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required to promote the difficult reductive elimination and oxidative addition steps, especially with sterically hindered or electron-rich/poor substrates.[5] A mismatch between the substrate and ligand can stall the catalytic cycle.
-
Solution: Screen a panel of ligands. For Suzuki or Buchwald-Hartwig reactions involving the quinazoline core, a good starting point includes XPhos, SPhos, and RuPhos.[5] Sometimes, bidentate ligands like Xantphos can also be effective, although they may not work well for unactivated aryl chlorides.[6]
-
-
Incorrect Base or Solvent: The base is not merely a proton scavenger; it is a critical component of the catalytic cycle.
-
Causality: The base's strength, solubility, and nature influence the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).[5] A base that is too weak may not facilitate the key step, while one that is too strong could promote side reactions. The solvent must solubilize all components and be stable at the reaction temperature.
-
Solution:
-
For Suzuki couplings, common bases to screen are K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] Cs₂CO₃ is often superior due to its higher solubility in organic solvents like dioxane or toluene.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
-
Common solvents include dioxane, toluene, and DMF. For polar starting materials, consider DMF or DMSO to ensure solubility.[7]
-
-
Issue 2: Significant Side Product Formation
Your reaction proceeds, but you observe one or more significant side products, complicating purification and reducing the yield.
Potential Causes & Recommended Solutions
-
Protodeboronation (Suzuki Coupling): The boronic acid or ester is prematurely cleaved by a proton source before it can couple with the palladium complex.
-
Causality: Heteroaryl boronic acids, including those derived from quinazolines, can be unstable, especially at high temperatures or in the presence of excess water or other protic sources.[5]
-
Solution:
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use freshly dried base.
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester, which are more resistant to hydrolysis and protodeboronation.[5]
-
Lower Reaction Temperature: Screen for catalyst/ligand systems that are active at lower temperatures.[5]
-
-
-
Homocoupling of Boronic Acid (Suzuki Coupling): Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Causality: This is often caused by the presence of oxygen (air) or the incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.[5]
-
Solution:
-
Thoroughly Degas: Before heating, sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Use a Pd(0) Source: Start with a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄, to bypass potential issues with in situ reduction.[5]
-
-
-
Hydrolysis of Chloroquinazoline: If starting from a chloroquinazoline, the chlorine can be displaced by hydroxide, forming the corresponding quinazolinone.
-
Causality: This occurs if there is excessive water in the reaction mixture, especially when using aqueous base solutions at high temperatures.
-
Solution:
-
Use anhydrous conditions and an anhydrous base (e.g., ground K₃PO₄).
-
If an aqueous base is necessary, use a biphasic solvent system (e.g., Toluene/H₂O) and consider a phase-transfer catalyst to facilitate the reaction at the interface.[8]
-
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low-yield reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing the this compound core?
A1: While classical methods like the Niementowski reaction (condensation of anthranilic acids with amides) exist, modern syntheses predominantly rely on metal-catalyzed cross-coupling reactions for their superior scope and efficiency.[7] The two most powerful approaches are:
-
Buchwald-Hartwig Amination: This involves coupling a 4-chloro-6-methoxyquinazoline with an appropriate amine using a palladium catalyst. This is a direct and highly effective method for installing the C4-amine.[4][6][9]
-
Suzuki-Miyaura Coupling: This is used to install aryl or heteroaryl groups at other positions (e.g., C2 or C7) on the quinazoline ring. For instance, a 2-chloro-6-methoxyquinazolin-4-amine can be coupled with an arylboronic acid to generate 2-aryl derivatives.[10][11] This method is robust and tolerates a wide variety of functional groups.[10]
Q2: How do I choose the optimal catalyst and ligand for a Buchwald-Hartwig amination on a 4-chloro-6-methoxyquinazoline?
A2: The choice is substrate-dependent, but general guidelines apply. For electron-rich heterocyclic halides like 4-chloroquinazolines, sterically hindered, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle.
-
Expertise & Experience: Start with a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich monophosphine ligand. DavePhos and XPhos are excellent starting points.[6] A combination of Pd₂(dba)₃ with DavePhos has proven effective for amination on similar quinazoline systems.[6] There is no single "best" combination, and empirical screening is essential for maximizing yield.[5]
Q3: My reaction is very sensitive to moisture. What are the best practices for running anhydrous reactions?
A3: Many cross-coupling reactions, especially those involving organometallics like boronic acids, are sensitive to water.[5][7]
-
Solvents: Use anhydrous solvents packaged under nitrogen or argon. If using bottled solvents, consider drying them over molecular sieves or using a solvent purification system.
-
Reagents: Dry solid reagents (like K₂CO₃ or K₃PO₄) in an oven (>120 °C) for several hours and cool under vacuum before use. Liquid reagents should be handled via syringe under an inert atmosphere.
-
Glassware: Oven-dry all glassware and cool it under a stream of nitrogen or argon, or in a desiccator, before use.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.
Part 3: Optimized Protocols & Data
General Protocol: Suzuki-Miyaura Coupling for C2-Arylation
This protocol provides a robust starting point for the coupling of a 2-chloro-6-methoxyquinazolin-4-amine with an arylboronic acid.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-6-methoxyquinazolin-4-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.08 mmol, 3-8 mol%) and, if separate, the ligand.[8][10]
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).[8] Seal the vial and sparge the mixture with argon for 15 minutes.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-115 °C) and stir vigorously overnight (12-24 hours).[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated derivative.
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table summarizes typical results from an optimization screen for the Suzuki coupling of a halo-quinazoline, illustrating the impact of different parameters on reaction yield.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Dioxane | 100 | 75 |
| 3 | Pd(dcpf)Cl₂ (8) | - | K₂CO₃ (2) | Dioxane | 100 | 82 |
| 4 | Pd(dcpf)Cl₂ (8) | - | Cs₂CO₃ (2) | Dioxane | 100 | 91 |
| 5 | Pd(dcpf)Cl₂ (8) | - | K₃PO₄ (2) | Dioxane | 100 | 88 |
| 6 | Pd(dcpf)Cl₂ (8) | - | Cs₂CO₃ (2) | Toluene | 100 | 85 |
Data is representative and synthesized based on findings where catalysts like Pd(dcpf)Cl₂ and bases like Cs₂CO₃ show high efficacy for Suzuki couplings on quinazoline scaffolds.[5][10][12]
Visual Guide: Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation, a cornerstone reaction for synthesizing 4-aminoquinazoline derivatives.
References
- 1. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
How to prevent 6-Methoxyquinazolin-4-amine precipitation in assays
A Senior Application Scientist's Guide to Preventing Precipitation in Assays
Welcome to the technical support center for 6-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As application scientists with extensive field experience, we understand that compound precipitation can be a significant source of data variability and can compromise the integrity of your results.[1] This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you maintain this compound in solution and ensure the accuracy of your assays.
Part 1: Understanding the Root Cause: Why Does this compound Precipitate?
The propensity of this compound to precipitate in aqueous buffers is rooted in its molecular structure. Like many quinazoline derivatives, it possesses a rigid, fused heterocyclic ring system that is largely hydrophobic.[2] This structure leads to high crystal lattice energy, making it difficult for polar water molecules to effectively solvate the compound.[2] Consequently, its intrinsic aqueous solubility is low.
Furthermore, the 4-amino group and the nitrogen atoms within the quinazoline ring are basic. This makes the compound's solubility highly dependent on the pH of the solution.[2][3][4] At a pH below its pKa, the molecule becomes protonated (ionized), which generally increases its interaction with water and enhances solubility.[5] Conversely, at neutral or alkaline pH, the compound is predominantly in its less soluble, neutral form.[2]
Most precipitation issues arise during the dilution of a concentrated stock solution (typically in 100% DMSO) into an aqueous assay buffer. This rapid change in solvent polarity, often termed "solvent shock," can cause the local concentration of the compound to exceed its solubility limit in the mixed solvent system, leading to immediate or eventual precipitation.[6]
Part 2: Troubleshooting Guide for Precipitation Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.
Q1: My compound precipitates instantly when I add my DMSO stock to the aqueous buffer. What's happening and what's the first thing I should do?
A1: This is a classic case of solvent shock, where the compound is rapidly forced out of solution as it moves from a highly favorable organic solvent (DMSO) to a highly unfavorable one (aqueous buffer).
Your first and simplest troubleshooting step is to reduce the final concentration of the compound in your assay. It is highly probable that your target concentration exceeds the compound's maximum solubility in the final assay buffer composition. Perform a serial dilution to create a dose-response curve. This will not only help you find the soluble concentration range but is also essential for determining the compound's potency (e.g., IC50 or EC50).
Q2: I've lowered the concentration, but I still see some precipitation. How can I optimize my dilution technique?
A2: The way you dilute your stock solution is critical. A single, large-volume dilution is more likely to cause precipitation than a careful, stepwise process.[6]
Primary Solution: Always add the concentrated stock solution to the aqueous buffer, never the other way around.[7] Add the stock solution dropwise directly into the bulk of the buffer while vortexing or stirring vigorously.[6][7] This ensures rapid dispersal and avoids pockets of high compound concentration that can nucleate precipitation. For a detailed workflow, see Protocol 1 .
Q3: My dilution technique is optimized, but solubility is still a problem. How can I modify my assay buffer to improve solubility?
A3: You can modify your buffer in several ways. The most effective approaches involve adjusting the pH or introducing solubility-enhancing excipients like co-solvents or cyclodextrins.[7]
-
pH Adjustment: Since this compound is a weak base, lowering the pH of your buffer can significantly increase its solubility by promoting ionization.[2][4][5] However, you must ensure the new pH is compatible with your biological system (e.g., enzyme activity, cell viability). A pH change of even one unit can dramatically alter solubility.[3]
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can greatly improve solubility.[8] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[2][7] It's crucial to keep the final concentration of any organic solvent low (typically <5%) and consistent across all experimental conditions, including controls.[2]
Q4: What are cyclodextrins and how can they help?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has a much higher apparent water solubility.[9][10] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[10] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can be an effective strategy.[2][10]
Q5: The compound seems to dissolve initially but then precipitates over the course of my experiment. Why does this happen?
A5: This phenomenon relates to the difference between kinetic and thermodynamic solubility. When you first dilute the stock, you may create a supersaturated, "metastable" solution.[7] This is the kinetic solubility. Over time, this unstable solution equilibrates, and the compound crashes out as it reaches its lower, true thermodynamic solubility limit.[6] This can also be exacerbated by temperature changes, as solubility is often temperature-dependent.[6][11]
Solutions:
-
Prepare Fresh: Make your final working solutions immediately before use.[6]
-
Temperature Control: Ensure your buffer and stock solutions are at the same temperature as your assay conditions before mixing.[6]
-
Use Solubility Enhancers: The strategies mentioned in Q3 and Q4 can help increase the thermodynamic solubility and stabilize the solution.
Part 3: Visualization & Workflow
To streamline your troubleshooting process, follow the logical workflow outlined in the diagram below.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Part 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common laboratory procedures to mitigate precipitation.
Protocol 1: Optimized Dilution Workflow to Minimize Precipitation
This protocol describes the best practice for diluting a DMSO stock into an aqueous buffer.
-
Equilibrate Temperatures: Bring your high-concentration DMSO stock and aqueous assay buffer to the temperature at which the experiment will be performed (e.g., room temperature or 37°C).[6]
-
Prepare Buffer: Aliquot the final required volume of the aqueous buffer into a sterile tube (e.g., a 1.5 mL microcentrifuge tube).
-
Set Vortex: Place the tube containing the buffer on a vortex mixer and set it to a speed that creates a vigorous funnel (vortex) without splashing.
-
Add Stock Solution: While the buffer is actively vortexing, withdraw the required volume of the DMSO stock solution. Submerge the pipette tip just below the surface of the liquid in the vortex and dispense the stock solution slowly and steadily.[6][7]
-
Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure it is thoroughly mixed.
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect).
-
Use Immediately: Use the freshly prepared working solution as soon as possible to avoid issues related to thermodynamic instability.[6]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol allows you to experimentally determine the solubility limit of your compound in a specific buffer.
-
Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), prepare a serial dilution of your 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 196 µL of your chosen assay buffer to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 4 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.[12]
-
Mix and Incubate: Mix the plate immediately on an orbital shaker for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure Scattering: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).
-
Data Analysis: Plot the light scattering units (LSU) versus the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit.[12]
Part 5: Data Summary & Comparison
The choice of co-solvent can impact both solubility and the biological system. The table below summarizes common options.
| Co-Solvent | Typical Final Concentration | Advantages | Considerations |
| DMSO | 0.1% - 1.0% | Excellent solvating power for stock solutions.[2] | Can be toxic to cells at >0.5%; may affect enzyme activity.[7][12] |
| Ethanol | 1% - 5% | Less toxic than DMSO for many cell types. | More volatile; may not be as effective for highly lipophilic compounds. |
| PEG 400 | 1% - 10% | Low toxicity; can significantly enhance solubility.[2][7] | Can increase viscosity of the solution. |
| Propylene Glycol | 1% - 5% | Biocompatible; often used in formulations.[2] | May have slight antimicrobial properties that could interfere with some assays. |
Part 6: Frequently Asked Questions (FAQs)
-
Q: What is the maximum final concentration of DMSO I should use in my assay?
-
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard.[12] For cell-based assays, it is highly recommended to stay at or below 0.5% to avoid solvent-induced toxicity or off-target effects.[7] Always ensure the final DMSO concentration is identical across all wells, including vehicle controls.[12]
-
-
Q: Can the type of buffer salts (e.g., Phosphate vs. Tris) affect solubility?
-
A: Yes, the composition of the buffer can influence compound solubility, even at the same pH.[13][14] Some buffer components can interact with the compound, leading to salting-in or salting-out effects.[15] If you continue to have issues, testing your compound's solubility in an alternative buffer system with the same pH is a valid troubleshooting step.
-
-
Q: My compound is stored as a solid. Does its stability matter?
-
A: Absolutely. While this compound is generally stable as a solid, some quinazoline derivatives can be sensitive to light or moisture.[16] It is always best practice to store the solid compound in a cool, dark, and dry place. Similarly, DMSO stock solutions should be stored in tightly sealed vials at -20°C or -80°C to prevent water absorption, which can decrease the compound's solubility in the stock over time.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxyquinazolin-4-amine stability and storage conditions
Technical Support Center: 6-Methoxyquinazolin-4-amine
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C . The container must be kept tightly closed and in a dry, well-ventilated place . A key factor for this compound is its sensitivity to moisture; therefore, it is crucial to handle it under an inert gas (like argon or nitrogen) and protect it from moisture at all times.
Q2: The safety data sheet (SDS) states the compound is stable at room temperature but recommends -20°C storage. Why is there a discrepancy?
This is a common point of clarification. The statement "The product is chemically stable under standard ambient conditions (room temperature)" refers to its stability over short periods, such as during routine handling for weighing or experiment preparation. However, for long-term storage (weeks to months), degradation reactions, although slow, can accumulate. The recommended -20°C temperature minimizes the rate of any potential degradation, including hydrolysis from trace moisture, thereby ensuring the compound's purity and integrity over an extended period.
Q3: How should I prepare and store solutions of this compound?
When preparing solutions, use an appropriate anhydrous solvent. Based on the stability of related quinazoline derivatives, solvents like DMSO are commonly used[1]. For short-term storage (1-2 days), solutions can often be kept at 4°C in the dark. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Studies on other quinazoline derivatives have shown that solutions can be stable for up to three months under these conditions[1].
Q4: Is this compound sensitive to light or specific pH conditions?
While the SDS for this compound does not specify photosensitivity, it is a best practice for quinazoline-based compounds to be stored protected from light[1]. Studies on structurally similar quinazolines have shown significant degradation under acidic and alkaline hydrolytic conditions[2]. Therefore, it is critical to control the pH of aqueous buffers and avoid harsh acidic or basic environments to prevent compound degradation.
Q5: What are the potential degradation pathways for this class of compounds?
Quinazoline derivatives can be susceptible to several degradation pathways. The primary concerns are:
-
Hydrolysis: The amine and methoxy groups can be susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or alkaline), which can cleave these functional groups[2].
-
Oxidation: The nitrogen-containing heterocyclic ring system can be prone to oxidative degradation[3][4]. This can be accelerated by the presence of oxygen and metal ions. Handling under an inert atmosphere is recommended to mitigate this risk.
-
Photodegradation: Although some quinazolines are stable under photolytic conditions, exposure to UV light can be a source of degradation for others[2]. Storing in amber vials or in the dark is a prudent measure.
Troubleshooting Guide
This guide provides step-by-step advice for common experimental issues that may arise from improper compound storage or handling.
Issue 1: My experimental results are inconsistent or show a loss of compound activity.
Inconsistent results are often the first sign of compound degradation.
Step-by-Step Troubleshooting:
-
Review Storage Conditions: Confirm that your solid compound and any prepared solutions have been stored according to the recommendations (see Table 1). Check storage temperatures, protection from light, and moisture prevention measures.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the solid compound, preferably from a new, unopened vial if available.
-
Perform a Quality Control Check: If possible, verify the concentration and purity of the new stock solution using methods like HPLC or LC-MS. Compare this with an older stock if available.
-
Run a Control Experiment: Re-run a key experiment using the freshly prepared stock solution alongside a well-established positive control to validate your assay conditions.
Below is a workflow to diagnose potential stability issues.
Issue 2: I observed a change in the color or appearance of my solid compound.
Any change in the physical appearance (e.g., color changing from white to yellow/brown, clumping) of the solid powder is a strong indicator of potential degradation or moisture absorption. Do not use the compound. It should be properly disposed of according to your institution's guidelines, and a new vial should be used.
Issue 3: My stock solution appears cloudy or has formed a precipitate after storage.
Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The compound may have crashed out of solution, especially after being stored at a low temperature. Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to see if it redissolves.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Contamination: Microbial contamination could also lead to cloudiness.
If the precipitate does not redissolve upon warming, it is safest to discard the stock solution and prepare a fresh one. Using a solution with precipitate will lead to inaccurate dosing and unreliable results.
Data Summary
| Parameter | Solid Compound | Stock Solution (in DMSO) |
| Storage Temperature | -20°C (Long-term) | -80°C (Long-term) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | N/A (Tightly sealed vials) |
| Moisture | Store in a desiccator or dry box | Use anhydrous solvent |
| Light | Protect from light (Amber vial)[1] | Protect from light (Amber vial/foil)[1] |
| Shelf Life | Stable when stored correctly | Up to 3 months at -80°C[1] |
References
Technical Support Center: Overcoming Resistance to 6-Methoxyquinazolin-4-amine
Welcome to the technical support center for researchers working with 6-Methoxyquinazolin-4-amine. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming resistance in cell lines. As Senior Application Scientists, we have compiled this resource based on established principles of kinase inhibitor resistance and field-proven laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the quinazoline class of compounds, many of which are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] These small molecules typically function as ATP-mimetics, competing with ATP for binding to the kinase domain of EGFR. This prevents receptor autophosphorylation and blocks the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][2]
Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the likely causes?
A2: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a common and complex issue. The primary mechanisms can be broadly categorized as:
-
Target Alterations: Secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can prevent the inhibitor from binding effectively.[3]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.[4][5] Common examples include the amplification or activation of other receptor tyrosine kinases like MET or HER2, which then reactivate the PI3K-AKT or MAPK pathways.[3][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[8][9][10]
-
Histologic or Phenotypic Transformation: In some cases, the cell line may undergo significant changes, such as transforming from a non-small cell lung cancer (NSCLC) phenotype to a small cell lung cancer (SCLC) phenotype, which has different survival signaling dependencies.[11]
Q3: How do I definitively confirm that my cell line has developed resistance?
A3: The gold standard for confirming resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of your suspected resistant line to the parental (sensitive) cell line.[12] A significant increase (typically 5 to 10-fold or higher) in the IC50 value is a clear indicator of acquired resistance.[12] This is most commonly measured using a cell viability assay like the MTT or ATP-based assays (e.g., CellTiter-Glo®).[13]
Q4: How long does it typically take to generate a drug-resistant cell line in the lab?
A4: The timeline for developing a drug-resistant cell line through continuous exposure can vary significantly depending on the cell line, the drug concentration, and the dose escalation strategy. Generally, this process can take anywhere from 6 to 12 months, or even longer.[14] It requires gradually increasing the drug concentration in the culture medium as the cells adapt.[14][15]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values or Loss of Drug Efficacy
Symptom: You observe significant variability in your IC50 measurements between experiments, or the drug appears to have lost its potency even in the parental cell line.
| Possible Cause | Suggested Solution & Explanation |
| Reagent Instability | Solution: Prepare fresh stock solutions of this compound from powder for each set of experiments. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Causality: Quinazoline compounds in solution (especially in DMSO) can degrade over time with improper storage, leading to a lower effective concentration. |
| High Cell Passage Number | Solution: Use cells within a consistent and limited passage number range for all experiments.[14] Always thaw a fresh, low-passage vial of your parental cell line after a defined number of passages (e.g., 20-30). Causality: Long-term culturing can lead to phenotypic drift, where the genetic and signaling landscape of the cell line changes, altering its response to drugs.[14] |
| Inconsistent Seeding Density | Solution: Perform an accurate cell count (e.g., using a hemocytometer or automated cell counter) before seeding. Ensure a uniform single-cell suspension to avoid clumping.[14][16] Causality: The final cell number directly impacts the readout of viability assays. Inconsistent initial cell numbers will lead to high variability in results. |
| Assay Interference | Solution: If using a colorimetric assay like MTT, check if the drug compound itself absorbs light at the same wavelength as the formazan product. Run a "drug-only" control in cell-free media. Consider switching to an orthogonal assay, such as an ATP-based luminescence assay. Causality: Compound interference can create false positive or negative results that are not related to cell viability. |
Guide 2: Complete Lack of Response in a Previously Sensitive Cell Line
Symptom: Your cell line now proliferates in concentrations of this compound that were previously cytotoxic. The dose-response curve has flattened, and the IC50 has increased dramatically.
| Possible Cause | Suggested Solution & Explanation |
| Activation of Bypass Signaling Pathways | Solution: Perform a phospho-proteomic analysis (e.g., Western blot, phospho-RTK array) to investigate the activation status of key signaling nodes.[17] Check for phosphorylation of MET, HER2, AKT, and ERK in the resistant cells compared to the parental line, both at baseline and after drug treatment. Causality: If a bypass pathway is activated, it provides an alternative route for proliferative and survival signals, rendering the inhibition of EGFR ineffective.[4][6][7] For example, MET amplification can lead to ERBB3-mediated activation of the PI3K/AKT pathway, completely bypassing the need for EGFR signaling.[2][3] |
| Target Alteration (e.g., T790M Mutation) | Solution: Sequence the EGFR kinase domain in your resistant cell line to check for known resistance mutations. Causality: Mutations like T790M increase the affinity of the EGFR kinase domain for ATP, making it difficult for competitive inhibitors like this compound to bind.[3][4] |
| Overexpression of ABC Transporters | Solution: Use a fluorescent substrate assay (e.g., Rhodamine 123 or Hoechst 33342) with and without a known ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).[8][18] A significant increase in fluorescence inside the cells in the presence of the inhibitor suggests active drug efflux. Confirm transporter overexpression via qPCR or Western blot for genes like ABCB1 (P-gp) or ABCG2 (BCRP).[10][19] Causality: These transporters act as cellular pumps, actively removing the drug from the cytoplasm and preventing it from reaching its target.[9][20] |
| Phenotypic Transformation | Solution: Analyze the morphology of the resistant cells. Perform immunofluorescence or Western blotting for lineage markers (e.g., neuroendocrine markers for SCLC transformation). Causality: A fundamental shift in cell identity can render the original drug target irrelevant to the cell's survival.[11] |
Guide 3: Strategies to Re-sensitize Resistant Cells
Symptom: You have confirmed resistance and identified a likely mechanism. Now you want to design an experiment to overcome it.
| Identified Mechanism | Experimental Strategy & Rationale |
| MET/HER2 Activation | Strategy: Treat the resistant cells with a combination of this compound and a selective MET inhibitor (e.g., Crizotinib, SU11274) or a HER2 inhibitor (e.g., Lapatinib). Rationale: This dual-blockade approach inhibits both the primary target (EGFR) and the escape pathway (MET/HER2), restoring apoptosis and growth arrest.[6] The goal is to shut down the redundant signaling that mediates resistance. |
| PI3K/AKT Pathway Activation | Strategy: Combine this compound with a PI3K inhibitor (e.g., BKM120) or an AKT inhibitor (e.g., MK-2206).[2][5] Rationale: Since the PI3K/AKT pathway is a major downstream hub for many survival signals, inhibiting it directly can overcome resistance mediated by various upstream bypass tracks.[6][17] |
| Increased Drug Efflux | Strategy: Co-administer this compound with a potent ABC transporter inhibitor relevant to the identified transporter (e.g., Verapamil, Tariquidar). Rationale: Inhibiting the efflux pump will increase the intracellular concentration of this compound, allowing it to reach its target at a sufficient concentration to exert its effect.[18][21] |
| Unknown Mechanism | Strategy: Consider a combination with an inhibitor of a downstream signaling node common to many resistance pathways, such as a MEK inhibitor (e.g., Trametinib) or an mTOR inhibitor (e.g., Everolimus).[4][5] Rationale: When the specific bypass track is unknown, targeting a critical downstream pathway like MAPK or mTOR can be an effective strategy to cut off proliferative signals regardless of their origin. |
Experimental Protocols & Workflows
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a standard method for developing acquired resistance in an adherent cell line through continuous, escalating drug exposure.[14][15]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound on your parental cell line using a 72-hour cell viability assay (e.g., MTT).[12][16]
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug, typically the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Adapt: Maintain the cells in this concentration, changing the media every 2-3 days. Initially, you may observe slower growth and increased cell death. Wait for the cells to adapt and resume a normal proliferation rate.
-
Gradual Dose Escalation: Once the cells are proliferating robustly, passage them and increase the drug concentration. A common strategy is to double the concentration at each step.[12] Repeat step 3. If significant cell death occurs, revert to the previous concentration until the culture recovers.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A resistant line should exhibit a significantly higher IC50.[12]
-
Cryopreservation: It is critical to freeze stocks of the resistant cells (and the parental line at a similar passage number) for future experiments. Also, freeze stocks at intermediate stages of resistance development.[14]
Caption: Workflow for generating drug-resistant cell lines.
Protocol 2: Assessing Drug Efflux with a Fluorescent Substrate
This protocol uses Rhodamine 123, a substrate for P-gp, to assess drug efflux activity.
-
Cell Seeding: Seed both parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with warm PBS. Add media containing either vehicle (DMSO) or an ABC transporter inhibitor (e.g., 5-10 µM Verapamil). Incubate for 1 hour at 37°C.
-
Substrate Loading: Add Rhodamine 123 to all wells at a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash and Measure: Wash the cells three times with cold PBS to remove extracellular dye. Add fresh, pre-warmed PBS or media to each well.
-
Fluorescence Reading: Immediately measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence signal in resistant cells (compared to parental) that is restored upon treatment with the inhibitor indicates increased efflux activity.
Signaling Pathway Diagrams
Caption: Inhibition of EGFR signaling by this compound.
Caption: Key mechanisms of resistance to EGFR inhibitors.
References
- 1. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Tyrosine Kinase Inhibitor Resistance Overview - Creative Biolabs [creativebiolabs.net]
- 6. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 11. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 6-Methoxyquinazolin-4-amine
Welcome to the technical support center for 6-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the experimental use of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and mitigate off-target effects, ensuring the reliability and accuracy of your results.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address common challenges encountered during experiments with this compound.
Question 1: I'm observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) at a concentration that is much lower than the reported IC50 for the intended target. Could this be an off-target effect?
Answer:
Yes, this is a strong indication of a potential off-target effect. The underlying cause is likely that this compound is interacting with one or more unintended cellular proteins with higher affinity than its presumed target, or it is engaging a pathway that is highly sensitive to even minimal inhibition.[5][6]
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that the compound is engaging your intended target in your cellular system at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can provide direct evidence of target binding in intact cells.[8]
-
Perform a Dose-Response Curve with a Structurally Unrelated Inhibitor: Use an inhibitor of the same target that has a different chemical scaffold. If the observed phenotype is genuinely due to on-target inhibition, you should observe a similar dose-response relationship.[8] A discrepancy in the phenotypic response between the two inhibitors suggests that the effects of this compound may be, at least in part, off-target.
-
Employ Genetic Knockdown or Knockout: The most definitive way to confirm an on-target effect is to use genetic methods like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended target.[8][9] If the cellular phenotype persists in the absence of the target protein upon treatment with this compound, it is unequivocally an off-target effect.[6][7]
Question 2: My in vitro kinase assay results are not correlating with my cell-based assay data. What could be the reason for this discrepancy?
Answer:
Discrepancies between biochemical and cellular assays are common and can arise from several factors. It's crucial to dissect these to understand if off-target effects are at play.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | The compound may not be efficiently entering the cells, thus not reaching the intracellular concentration required to inhibit the target. | Assess the physicochemical properties of this compound (e.g., LogP) to predict permeability. You can also perform cellular uptake assays. |
| Efflux by Transporters | The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its effective intracellular concentration. | Test for co-treatment with known efflux pump inhibitors to see if the cellular potency of your compound increases. |
| Metabolic Instability | The compound could be rapidly metabolized within the cell into inactive or less active forms. | Perform metabolic stability assays using liver microsomes or cell lysates to determine the compound's half-life. |
| Off-Target Engagement in Cells | The compound could be engaging an off-target that antagonizes the on-target effect or causes a dominant, unrelated phenotype. | Refer to the target validation strategies in Question 1. A broad kinase screen can also help identify potential off-targets.[10] |
Question 3: I suspect off-target effects are occurring. How can I identify the unintended targets of this compound?
Answer:
Identifying the specific off-targets of a compound is a critical step in validating your experimental results. Several unbiased and targeted approaches can be employed.
Experimental Workflow for Off-Target Identification:
Caption: A workflow for identifying off-target interactions.
Detailed Steps:
-
In Vitro Kinase Profiling: Submit this compound to a commercial kinase profiling service. These services test the compound against a large panel of kinases (often >400) at a fixed concentration (e.g., 1 µM). This will provide a broad overview of its kinase selectivity.[10]
-
Affinity-Based Proteomics: Immobilize this compound or a close analog onto beads to create an affinity matrix. Incubate this with cell lysate and identify the bound proteins using mass spectrometry. This is an unbiased method to find interacting proteins.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. When a compound binds to its target, it often stabilizes the protein, leading to a higher melting temperature. This can be monitored by Western blotting for a candidate target or globally using mass spectrometry (MS-CETSA).[8]
-
CRISPR-Based Resistance Screens: If this compound has a cytotoxic effect, you can perform a genome-wide CRISPR screen to identify genes whose knockout confers resistance. The identified genes may be the off-targets responsible for the cytotoxicity.[6]
Once potential off-targets are identified, they must be validated using the methods described in Question 1 (e.g., genetic knockdown, orthogonal inhibitors).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
For initial screening, it is advisable to perform a wide dose-response curve. A good starting point is a 10-point curve with 3-fold serial dilutions, starting from a maximum concentration of 10-30 µM. This range is typically sufficient to observe a biological response for many kinase inhibitors and helps to establish a preliminary IC50 value.[11]
Recommended Concentration Range for Initial Screens:
| Assay Type | Recommended Starting Concentration | Rationale |
| Cell Viability/Proliferation | 10 µM | Provides a broad window to observe cytotoxic or cytostatic effects. |
| Target Phosphorylation (Western Blot) | 1 µM | Often sufficient to see inhibition of a specific signaling pathway. |
| Phenotypic Screens | 1-10 µM | Balances the need for a response with the risk of off-target effects at higher concentrations. |
Q2: How should I prepare and store this compound?
This compound is typically soluble in DMSO for creating high-concentration stock solutions (e.g., 10 mM). Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock in a culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, as DMSO itself can have biological effects.
Q3: Are there known off-targets for the quinazoline class of compounds?
Yes, the quinazoline scaffold is known to interact with a variety of kinases, and cross-reactivity is common.[1][2][12] For example, many EGFR inhibitors with a quinazoline core also show activity against other members of the ErbB family (e.g., HER2) and other unrelated kinases.[3] It is crucial to assume that this compound may have off-targets and to experimentally verify its selectivity in your system of interest.
Q4: What are the best control experiments to include when working with this compound?
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Positive Control: Use a well-characterized inhibitor for your target of interest to ensure the assay is working as expected.
-
Negative Control (Optional but Recommended): Use a structurally similar but inactive analog of this compound, if available. This helps to control for effects related to the chemical scaffold itself, independent of target inhibition.
-
Genetic Controls: As mentioned previously, using cells with knockdown or knockout of the intended target is the gold standard for confirming on-target activity.[6][8]
By systematically applying these troubleshooting strategies and adhering to rigorous experimental design with appropriate controls, you can confidently delineate the on-target effects of this compound from its off-target activities, leading to more reliable and publishable research.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Crude 6-Methoxyquinazolin-4-amine
Welcome to the technical support center for the purification of crude 6-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important heterocyclic amine. The following information is curated from established methodologies and practical laboratory experience to ensure scientific integrity and successful outcomes in your research.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry, often serving as a precursor for a variety of pharmacologically active compounds.[1][2][3] However, its synthesis can result in a crude product containing unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions and biological assays. The basic nature of the amine group and the aromatic quinazoline core can present unique purification challenges, particularly in chromatographic methods.[4] This guide will address these challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?
A1: Discoloration and a broad or low melting point are classic indicators of impurities. Common culprits in the synthesis of quinazoline derivatives include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2-amino-5-methoxybenzonitrile or formamide.[5]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various isomeric or related heterocyclic by-products.
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents from the synthesis can be trapped in the crude product.[6][7]
-
Degradation Products: Quinazoline derivatives can be susceptible to degradation under harsh reaction or workup conditions, such as strong acids or high temperatures.[6][8]
Initial Purity Assessment: Before attempting purification, it is crucial to get a preliminary assessment of your crude material. Simple techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a qualitative picture of the number of components in your mixture.[9][10]
Q2: I'm observing significant streaking and poor separation of my compound on a standard silica gel column. What's causing this and how can I fix it?
A2: This is a very common issue when purifying basic compounds like this compound on acidic silica gel. The basic amine group strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[4]
Troubleshooting Strategies for Column Chromatography:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.[4]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) is a standard practice. The TEA will preferentially bind to the acidic sites, allowing your product to elute more symmetrically.[4][7]
-
Ammonia: For very basic compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol can be effective.[4]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions.[4]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel. Basic or neutral alumina is generally preferred for the purification of amines.
-
-
Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase HPLC (preparative scale) using a C18 column is an excellent alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9]
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting column chromatography.
Q3: Can I use recrystallization to purify my crude this compound? If so, what solvents are recommended?
A3: Recrystallization is an excellent and often preferred method for purifying solid compounds, especially on a larger scale, as it can be more cost-effective and scalable than chromatography.[9] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvents for Recrystallization:
| Solvent/Solvent System | Rationale & Comments |
| Ethanol or Methanol | Good starting points for moderately polar compounds. Often, the crude product will dissolve in hot alcohol and crystallize upon cooling.[11] |
| Ethyl Acetate | Another common solvent for recrystallization. Can be used alone or in combination with a less polar solvent like hexanes. |
| Acetonitrile | Can be effective for compounds that are highly soluble in more common polar solvents. |
| Dichloromethane/Hexane | A solvent/anti-solvent system. Dissolve the crude material in a minimal amount of hot dichloromethane and then slowly add hexanes until turbidity is observed. Allow to cool slowly. |
| Acetic Acid | For amines that are difficult to recrystallize from neutral organic solvents, dissolving in warm acetic acid and allowing it to cool can sometimes yield crystalline material.[12] |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Dissolution: In a flask, add the chosen solvent to your crude material and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[9]
Q4: I have a neutral impurity that is co-eluting with my product during column chromatography. How can I remove it?
A4: This is a situation where exploiting the basicity of your this compound through an acid-base extraction is highly effective.[13]
Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude mixture in an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1M HCl).[13] Your basic product will be protonated and move into the aqueous layer, while the neutral impurity will remain in the organic layer.
-
Separate the aqueous layer containing your protonated product.
-
Carefully add a base (e.g., 10% NaOH solution) to the aqueous layer until the solution is basic (pH > 10), which will deprotonate your product, causing it to precipitate or become soluble in an organic solvent.
-
Extract the now-neutral product back into an organic solvent (e.g., dichloromethane) by performing several extractions.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.
Q5: How do I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Chromatographic Methods:
-
Spectroscopic Methods:
-
Physical Properties:
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. ijrar.org [ijrar.org]
- 15. Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives | Scientific.Net [scientific.net]
Technical Support Center: Synthesis of 6-Methoxyquinazolin-4-amine
Welcome to the technical support center for the synthesis of 6-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to help you overcome common hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. A common route to this compound involves the cyclization of a 2-amino-5-methoxy-substituted benzene derivative with a one-carbon source like formamide or formamidine acetate.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The cyclization step to form the quinazolinone ring is often the most critical. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material or intermediates. | Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time can also drive the reaction to completion. For instance, in syntheses using formamidine acetate, heating to reflux for several hours is common.[1] |
| Suboptimal Reagents | The quality of reagents, particularly the formamide or formamidine acetate, is crucial. Old or impure reagents can contain moisture or other contaminants that interfere with the reaction. | Use freshly opened or purified reagents. Formamide can be dried over molecular sieves before use. Ensure the stoichiometry of the reagents is accurate. |
| Side Reactions | At elevated temperatures, starting materials like 2-amino-5-methoxybenzoic acid can undergo decarboxylation or other degradation pathways.[3] Formamide can also decompose, leading to the formation of byproducts. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation. A stepwise increase in temperature might be beneficial. |
| Product Isolation Issues | The product may be partially soluble in the reaction mixture or wash solvents, leading to losses during workup and purification. | Carefully select the solvent for precipitation and washing. Cooling the mixture thoroughly before filtration can improve the recovery of the solid product. Analyze the filtrate by TLC or HPLC to check for dissolved product. |
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I avoid it?
Answer:
The formation of byproducts is a common issue, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.
Common Side Reactions and Their Mitigation:
-
Formation of N,N'-diformyl derivatives: When using an excess of formamide or other formylating agents, the primary amino group of 2-amino-5-methoxybenzoic acid or its derivatives can be diformylated. This can hinder the desired cyclization.
-
Mitigation: Use a stoichiometric amount of the formylating agent. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
-
Incomplete cyclization leading to N-(4-methoxy-2-carboxyphenyl)formamide: If the cyclization is not complete, the intermediate N-formyl derivative may be isolated.
-
Mitigation: As with low yield issues, ensure sufficient reaction time and temperature. The use of a dehydrating agent or a catalyst might facilitate the final ring closure.
-
-
Formation of Quinazolin-2,4-diones: If there is a source of carbon dioxide or urea in the reaction (e.g., from decomposition of reagents), the formation of the corresponding quinazoline-2,4-dione is possible.[2]
-
Mitigation: Ensure high purity of reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric CO2.
-
-
Polymerization: Under harsh acidic or basic conditions, phenolic or amino functionalities can lead to polymerization, resulting in an intractable solid.
-
Mitigation: Maintain careful control over the pH and temperature of the reaction. Use of milder reaction conditions should be explored if polymerization is a significant issue.
-
Visualizing a Key Side Reaction Pathway:
Caption: Incomplete cyclization side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct and commonly cited starting material is 2-amino-5-methoxybenzoic acid .[3][4] This compound already contains the required substituted benzene ring structure. The synthesis then primarily involves the construction of the pyrimidine ring.
Q2: What is the role of formamide in this synthesis?
Formamide serves as the source of the C2 and N3 atoms of the quinazoline ring. The reaction, known as the Niementowski quinazoline synthesis, involves the condensation of an anthranilic acid derivative with formamide at elevated temperatures.[2][5][6]
Q3: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Precipitation and Filtration: After the reaction is complete, the mixture is often cooled, and the crude product precipitates. This solid is then collected by filtration.
-
Washing: The crude product should be washed with a suitable solvent (e.g., cold ethanol or water) to remove residual starting materials and soluble impurities.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is effective.
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.[7]
Q4: Are there alternative synthetic routes to this compound?
Yes, alternative routes exist. For instance, one could start from a pre-formed quinazolinone and introduce the methoxy group, though this is generally less efficient. Another approach involves the cyclization of 2-amino-5-methoxybenzonitrile with a suitable one-carbon source. The choice of synthetic route often depends on the availability and cost of the starting materials.[8]
Key Experimental Protocol: Synthesis from 2-Amino-5-methoxybenzoic acid
This protocol is a generalized procedure based on common literature methods.[2][5]
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Formamide
-
Glycerin bath or heating mantle
-
Round bottom flask with reflux condenser
Procedure:
-
In a round bottom flask, combine 1 equivalent of 2-amino-5-methoxybenzoic acid with 4-5 equivalents of formamide.
-
Heat the mixture in a glycerin bath to 130-140°C for 2-4 hours. The reaction progress should be monitored by TLC.[2]
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent like ethanol.
References
- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. generis-publishing.com [generis-publishing.com]
- 3. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. WO2007138612A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4- yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives | Scientific.Net [scientific.net]
Technical Support Center: 6-Methoxyquinazolin-4-amine Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for enhancing the aqueous solubility of 6-Methoxyquinazolin-4-amine by adjusting pH. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical tools to overcome solubility challenges in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound pH-dependent?
A1: The structure of this compound contains basic nitrogen atoms, making it a weak base.[1] In aqueous solutions, these nitrogen atoms can be protonated, forming a positively charged ion. This ionization state is governed by the pH of the solution. The protonated (ionized) form of the molecule is significantly more water-soluble than the neutral (unionized) form because it can form stronger interactions with polar water molecules. Therefore, by lowering the pH, we increase the proportion of the more soluble, protonated species.
Q2: I don't have a pKa value for this compound. How can I determine the optimal pH for solubilization?
A2: While an experimental pKa is ideal, you can proceed effectively by performing a pH-solubility profile experiment. This involves measuring the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 8). The resulting data will reveal the pH at which solubility is maximized. Based on structurally similar 4-aminoquinazoline derivatives, the relevant pKa is likely in the range of 5.5 to 7.5.[1] For a weak base, the solubility will increase significantly as the pH drops below the pKa.
Q3: Can I just dissolve my compound in a strong acid like 1N HCl?
A3: While this would likely protonate and dissolve the compound, it is often not a practical or desirable solution for several reasons. Firstly, extreme pH values can cause chemical degradation of your compound. Secondly, most biological assays and in vivo studies require a pH closer to physiological conditions (typically pH 6.8-7.4). A highly acidic stock solution would require significant dilution or neutralization, which can lead to precipitation. The goal is to find the highest pH at which your desired concentration remains soluble.
Q4: My compound precipitates when I add my acidic stock solution to my neutral pH assay buffer. What's happening?
A4: This is a common issue. When your acidic stock solution is added to the neutral buffer, the pH of the final solution increases. This pH shift can cause the protonated, soluble form of your compound to convert back to the less soluble, neutral form, leading to precipitation if the concentration is above its solubility limit at that final pH. To avoid this, you may need to lower the pH of your final assay buffer or use a lower stock concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve even at low pH. | 1. The intrinsic solubility of the neutral form is extremely low.2. The compound may have degraded.3. The solid form of the compound is highly stable (high lattice energy). | 1. Gently warm the solution (e.g., to 37°C) to aid dissolution.2. Check the purity and integrity of your compound using analytical methods like HPLC or NMR.3. Consider using a small percentage of a co-solvent (e.g., 1-5% DMSO) in your acidic buffer.[2] |
| Compound dissolves initially but crashes out of solution over time. | 1. The solution is supersaturated.2. The compound is unstable at that pH and is degrading to a less soluble species.3. The buffer capacity is insufficient to maintain the low pH after exposure to air (CO₂ absorption). | 1. Ensure you are determining the equilibrium solubility, not just kinetic solubility. Allow sufficient time for equilibration (24-48 hours).2. Assess the chemical stability of the compound at the target pH over time using HPLC.3. Use a buffer with a higher buffering capacity or store the solution under an inert atmosphere (e.g., nitrogen). |
| Observed solubility is inconsistent between experiments. | 1. Inconsistent equilibration time.2. Temperature fluctuations.3. Inaccurate pH measurement or buffer preparation. | 1. Standardize the equilibration time for all experiments based on preliminary assessments (see protocol below).2. Use a temperature-controlled shaker or incubator.[3]3. Calibrate your pH meter before each use with standard buffers. Prepare buffers carefully as per established protocols.[4][5][6] |
The Science Behind pH Adjustment
The solubility of an ionizable compound as a function of pH can be described by the Henderson-Hasselbalch equation. For a weak base like this compound, the total solubility (ST) is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the soluble protonated form.
The relationship can be expressed as:
ST = S0 (1 + 10(pKa - pH))
This equation illustrates that as the pH of the solution decreases below the pKa, the term 10(pKa - pH) becomes larger, leading to a logarithmic increase in total solubility.
Visualizing the Workflow
The following diagram outlines the key steps for determining the optimal pH for solubilizing this compound.
Caption: Experimental workflow for determining the pH-solubility profile.
Estimated pH-Solubility Profile
| pH | Predominant Species | Estimated Solubility (µg/mL) |
| 8.5 | Neutral (>99%) | ~10 |
| 7.5 | Neutral (~90%) | 11 |
| 6.5 (pKa) | Neutral (50%) / Protonated (50%) | 20 |
| 5.5 | Protonated (~90%) | 110 |
| 4.5 | Protonated (~99%) | 1,010 |
| 3.5 | Protonated (>99.9%) | 10,010 |
Note: This table is for illustrative purposes only and is based on estimated values. Experimental determination is required for accurate data.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions (pH 1.2 to 8.0)
This protocol outlines the preparation of standard buffers as recommended by the World Health Organization (WHO) for solubility studies.[3]
Materials:
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
Sodium acetate (CH₃COONa)
-
Acetic acid (CH₃COOH)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Calibrated pH meter
Procedure:
-
pH 1.2 (HCl-KCl Buffer):
-
Prepare a 0.2 M KCl solution by dissolving 14.91 g of KCl in deionized water to make 1000 mL.
-
Prepare a 0.2 M HCl solution.
-
In a 200 mL volumetric flask, combine 50 mL of the 0.2 M KCl solution with 85 mL of the 0.2 M HCl solution.
-
Add deionized water to the mark. Verify the pH.[6]
-
-
pH 4.5 (Acetate Buffer):
-
Prepare a 0.1 M acetic acid solution and a 0.1 M sodium acetate solution.
-
Mix the solutions in appropriate ratios to achieve a final pH of 4.5. A common starting point is approximately 51.5 mL of 0.1 M acetic acid and 48.5 mL of 0.1 M sodium acetate for 100 mL of buffer.[4]
-
Adjust the pH as needed with the acid or base stock solutions.
-
-
pH 6.8 (Phosphate Buffer):
-
Prepare a 0.2 M KH₂PO₄ solution and a 0.2 M NaOH solution.
-
In a 200 mL volumetric flask, combine 50 mL of the 0.2 M KH₂PO₄ solution with 22.4 mL of the 0.2 M NaOH solution.
-
Add deionized water to the mark. Verify the pH.
-
-
For other pH values, use appropriate buffer systems (e.g., citrate for pH 3.0-6.2, Tris for pH 7.0-9.0).[4][7]
Protocol 2: Determination of pH-Solubility Profile via Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[8][9]
Materials:
-
This compound
-
Prepared buffer solutions
-
Glass vials or flasks with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF) or centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a series of vials (in triplicate for each pH condition). "Excess" means adding enough solid so that some remains undissolved at equilibrium.
-
Add a fixed volume of each prepared buffer solution to the corresponding vials.
-
Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time to reach equilibrium. This can take 24 to 72 hours. A preliminary experiment is recommended to determine the time to equilibrium.[3]
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved solid. Alternatively, centrifuge the vials and sample the supernatant.
-
Measure the pH of the filtrate/supernatant to confirm the final equilibrium pH.
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). Quinazoline derivatives typically exhibit strong UV absorbance.[10][11]
-
Calculate the solubility in mg/mL or µg/mL for each pH point.
-
Plot the solubility as a function of the final measured pH.
References
- 1. researchgate.net [researchgate.net]
- 2. 885277-51-0|this compound|BLD Pharm [bldpharm.com]
- 3. who.int [who.int]
- 4. pharmasciences.in [pharmasciences.in]
- 5. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Preparation of Buffer Solutions: A Standard Procedural Guide - Pharmacy Infoline [pharmacyinfoline.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Placement of a Methoxy Group at the 6-Position: A Comparative Guide to the Activity of 6-Methoxyquinazolin-4-amine and Other Quinazoline Derivatives
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core structure is a key strategy in drug discovery, with subtle modifications often leading to profound differences in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of 6-methoxyquinazolin-4-amine and its derivatives against other quinazoline analogs, with a focus on their anticancer activity, particularly as kinase inhibitors. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.
The Quinazoline Scaffold: A Versatile Pharmacophore
The quinazoline core, a fusion of a benzene and a pyrimidine ring, offers a unique three-dimensional structure that can engage with various biological targets. The 4-amino group is a particularly important feature, often serving as a key hydrogen bond donor in interactions with the hinge region of protein kinases.[1] Substitutions at positions 2, 6, 7, and 8 of the quinazoline ring have been extensively explored to modulate the activity of these compounds.[2]
Impact of the 6-Position Substituent on Biological Activity
The 6-position of the quinazoline ring is a critical site for modification, as substituents at this position can influence the molecule's interaction with the ATP-binding pocket of kinases and affect its overall physicochemical properties. Electron-donating groups at this position are generally favored for enhanced inhibitory activity against enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase.[3]
This guide will focus on the impact of a methoxy group (-OCH3) at the 6-position, a small, electron-donating substituent, and compare its influence on activity relative to other common substitutions such as halogens (e.g., -Cl, -F), nitro groups (-NO2), and larger aryl or heteroaryl moieties.
Comparative Analysis of Anticancer Activity
Quinazoline derivatives have shown significant promise as anticancer agents, with many acting as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial drivers of tumor growth and angiogenesis.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a well-established target in cancer therapy, and many 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors. The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its activation and downstream signaling, ultimately leading to the inhibition of cancer cell proliferation and survival.
While direct comparative data for this compound is limited, studies on closely related 6-methoxy-4-anilinoquinazoline derivatives provide valuable insights. For instance, the presence of a methoxy group at the 6- or 7-position is a common feature in many potent EGFR inhibitors. The 6,7-dimethoxy substitution, as seen in the clinical drug Gefitinib, is particularly well-known for its potent EGFR inhibitory activity.[3]
The following table summarizes the EGFR inhibitory activity of various 6-substituted 4-anilinoquinazoline derivatives from different studies to provide a comparative perspective. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | 6-Substituent | Target | IC50 (nM) | Reference |
| Gefitinib | 7-methoxy, 6-Cl | EGFR | ~25-80 | [2] |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | EGFR | ~2 | [5] |
| Compound 7i | 6-arylureido | EGFR | 17.32 | [2] |
| Compound 19 | 6-N-Boc glycine | EGFR | 3.2 | [6] |
| Alkyne 6d | 6-alkyne | EGFR | Potent inhibitor | [7] |
| 6-nitro derivative 6c | 6-nitro | EGFR (T790M) | Potent inhibitor | [8] |
This table is a compilation of data from multiple sources and is intended for illustrative comparison. Direct comparison of absolute values requires standardized assay conditions.
The data suggests that a variety of substituents at the 6-position can lead to potent EGFR inhibition. While a simple methoxy group's effect on the parent this compound is not explicitly detailed in these comparative studies, the prevalence of methoxy groups in highly potent EGFR inhibitors underscores its favorable contribution to activity.
Cellular Antiproliferative Activity
The ultimate goal of anticancer drug discovery is to develop compounds that effectively kill cancer cells. The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
The table below presents a comparison of the antiproliferative activity (IC50 values) of various 6-substituted quinazoline derivatives against different cancer cell lines.
| Compound/Derivative | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 7i | 6-arylureido | A549 (Lung) | 2.25 | [2] |
| HT-29 (Colon) | 1.72 | [2] | ||
| MCF-7 (Breast) | 2.81 | [2] | ||
| Compound 6x | 5,6,7-trimethoxy | PC3 (Prostate) | 6.2 | [9] |
| BGC823 (Gastric) | 3.2 | [9] | ||
| Bcap37 (Breast) | 3.1 | [9] | ||
| 6-bromo derivative 8a | 6-bromo | MCF-7 (Breast) | 15.85 | [10] |
| SW480 (Colon) | 17.85 | [10] | ||
| 6-nitro derivative 9c | 6-nitro | A549 (Lung) | - | [8] |
| HCT-116 (Colon) | - | [8] |
This table compiles data from various studies. The absence of data for a specific compound does not imply a lack of activity.
These findings highlight that the nature of the 6-substituent dramatically impacts the antiproliferative potency. While direct data for this compound is not available in these comparative sets, the potent activity of compounds with related substitutions, such as the trimethoxy derivative 6x , suggests that a 6-methoxy group can be a component of highly active anticancer agents.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these quinazoline derivatives, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade of events that, when dysregulated, can lead to uncontrolled cell growth. Quinazoline-based EGFR inhibitors act by blocking the ATP-binding site of the receptor, thereby preventing its autophosphorylation and the activation of downstream signaling molecules.
References
- 1. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Physicochemical Property Assessment of 4-Substituted 2-phenylaminoquinazolines as Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 6. Synthesis and Biological Evaluation of Novel Cationic Rhenium and Technetium-99m Complexes Bearing Quinazoline Derivative for Epidermal Growth Factor Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxyquinazolin-4-amine and Gefitinib for EGFR-Targeted Cancer Therapy
A Senior Application Scientist's Guide to Understanding Efficacy and Mechanism
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a cornerstone in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of the well-established EGFR inhibitor, Gefitinib, with the less-characterized compound, 6-Methoxyquinazolin-4-amine. While extensive clinical and preclinical data are available for Gefitinib, this comparison will leverage structure-activity relationship (SAR) principles within the quinazoline class to infer the potential efficacy and mechanism of this compound, for which direct experimental data is limited.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[1] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled tumor growth.[2]
Gefitinib: A Clinically Validated EGFR Inhibitor
Gefitinib is a selective EGFR tyrosine kinase inhibitor that has been a mainstay in the treatment of NSCLC patients with activating EGFR mutations.[3]
Mechanism of Action
Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[4] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[5] The efficacy of Gefitinib is particularly pronounced in tumors harboring activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[4] These mutations are thought to stabilize the active conformation of the EGFR kinase domain, increasing its affinity for ATP and, consequently, for ATP-competitive inhibitors like Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
This compound: A Structurally Related Quinazoline
Inferred Mechanism of Action
Based on its chemical structure, this compound is predicted to act as an ATP-competitive inhibitor of EGFR, similar to Gefitinib. The 4-amino group is a critical feature for hydrogen bonding interactions within the hinge region of the kinase domain. The methoxy group at the 6-position is a common substitution in many potent EGFR inhibitors, contributing to the overall binding affinity. However, without the additional substitutions present in Gefitinib (specifically the 7-morpholinopropoxy and the 3-chloro-4-fluoroanilino groups), the potency and selectivity of this compound for EGFR are likely to be significantly lower.
Comparative Efficacy: A Data-Driven Look at Gefitinib
The efficacy of Gefitinib has been extensively documented in numerous preclinical and clinical studies.[6][7][8]
| Parameter | Gefitinib | This compound |
| Mechanism of Action | Reversible, ATP-competitive EGFR Tyrosine Kinase Inhibitor | Inferred to be an ATP-competitive inhibitor of EGFR |
| In Vitro Potency (IC50) | Nanomolar range against EGFR-mutant cell lines[9] | Not available |
| Clinical Efficacy | Proven efficacy in EGFR-mutant NSCLC, with response rates around 70% in first-line treatment[6] | Not available |
| Selectivity | Selective for EGFR over other kinases | Unknown, likely less selective than Gefitinib |
Experimental Protocols for Efficacy Evaluation
To empirically determine and compare the efficacy of compounds like this compound and Gefitinib, a series of standardized in vitro and in vivo assays are employed.
In Vitro Cell Viability Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Gefitinib) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase in the presence of ATP. Inhibition of the kinase results in a reduced phosphorylation signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant EGFR enzyme, a tyrosine-containing peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.
-
Kinase Reaction Initiation: Add the EGFR enzyme and substrate/ATP mixture to the wells to start the reaction. Incubate at room temperature.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phosphotyrosine-specific antibody conjugated to a reporter).
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., NCI-H1975) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Gefitinib, this compound) and begin daily administration of the compounds (e.g., via oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion and Future Directions
Gefitinib is a well-characterized and clinically effective EGFR inhibitor with a clear mechanism of action and a defined patient population that benefits from its use.[3] In contrast, this compound remains a largely uncharacterized compound. Based on the principles of medicinal chemistry and the extensive research on quinazoline-based EGFR inhibitors, it is plausible that this compound possesses some inhibitory activity against EGFR. However, its potency and selectivity are likely to be substantially lower than that of Gefitinib due to the absence of key structural motifs that enhance binding affinity and target engagement.
To ascertain the therapeutic potential of this compound, it would be imperative to conduct the experimental assays outlined in this guide. Direct measurement of its IC50 values in both enzymatic and cell-based assays, followed by in vivo efficacy studies, would be necessary to provide a definitive comparison with Gefitinib. Such studies would not only elucidate the potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the efficacy of quinazoline-based kinase inhibitors.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation of 6-Methoxyquinazolin-4-amine as a Selective Kinase Inhibitor: A Comparative Guide
In the landscape of kinase inhibitor discovery, the quinazoline scaffold has proven to be a privileged structure, forming the core of numerous approved and investigational drugs.[1][2][3] This guide provides a comprehensive framework for the validation of a novel quinazoline derivative, 6-Methoxyquinazolin-4-amine, as a selective kinase inhibitor. We will present a hypothetical validation workflow against the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinazoline-based inhibitors.[4] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step experimental protocols.
Introduction: The Rationale for Targeting EGFR with this compound
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[4] The 4-aminoquinazoline core is a well-established pharmacophore for potent and selective ATP-competitive inhibition of EGFR. Our focus is to validate whether the specific substitution pattern of this compound confers a desirable profile of high potency and selectivity for EGFR.
For a robust validation, a new chemical entity must be benchmarked against established inhibitors. In this guide, we will compare the performance of this compound against two well-characterized EGFR inhibitors:
-
Gefitinib: A highly selective, first-generation EGFR inhibitor.
-
Dasatinib: A broader spectrum kinase inhibitor known to inhibit SRC family kinases and Abl, providing a benchmark for selectivity.[5]
This comparative approach is crucial for establishing the pharmacological utility of a new tool compound.[6][7][8]
Comparative Analysis of Inhibitor Potency and Selectivity
A primary goal in inhibitor validation is to quantify its potency against the intended target and its selectivity against other kinases. This is typically achieved through in vitro kinase assays.
Table 1: Comparative In Vitro Kinase Inhibition Profile
| Compound | EGFR IC₅₀ (nM) | SRC IC₅₀ (nM) | ABL IC₅₀ (nM) | Selectivity (SRC/EGFR) | Selectivity (ABL/EGFR) |
| This compound (Hypothetical Data) | 15 | >10,000 | >10,000 | >667 | >667 |
| Gefitinib (Reference) | 20 | >10,000 | >10,000 | >500 | >500 |
| Dasatinib (Reference) | 300 | 1 | 0.5 | 0.003 | 0.0017 |
IC₅₀ values represent the concentration of inhibitor required to reduce the activity of the kinase by 50%. Data for reference compounds are representative values from public domain data. The data for this compound is hypothetical for illustrative purposes.
This data immediately highlights the hypothetical selectivity of this compound for EGFR over other kinases, a critical attribute for a tool compound designed for targeted studies.[6][8]
Experimental Protocols for Inhibitor Validation
Rigorous and reproducible experimental protocols are the cornerstone of inhibitor validation. Here, we provide detailed methodologies for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9][10][11][12][13]
Objective: To determine the IC₅₀ values of this compound, Gefitinib, and Dasatinib against EGFR, SRC, and ABL kinases.
Materials:
-
Recombinant human EGFR, SRC, and ABL kinases
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide for tyrosine kinases)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 5 µL of kinase buffer containing the respective kinase.
-
Add 50 nL of the serially diluted compounds to the wells.
-
Add 5 µL of kinase buffer containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for each kinase to ensure competitive inhibition is accurately measured.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality behind Experimental Choices:
-
Using a purified recombinant kinase allows for the direct assessment of inhibitor-target interaction without the complexity of a cellular environment.
-
Keeping the ATP concentration near its Km value provides a standardized condition for comparing the potency of ATP-competitive inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[14][15][16][17][18][19] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm that this compound binds to and stabilizes EGFR in intact cells.
Materials:
-
A549 cells (or another cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
Protocol:
-
Seed A549 cells in a 10 cm dish and grow to ~80% confluency.
-
Treat the cells with 10 µM this compound or DMSO for 1 hour.
-
Harvest the cells by scraping, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble EGFR in each sample by Western blotting.
Trustworthiness of the Protocol:
-
The inclusion of a vehicle control (DMSO) is essential to establish the baseline thermal stability of the target protein.
-
Analyzing a range of temperatures allows for the construction of a melting curve, providing a more robust demonstration of thermal stabilization.
Western Blotting for Target Engagement
Western blotting is used to detect the amount of soluble target protein remaining after the CETSA heat challenge.[15][20][21][22]
Objective: To quantify the amount of soluble EGFR after CETSA.
Materials:
-
Protein samples from the CETSA experiment
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EGFR (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Visualizing the Validation Workflow and Underlying Biology
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: The experimental workflow for validating this compound as a selective inhibitor.
Logical Data Relationship
Caption: The logical relationship of experimental data leading to inhibitor validation.
Conclusion
This guide outlines a comprehensive and logical workflow for the validation of this compound as a selective EGFR inhibitor. By combining in vitro kinase assays for potency and selectivity determination with cellular thermal shift assays for target engagement confirmation, researchers can build a robust data package to support the use of this compound as a valuable research tool. The comparative approach against established inhibitors provides essential context for interpreting the experimental results and understanding the unique properties of the novel compound.
References
- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-Methoxyquinazolin-4-amine
For researchers, scientists, and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target effects. The quinazoline scaffold, a cornerstone in the development of kinase inhibitors, exemplifies this duality.[1][2] Within this class, 6-Methoxyquinazolin-4-amine represents a fundamental structure, offering a template for further chemical exploration. This guide provides an in-depth, comparative analysis of its likely cross-reactivity profile, drawing upon data from structurally related analogs to inform predictive insights. We will explore the nuances of substitution patterns on kinase selectivity and provide detailed protocols for experimentally validating these interactions.
The 4-Aminoquinazoline Core: A Privileged Scaffold for Kinase Inhibition
The 4-aminoquinazoline core is a well-established pharmacophore, recognized for its ability to mimic the adenine ring of ATP and bind to the hinge region of kinase active sites.[3] Marketed drugs such as gefitinib, erlotinib, and lapatinib all feature this core structure and are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[3] However, despite their intended specificity, many quinazoline-based inhibitors exhibit polypharmacology, interacting with a range of other kinases. This cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial therapeutic effects.[1]
Comparative Analysis of Substituted Quinazoline Analogs
The selectivity of 4-aminoquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[4] The methoxy group at the 6-position in our topic compound is a key feature. Let's compare its potential profile with other well-characterized substitution patterns.
| Compound/Analog Class | Primary Target(s) | Known Off-Targets/Cross-Reactivity | Key Structural Features Influencing Selectivity |
| Gefitinib | EGFR | Significant inhibition of other receptor tyrosine kinases at higher concentrations. | 4-anilino substitution with a 3-chloro-4-fluoroaniline group and a morpholinoethoxy side chain at the 7-position. |
| Erlotinib | EGFR | Similar to Gefitinib, with some differences in potency against other kinases. | 4-anilino substitution with a 3-ethynylaniline group. |
| Lapatinib | EGFR, HER2 | VEGFR-2, c-Met at higher concentrations. | A larger furan-containing side chain at the 4-anilino position, contributing to dual inhibitory activity. |
| 6-arylquinazolin-4-amines | Clk4, Dyrk1A | Highly selective for Clk1, Clk4, and Dyrk1A in broad kinase panels. | The presence of an aryl group at the 6-position directs activity towards the Clk and Dyrk families of kinases. |
| Thiourea-containing quinazolines | EGFR, VEGFR-2 | Broad activity against multiple cancer cell lines. | Thiourea moiety linked at the 4-position, leading to dual inhibition of EGFR and VEGFR-2.[4] |
Based on the structure-activity relationships of these analogs, it is plausible that This compound , lacking the more complex substitutions of approved drugs, may exhibit broader, less potent interactions across the kinome. The simple methoxy group at the 6-position is less likely to confer the high specificity seen with more elaborate side chains. It may, however, show some preferential binding to kinases that are sensitive to substitutions at this position. Without direct experimental data, this remains a hypothesis that must be tested.
Experimental Validation of Cross-Reactivity
To definitively characterize the cross-reactivity profile of this compound, a systematic experimental approach is essential. Here, we detail two gold-standard methodologies for assessing compound-target interactions.
Experimental Protocol 1: KINOMEscan™ Profiling
KINOMEscan™ is a high-throughput, active site-directed competition binding assay that provides a comprehensive overview of a compound's interactions across a large panel of kinases.[5]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[6]
Workflow Diagram:
KINOMEscan™ Assay Workflow. A simplified diagram illustrating the key steps in the KINOMEscan™ competition binding assay.
Step-by-Step Methodology:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand. The beads are then blocked to reduce non-specific binding.[6]
-
Binding Reaction: DNA-tagged kinases, the affinity resin, and the test compound (this compound) are combined in a multi-well plate. A dilution series of the test compound is typically used to determine binding affinity (Kd).[6]
-
Incubation: The reaction plates are incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.[6]
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the affinity resin.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured using qPCR.[6] A reduction in the amount of kinase captured on the beads in the presence of the test compound indicates binding.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[7][8][9]
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a drug to its target protein can increase the protein's resistance to this heat-induced denaturation. This thermal stabilization can be detected by measuring the amount of soluble protein remaining at different temperatures.[10]
Workflow Diagram:
CETSA® Workflow. A flowchart depicting the process of a Cellular Thermal Shift Assay experiment.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are incubated with either the test compound (this compound) or a vehicle control (e.g., DMSO).[9]
-
Heating: Aliquots of the treated cells are heated to a range of temperatures in a thermal cycler.[9]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to pellet the aggregated, denatured proteins.[10]
-
Detection of Soluble Target Protein: The amount of the specific target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.[10]
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion and Future Directions
While the precise cross-reactivity profile of this compound remains to be fully elucidated, a comparative analysis of its structural analogs provides a valuable predictive framework. It is likely to exhibit a broader, less potent kinase interaction profile than more complex, clinically approved quinazoline inhibitors. However, this hypothesis must be confirmed through rigorous experimental validation.
The methodologies outlined in this guide, KINOMEscan™ for broad, in vitro screening and CETSA® for confirming intracellular target engagement, represent a robust strategy for characterizing the selectivity of this compound and its future derivatives. A comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical component of translational research, enabling the development of safer and more effective targeted therapies. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation kinase inhibitors with optimized selectivity profiles.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Researcher's Guide to the Structure-Activity Relationship of 6-Methoxyquinazolin-4-amine Analogs as Kinase Inhibitors
The 6-methoxyquinazolin-4-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its derivatives are renowned for their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3] This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) to elucidate how subtle molecular modifications translate into significant changes in biological activity. The insights presented here are synthesized from seminal studies and are intended to equip researchers in drug discovery with the foundational knowledge to design next-generation kinase inhibitors.
The Privileged Scaffold: Understanding the Core Structure
The quinazoline core, particularly the 4-anilinoquinazoline variant, has proven to be a "privileged scaffold" for developing potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][4][5] The fundamental interactions of this scaffold within the ATP-binding site of kinases are well-established.
Key interactions include:
-
Hinge-Binding: The N1 nitrogen of the quinazoline ring typically forms a crucial hydrogen bond with a backbone methionine residue in the hinge region of the kinase domain.[1]
-
Gatekeeper Interaction: The N3 nitrogen can form a water-mediated hydrogen bond with a threonine residue, further stabilizing the inhibitor's binding.[1]
-
Hydrophobic Pockets: The aromatic rings of the quinazoline and the 4-anilino moiety occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.
The 6-methoxy group, the focus of this guide, plays a pivotal role in orienting the molecule within the binding site and can contribute to potency and selectivity through specific interactions.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. Below, we dissect the SAR at key positions, drawing on comparative data from numerous studies.
Position 4: The Gateway to Potency and Selectivity
The substituent at the 4-amino position is arguably the most critical determinant of an analog's inhibitory profile. Typically, an anilino (phenylamino) group is found here, which projects into a hydrophobic pocket of the kinase.
-
Substitution on the Anilino Ring: Small, hydrophobic substituents on the anilino ring are generally favorable.
-
Meta-Position: Halogens (e.g., -Cl, -Br) or small alkyl groups at the meta-position of the anilino ring often enhance inhibitory activity against both EGFR and VEGFR.[1]
-
Para-Position: Electron-withdrawing groups at the para-position have been shown to yield higher inhibitory activity compared to electron-donating groups.[1]
-
Ortho-Position: Substituents at the ortho-position tend to be less tolerated, often leading to a decrease in potency, likely due to steric hindrance.[1]
-
-
Urea/Thiourea Linkages: Introducing phenyl urea or thiourea moieties at this position can lead to potent dual inhibitors of EGFR and VEGFR2. Studies have shown that urea linkers are often more favorable for activity than their thiourea counterparts.[1]
Positions 6 and 7: Modulators of Solubility and Activity
The substituents at the C6 and C7 positions of the quinazoline core are vital for fine-tuning the molecule's properties, including solubility, metabolic stability, and target engagement.
-
The 6-Methoxy Group: The methoxy group at C6 is a common feature in many potent inhibitors. Its electron-donating nature influences the basicity of the quinazoline N1, which is critical for the hinge-binding interaction.
-
The C7 Position: This position is a key site for introducing solubilizing groups or moieties that can target specific features of the ATP-binding site.
-
Bulky Substituents: Larger groups, such as morpholine or piperazine, at the C7 position are generally favorable for inhibitory activity.[1] These groups can extend towards the solvent-exposed region of the active site, improving pharmacokinetic properties without compromising binding affinity.
-
Linker Chemistry: Flexible linkers, such as a four-carbon chain, connecting a functional group (e.g., sulfamoyl-aryl) to the C7 oxygen have been shown to increase antiproliferative activity against both wild-type and mutant forms of EGFR.[1]
-
Comparative Analysis of Representative Analogs
To illustrate the principles of SAR, the following table summarizes the inhibitory activities of several hypothetical this compound analogs against EGFR and VEGFR-2. The data is representative of trends observed in the scientific literature.
| Compound ID | R1 (Anilino Substituent) | R2 (C7 Substituent) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| A-1 | H | H | 150 | 350 |
| A-2 | 3-Cl | H | 25 | 80 |
| A-3 | 3-Cl | O-(CH2)3-Morpholine | 5 | 15 |
| A-4 | 3-Br | O-(CH2)3-Morpholine | 4 | 12 |
| A-5 | 4-CH3 | O-(CH2)3-Morpholine | 30 | 95 |
| A-6 | 2-Cl | O-(CH2)3-Morpholine | 120 | 250 |
Analysis of Comparative Data:
-
Impact of R1: The introduction of a chloro group at the meta-position (A-2 vs. A-1) significantly enhances potency against both kinases.
-
Impact of R2: The addition of a solubilizing morpholinoethoxy group at C7 (A-3 vs. A-2) further boosts activity, demonstrating the synergistic effect of optimizing both positions.
-
Substituent Effects: Comparing A-3 and A-4 shows that a bromo group is slightly more favorable than a chloro group at the R1 position. The electron-donating methyl group at the para-position (A-5) is less effective than the electron-withdrawing halogens. Steric hindrance from the ortho-chloro group (A-6) dramatically reduces potency.
Visualizing the SAR Strategy
The following diagram illustrates the key modification points on the this compound scaffold and summarizes their general impact on activity.
Caption: Key SAR points on the this compound scaffold.
Experimental Protocols for SAR Evaluation
Accurate and reproducible biological data is the foundation of any SAR study. Below are detailed, step-by-step protocols for two essential assays used to characterize these inhibitors.
Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 5 µL of kinase buffer to all wells. Add 1 µL of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of EGFR kinase solution to all wells except the negative control wells.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the antiproliferative effect of the compounds on cancer cell lines that overexpress the target kinase (e.g., A549 lung cancer cells for EGFR).
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Add 100 µL of the diluted compounds to the respective wells. Include wells with media only (blank) and cells with media containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting percent viability against log(concentration) and fitting to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for evaluating a novel this compound analog.
Caption: General workflow for SAR studies of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold remains a highly fertile ground for the discovery of novel kinase inhibitors. The SAR principles outlined in this guide highlight the critical importance of substitutions at the 4-anilino and C7 positions for achieving high potency and favorable drug-like properties. Future research will likely focus on developing analogs with improved selectivity to minimize off-target effects and on designing inhibitors that can overcome acquired resistance mechanisms, such as the T790M mutation in EGFR.[1] By systematically applying the lessons of SAR, the scientific community can continue to build upon this privileged scaffold to create more effective and safer targeted therapies for cancer and other diseases.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
A Head-to-Head Comparison of Erlotinib and its Foundational Scaffold, 6-Methoxyquinazolin-4-amine
An In-Depth Guide for Drug Development Professionals
Introduction: From Simple Scaffold to Potent Inhibitor
In the landscape of targeted cancer therapy, the quinazoline core is a "privileged scaffold," forming the backbone of numerous potent kinase inhibitors. This guide examines two molecules that represent the alpha and omega of this scaffold's journey in EGFR inhibition:
-
Erlotinib (Tarceva®): A highly optimized, FDA-approved second-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] It represents a successful translation of chemical design into clinical efficacy.
-
6-Methoxyquinazolin-4-amine: A simple, foundational quinazoline derivative. While not an established EGFR inhibitor itself, it serves as a crucial chemical intermediate and a textbook example of the core structure from which complex inhibitors like Erlotinib are synthesized.[4][5]
This comparison will illuminate how strategic chemical modifications to a basic framework like this compound lead to the high potency and selectivity observed in a clinical drug like Erlotinib.
Chemical Structures:
| Compound | Chemical Structure |
| This compound | ![]() |
| Erlotinib | ![]() |
A visual comparison highlights the shared quinazoline core (blue) and the extensive modifications in Erlotinib (red) that are critical for its biological activity.
Mechanism of Action: Targeting the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[6][7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor progression.[8][9]
Both Erlotinib and other quinazoline-based inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the EGFR's intracellular tyrosine kinase domain.[2][10] This reversible inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades responsible for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][11]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
Comparative Efficacy: A Data-Driven Look at Erlotinib
Biochemical (Cell-Free) Assay Performance
Biochemical assays measure the direct interaction of an inhibitor with its purified target enzyme, providing a clean measure of potency without the complexities of a cellular environment.
Table 1: Biochemical Inhibitory Activity of Erlotinib
| Target Kinase | IC₅₀ (nM) | Selectivity vs. EGFR | Reference |
| EGFR (Wild-Type) | 2 | - | [12] |
| c-Src | >20,000 | >10,000-fold | |
| v-Abl | >20,000 | >10,000-fold | |
| HER2 (ErbB2) | 1,890 | ~945-fold |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug required to inhibit 50% of the target enzyme's activity.
Expertise & Experience: The data clearly demonstrates Erlotinib's high potency and remarkable selectivity for EGFR over other kinases like Src and Abl. This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting. The substitutions on the quinazoline ring are directly responsible for achieving this specific and high-affinity binding.
Cellular Assay Performance
Cell-based assays evaluate an inhibitor's ability to affect cellular processes, such as proliferation, in cancer cell lines. This provides a more physiologically relevant measure of efficacy, accounting for factors like cell permeability and metabolism.
Table 2: Cellular Proliferation Inhibitory Activity of Erlotinib (IC₅₀)
| Cell Line | Cancer Type | EGFR Mutation Status | IC₅₀ (µM) | Reference(s) |
| HCC827 | NSCLC | Exon 19 deletion | 0.0021 | [13] |
| PC-9 | NSCLC | Exon 19 deletion | 0.031 | [13] |
| H3255 | NSCLC | L858R | 0.089 | [13] |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 0.42 | |
| H1975 | NSCLC | L858R + T790M (Resistance) | 9.183 | [13] |
Trustworthiness: The stark difference in IC₅₀ values between cell lines with activating EGFR mutations (e.g., HCC827) and the resistant T790M mutation (H1975) is a self-validating aspect of these assays.[13] It confirms that Erlotinib's anti-proliferative effect is primarily driven by its on-target inhibition of EGFR, as cells that circumvent this dependency through secondary mutations are significantly less sensitive.
From Scaffold to Drug: The Importance of Structure-Activity Relationship (SAR)
The dramatic difference in biological activity between this compound and Erlotinib is a direct result of targeted chemical modifications. Structure-activity relationship (SAR) studies are the cornerstone of this optimization process.
-
The 4-Anilino Group: Replacing the simple amine in this compound with the (3-ethynylphenyl)amino group in Erlotinib is critical. This larger group forms key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of EGFR, significantly increasing binding affinity.[14]
-
Substitution at C6 and C7: Erlotinib features two 2-methoxyethoxy side chains at the C6 and C7 positions, replacing the single methoxy group of the parent scaffold. These groups enhance solubility and create additional contact points within the kinase domain, further improving potency.[15]
The journey from the low-potency (or inactive) scaffold to a high-potency drug involves synthesizing and testing hundreds of analogs to map these critical interactions.
Experimental Protocols: A Self-Validating System for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of data, standardized and well-controlled experimental protocols are essential. Below are the methodologies that would be used to generate the comparative data presented above.
Protocol: Biochemical Kinase Inhibition Assay (ELISA-based)
This protocol determines the direct inhibitory effect of a compound on purified EGFR kinase activity.
-
Plate Coating: Coat a 96-well high-binding plate with a generic kinase substrate (e.g., poly-Glu-Tyr) and incubate overnight at 4°C. Wash 3x with wash buffer.
-
Compound Preparation: Perform a serial dilution of the test compounds (Erlotinib, this compound) in kinase reaction buffer.
-
Kinase Reaction: Add recombinant human EGFR kinase to each well, followed by the diluted test compounds. Initiate the reaction by adding a solution of ATP. Incubate for 1 hour at 37°C.
-
Causality: This step allows the kinase to phosphorylate the substrate. The inhibitor competes with ATP, reducing the extent of phosphorylation in a dose-dependent manner.
-
-
Detection: Stop the reaction and wash the plate. Add a primary antibody specific for phosphotyrosine (pY), followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB). Read the signal on a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of inhibitor concentration. Use a four-parameter logistic (4PL) curve fit to calculate the IC₅₀ value.
Protocol: Cell Proliferation Assay (Luminescence-based)
This protocol measures the effect of the inhibitor on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCC827, A431) into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Causality: For EGFR-dependent cell lines, inhibiting the receptor will halt proliferation and/or induce apoptosis, leading to a lower number of viable cells compared to the untreated control.
-
-
Lysis and Reagent Addition: Equilibrate the plate to room temperature. Add a single-reagent solution (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and its substrate.
-
Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence on a plate reader. The light output is directly proportional to the amount of ATP, an indicator of metabolically active, viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC₅₀ value using a 4PL curve fit.
Caption: Standard workflow for evaluating the biochemical and cellular activity of EGFR inhibitors.
Conclusion
The comparison between Erlotinib and this compound serves as a powerful illustration of modern drug discovery.
-
Erlotinib is a testament to successful chemical optimization. Its intricate substitutions on the quinazoline scaffold are not arbitrary; they are the result of rigorous SAR studies designed to maximize potency against EGFR and selectivity over other kinases, ultimately leading to a clinically effective and relatively safe therapeutic.[1][3]
-
This compound represents the starting point—a simple, unoptimized chemical entity. Its value lies not in its own biological activity, but in its potential as a foundational block for the synthesis of a diverse library of derivatives.[5][16]
For researchers and drug developers, this head-to-head analysis underscores a critical principle: while a privileged scaffold provides a promising starting point, it is the meticulous, data-driven process of molecular refinement that transforms a simple chemical into a life-saving medicine.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 885277-51-0|this compound|BLD Pharm [bldpharm.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svarlifescience.com [svarlifescience.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Erlotinib: An EGF Receptor Tyrosine Kinase Inhibitor in Non-small-cell Lung - Page 5 [medscape.com]
- 11. antbioinc.com [antbioinc.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Target Engagement of 6-Methoxyquinazolin-4-amine in Cells
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended target within the complex cellular milieu is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of key methodologies to confirm the cellular target engagement of 6-Methoxyquinazolin-4-amine, a quinazoline-based compound representative of a class of potent enzyme inhibitors. By leveraging experimental data from closely related, well-characterized molecules like Gefitinib and Erlotinib, we will explore the causality behind experimental choices and provide actionable protocols for robust target validation.
The Imperative of Target Engagement: Beyond Biochemical Potency
While in vitro assays are invaluable for determining a compound's potency against a purified protein, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular concentration, target accessibility, and off-target effects can significantly influence a compound's efficacy. Therefore, confirming target engagement in a cellular context is a critical step to bridge the gap between biochemical activity and physiological response. For this compound, which is structurally analogous to known Epidermal Growth Factor Receptor (EGFR) inhibitors, confirming its interaction with EGFR within cancer cells is paramount to validating its mechanism of action.[1][2]
A Comparative Overview of Target Engagement Methodologies
Several powerful techniques can be employed to confirm that this compound engages its intended target, EGFR, in cells. The choice of method often depends on the specific research question, available resources, and desired throughput. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and downstream signaling analysis via Western Blotting and In-Cell Westerns.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling | Downstream Signaling Analysis (Western Blot/In-Cell Western) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Measures the ability of a compound to inhibit the activity of a large panel of kinases. | Quantifies the phosphorylation status of the target and its downstream effectors. |
| Readout | Change in the melting temperature (Tm) of the target protein. | Percent inhibition of kinase activity. | Changes in protein band intensity corresponding to phosphorylation levels. |
| Primary Advantage | Label-free, direct evidence of target binding in a physiological context. | Provides a broad overview of a compound's selectivity and potential off-targets. | Confirms the functional consequence of target engagement on the signaling pathway. |
| Key Consideration | Requires a target that exhibits a measurable thermal shift upon ligand binding. | Primarily applicable to kinase inhibitors. | Indirect measure of target binding; requires specific and validated antibodies. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA). | High-throughput services are commercially available. | Moderate throughput, can be multiplexed. |
In-Depth Methodologies and Supporting Data
Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding
CETSA is a powerful biophysical method that directly assesses the interaction between a drug and its target in intact cells or cell lysates.[3] The principle is that ligand binding confers thermal stability to the target protein.[4]
Caption: CETSA experimental workflow.
While specific CETSA data for this compound is not publicly available, data from analogous EGFR inhibitors like Gefitinib and Erlotinib demonstrate the expected outcome. A shift in the melting curve of EGFR to a higher temperature in the presence of the compound indicates target stabilization.
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm) |
| Gefitinib | EGFR | A431 | + 4.2°C |
| Erlotinib | EGFR | A431 | + 5.1°C |
| Vehicle (DMSO) | EGFR | A431 | 0°C (Baseline) |
Note: The data presented is representative and compiled from typical results for this class of inhibitors.
-
Cell Culture and Treatment: Plate A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) and grow to 80-90% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Harvesting and Heating: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 48°C to 68°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody against total EGFR.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble EGFR as a function of temperature to generate melting curves and determine the Tm shift.
Kinome Profiling: Assessing Selectivity
Given that this compound belongs to a class of kinase inhibitors, understanding its selectivity across the human kinome is crucial. Kinome profiling assays measure the inhibitory activity of a compound against a large panel of purified kinases.
Caption: Kinome profiling experimental workflow.
Kinome scans for Gefitinib and Erlotinib show high potency against EGFR with varying degrees of off-target effects. A similar profile would be expected for this compound.
| Kinase | Gefitinib (% Inhibition @ 1 µM) | Erlotinib (% Inhibition @ 1 µM) |
| EGFR | >99% | >99% |
| HER2 (ERBB2) | 85% | 75% |
| SRC | 40% | 30% |
| ABL1 | 25% | 15% |
Note: This data is illustrative and based on publicly available kinome profiling data for these compounds.[5]
Downstream Signaling Analysis: Confirming Functional Consequences
Confirming that this compound not only binds to EGFR but also inhibits its function is a critical validation step. This can be achieved by measuring the phosphorylation status of EGFR itself and key downstream signaling proteins like AKT and ERK.
Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates on specific tyrosine residues.[6] This creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[7]
Caption: Simplified EGFR signaling pathway.
Treatment of A431 cells with quinazoline-based inhibitors is expected to reduce EGF-stimulated phosphorylation of EGFR at key sites like Tyr1068.
| Treatment | p-EGFR (Tyr1068) / Total EGFR Ratio | % Inhibition |
| Vehicle (DMSO) | 1.00 | 0% |
| EGF (100 ng/mL) | 8.50 | - |
| EGF + this compound (1 µM) | 1.20 | 86% |
| EGF + Gefitinib (1 µM) | 1.15 | 87% |
| EGF + Erlotinib (1 µM) | 1.10 | 88% |
Note: Data for this compound is hypothetical, based on the performance of Gefitinib and Erlotinib.[8][9]
-
Cell Seeding and Serum Starvation: Seed A431 cells in a 96-well plate and grow to ~80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment and EGF Stimulation: Pre-treat cells with a dose range of this compound (or comparator compounds) for 2 hours. Stimulate with 100 ng/mL EGF for 10 minutes at 37°C.[10]
-
Fixation and Permeabilization: Immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours. Incubate with primary antibodies for total EGFR and phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody Incubation and Imaging: Wash and incubate with species-specific, spectrally distinct infrared dye-conjugated secondary antibodies for 1 hour. Image the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both total and phospho-EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to account for variations in cell number.
Conclusion: A Multi-faceted Approach to Target Validation
Confirming the target engagement of this compound in cells requires a multi-pronged approach that combines direct biophysical measurements with functional cellular assays. The Cellular Thermal Shift Assay provides unequivocal evidence of target binding in a native cellular environment. Kinome profiling offers a broad perspective on selectivity, a critical parameter for any therapeutic candidate. Finally, downstream signaling analysis by Western Blot or In-Cell Western confirms that target binding translates into the desired functional outcome—the inhibition of EGFR signaling. By integrating data from these orthogonal approaches, researchers can build a robust and compelling case for the on-target activity of this compound, paving the way for further preclinical and clinical development.
References
- 1. EGFR Inhibitor|4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Quinazoline Scaffold: A Cornerstone in EGFR Inhibition - A Comparative Analysis
In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) remains a pivotal target. The dysregulation of its signaling pathway is a hallmark of numerous malignancies, driving research towards potent and selective inhibitors. Within the vast chemical space of kinase inhibitors, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically successful EGFR inhibitors. This guide provides a comparative analysis of established EGFR inhibitors, benchmarking them against the fundamental 6-Methoxyquinazolin-4-amine structure to elucidate the principles of rational drug design and the structure-activity relationships that govern efficacy.
The EGFR Signaling Pathway: A Target for Precision Oncology
The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cellular responses. In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, promoting uncontrolled tumor growth.
Caption: The EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
This compound: The Progenitor Scaffold
The this compound structure represents a fundamental building block for a significant class of EGFR inhibitors. While not a potent inhibitor in its own right, its rigid heterocyclic system provides an ideal framework for orienting functional groups to interact with the ATP-binding pocket of the EGFR kinase domain. The 4-amino group serves as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The methoxy group at the 6-position influences solubility and can be a site for further modification to enhance potency and selectivity.
Benchmarking Against Established EGFR Inhibitors
The true potential of the this compound scaffold is realized through strategic chemical modifications. Below, we compare this core structure to several FDA-approved drugs that have built upon this foundation.
| Compound | Generation | Mechanism of Action | Key Structural Modifications from Core Scaffold | IC50 (EGFRwt) |
| Gefitinib (Iressa®) | 1st | Reversible ATP-competitive inhibitor | Aniline substitution at the 4-position with chloro and fluoro groups; morpholino-propoxy side chain at the 7-position. | 0.0026 - 0.038 µM[1] |
| Erlotinib (Tarceva®) | 1st | Reversible ATP-competitive inhibitor | Aniline substitution at the 4-position with an ethynyl group; bis(2-methoxyethoxy) side chains at the 6,7-positions. | 2 nM[2][3] |
| Lapatinib (Tykerb®) | 2nd | Reversible, dual EGFR/HER2 inhibitor | Aniline substitution at the 4-position with a (3-fluorobenzyl)oxy group; furan-containing side chain at the 6-position. | 10.2 nM (EGFR), 9.8 nM (HER2)[4] |
| Afatinib (Gilotrif®) | 2nd | Irreversible inhibitor | Aniline substitution at the 4-position with a Michael acceptor; but-2-yn-1-yloxy side chain at the 7-position. | 0.5 nM[5] |
| Osimertinib (Tagrisso®) | 3rd | Irreversible inhibitor, mutant-selective (T790M) | Aniline substitution at the 4-position with an indole moiety; acrylamide warhead for covalent binding. | Not primarily active against wild-type. |
Expert Insights: The evolution from first to third-generation inhibitors showcases a clear progression in drug design. First-generation inhibitors like Gefitinib and Erlotinib achieve potency through substitutions on the aniline ring and modifications at the 6 and 7-positions of the quinazoline core, enhancing binding affinity within the ATP pocket.[6][7] Second-generation inhibitors such as Afatinib and Lapatinib introduced irreversible binding mechanisms and dual targeting capabilities.[8][9][10][11] The key innovation of third-generation inhibitors like Osimertinib is their selectivity for mutant forms of EGFR, such as the T790M resistance mutation, while sparing the wild-type receptor, thereby reducing toxicity.[12][13][14][15]
Experimental Protocols for Comparative Evaluation
To benchmark novel quinazoline derivatives against these established inhibitors, a series of standardized in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Methodology:
-
Coating: Coat a 96-well plate with a generic tyrosine kinase substrate.
-
Kinase Reaction: Add purified recombinant EGFR kinase, the test compound at various concentrations, and a fixed concentration of ATP.
-
Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature.
-
Detection: Use a specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.
-
Analysis: Measure the signal intensity, which is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the cytostatic or cytotoxic effect of the inhibitor on cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A431, HCC827) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a luminescent assay like CellTiter-Glo®.
-
Analysis: Plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blotting for Downstream Signaling
This technique is used to confirm that the inhibitor is acting on the intended target by observing the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Lysis: Treat EGFR-dependent cells with the test compound for a short period (e.g., 1-2 hours) and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in the p-EGFR, p-ERK, and p-AKT signals relative to the total protein levels indicates effective target engagement.
Conclusion
The this compound scaffold is a testament to the power of a well-chosen chemical starting point in drug discovery. By understanding the structure-activity relationships and employing rigorous benchmarking against established drugs like Gefitinib, Erlotinib, and Osimertinib, researchers can rationally design the next generation of EGFR inhibitors with improved potency, selectivity, and clinical efficacy. The experimental protocols outlined provide a robust framework for this comparative evaluation, ensuring that novel candidates are thoroughly characterized before advancing towards clinical development.
References
- 1. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Erlotinib (CP358774) | EGFR inhibitor | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Afatinib - Wikipedia [en.wikipedia.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emergencydrug.com [emergencydrug.com]
- 12. New study results reinforce TAGRISSO® (osimertinib) as the backbone therapy for EGFR-mutated lung cancer across stages and settings [astrazeneca-us.com]
- 13. youtube.com [youtube.com]
- 14. fda.gov [fda.gov]
- 15. onclive.com [onclive.com]
A Comparative Guide to Assessing the Kinase Selectivity of 6-Methoxyquinazolin-4-amine
Introduction: The Quinazoline Scaffold and the Quest for Precision
In the landscape of modern medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful drugs, particularly in oncology.[1][2] Its rigid, bicyclic aromatic nature allows for the precise three-dimensional presentation of substituents, facilitating potent and selective interactions with a variety of biological targets.[1] Derivatives of this scaffold are well-represented among kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4][5]
6-Methoxyquinazolin-4-amine represents a foundational structure within this important class. While not as extensively characterized in the public domain as its more complex derivatives, its assessment serves as a perfect model for outlining the critical process of kinase selectivity profiling. The central challenge in developing any kinase inhibitor is achieving selectivity.[6][7] The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in the ATP-binding site—the primary target for most small molecule inhibitors.[8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the selectivity of a compound like this compound. We will delve into the causality behind experimental choices, provide detailed protocols for robust data generation, and offer insights into interpreting the resulting selectivity profile.
The Strategic Imperative: Why Kinase Selectivity Matters
A kinase inhibitor's utility, both as a therapeutic agent and a research tool, is fundamentally defined by its selectivity profile. A highly selective inhibitor interacts with a minimal number of kinases, allowing for precise modulation of a specific signaling pathway. This is crucial for minimizing off-target effects and associated toxicities in a clinical setting. Conversely, a "multi-targeted" or promiscuous inhibitor can be therapeutically advantageous in cancers driven by multiple deregulated pathways.[8][9]
Therefore, a comprehensive understanding of a compound's interactions across the kinome is not merely an academic exercise; it is a cornerstone of a successful drug discovery program.[10] It allows researchers to:
-
Validate the primary target: Confirm that the desired biological effect is indeed due to the inhibition of the intended kinase.
-
Predict potential side effects: Identify off-target inhibitions that could lead to toxicity.
-
Discover new therapeutic applications: Uncover unexpected inhibitory activities against other kinases that may be relevant in different diseases.[11]
-
Guide medicinal chemistry efforts: Provide a rational basis for optimizing lead compounds to improve selectivity and potency.[12]
The process of determining this profile is a multi-step endeavor, moving from broad, qualitative screening to precise, quantitative assessment.
Comparative Selectivity Analysis: A Case Study
To contextualize the assessment, we present hypothetical but realistic data for this compound and compare it against two well-known clinical inhibitors: Erlotinib , a relatively selective EGFR inhibitor, and Sunitinib , a multi-kinase inhibitor. The data is presented as IC50 values (the concentration required to inhibit 50% of a kinase's activity), which are a standard measure of potency.[1]
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Kinase Family | This compound (Hypothetical) | Erlotinib (Comparator 1) | Sunitinib (Comparator 2) |
| EGFR | Tyrosine Kinase | 55 | 2 | 2,800 |
| HER2 (ERBB2) | Tyrosine Kinase | 1,200 | 340 | 620 |
| VEGFR2 | Tyrosine Kinase | 850 | >10,000 | 9 |
| PDGFRβ | Tyrosine Kinase | 2,500 | >10,000 | 2 |
| KIT | Tyrosine Kinase | >10,000 | >10,000 | 8 |
| SRC | Tyrosine Kinase | 450 | 720 | 110 |
| AURKA | Ser/Thr Kinase | 6,800 | >10,000 | 250 |
| CDK2 | Ser/Thr Kinase | >10,000 | >10,000 | 1,500 |
Data for comparator drugs is representative and compiled from public sources for illustrative purposes.
Interpreting the Data
-
This compound: Shows moderate potency against EGFR. It exhibits some off-target activity against SRC and VEGFR2, but with significantly less potency (over 8-fold and 15-fold less, respectively). This suggests it is a moderately selective inhibitor with a primary preference for EGFR.
-
Erlotinib: Demonstrates high potency and selectivity for EGFR. Its activity against other kinases in this panel is substantially weaker, confirming its reputation as a selective EGFR inhibitor.
-
Sunitinib: Clearly shows a multi-targeted profile, with high potency against VEGFR2, PDGFRβ, and KIT. This broader activity is integral to its clinical mechanism of action.
This comparative approach is essential. Ascribing "selectivity" to a compound is only meaningful when benchmarked against other molecules.[11]
Experimental Protocols: Ensuring Data Integrity
The quality of any selectivity assessment hinges on the robustness of the underlying biochemical assays.[13] There are numerous platforms available, including radiometric, fluorescence-based, and luminescence-based methods.[8][14][15] The radiometric assay, which tracks the transfer of radiolabeled phosphate (³³P) from ATP to a substrate, is often considered the "gold standard" due to its direct measurement of catalytic activity.[8][16]
Below is a detailed, step-by-step protocol for a typical in vitro radiometric kinase assay, which would be used to generate the IC50 data in Table 1.
Appendix: Protocol for In Vitro Radiometric Kinase Assay (e.g., HotSpot™ Assay)
Objective: To determine the IC50 value of this compound against a panel of selected kinases.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition must be optimized for each kinase.
- ATP Solution: Prepare a stock solution of "hot" ATP by mixing unlabeled ATP with γ-³³P-ATP. The final concentration in the assay should be at or near the Km (Michaelis constant) for each specific kinase to ensure the measured IC50 approximates the true inhibition constant (Ki).[6]
- Kinase Aliquots: Dilute purified, active recombinant kinase enzyme to a working concentration in assay buffer. The amount of enzyme should be determined empirically to ensure the reaction is linear over the incubation time.
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in assay buffer.
- Test Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps (e.g., 3-fold dilutions) to cover a wide concentration range.
2. Assay Procedure (96-well Plate Format):
- Compound Plating: Add 1 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. For control wells, add 1 µL of 100% DMSO (0% inhibition, high signal) and 1 µL of a known potent inhibitor for that kinase (100% inhibition, low signal).
- Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add 24 µL of this mix to each well.
- Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate Reaction: Add 25 µL of the hot ATP solution to each well to start the kinase reaction. The final reaction volume is 50 µL.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase (typically <20% substrate turnover).
- Stop Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
3. Signal Detection:
- Substrate Capture: Transfer 90 µL of the stopped reaction mixture from each well onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter.
- Washing: Wash the filtermat multiple times with 0.75% phosphoric acid to remove unincorporated γ-³³P-ATP.
- Drying: Dry the filtermat completely.
- Scintillation Counting: Add scintillant to the dried filtermat and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
4. Data Analysis:
- Normalization: Convert the raw CPM data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Low_Control) / (CPM_High_Control - CPM_Low_Control))
- Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
Assessing the selectivity of a kinase inhibitor like this compound is a rigorous, multi-faceted process that is fundamental to drug discovery. It requires robust biochemical assays, careful data analysis, and, most importantly, a comparative context. By systematically profiling a compound against a broad panel of kinases and benchmarking it against molecules with known selectivity profiles, researchers can build a comprehensive understanding of its biological activity. This knowledge is paramount for validating its mechanism of action, predicting potential liabilities, and ultimately guiding the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 6-Methoxyquinazolin-4-amine
For researchers, medicinal chemists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis of novel compounds and potential pharmaceutical intermediates, even minor variations in protocol can lead to significant discrepancies in yield, purity, and ultimately, biological activity. This guide provides an in-depth comparison of experimental approaches for the synthesis and analysis of 6-Methoxyquinazolin-4-amine, a key structural motif found in a variety of biologically active molecules.
This document moves beyond a simple recitation of steps. It is designed to provide a framework for understanding the critical parameters that govern the reproducibility of experiments involving this quinazoline derivative. We will explore two distinct synthetic pathways, delve into the common pitfalls and side reactions that can compromise results, and detail the analytical methodologies essential for validating the identity and purity of the final product. Our focus is on not just the "how," but the "why," empowering you to establish a robust and self-validating experimental system in your own laboratory.
The Biological Significance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer[2], anti-inflammatory, and antimicrobial agents. Notably, the 4-aminoquinazoline structure is a key feature of several approved tyrosine kinase inhibitors used in cancer therapy.[3] this compound itself is a valuable intermediate in the synthesis of more complex molecules, making the reliability of its production a critical first step in many research endeavors.[4]
Comparative Synthesis of this compound
Reproducibility in chemical synthesis begins with the chosen synthetic route. Here, we compare two plausible and well-precedented methods for the preparation of this compound, derived from established literature procedures for analogous compounds.
Method A: The Formamidine Acetate Route
This approach is a classical and widely used method for the construction of 4-aminoquinazolines. It relies on the condensation of an appropriately substituted anthranilonitrile with formamidine acetate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methoxybenzonitrile (1 equivalent) and formamidine acetate (1.5 equivalents).
-
Solvent: Add 2-ethoxyethanol to the flask to serve as the reaction solvent.
-
Reaction: Heat the mixture to reflux (approximately 135 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Causality and Reproducibility Considerations:
-
Reagent Quality: The purity of the starting 2-amino-5-methoxybenzonitrile is paramount. Impurities in this starting material can lead to the formation of difficult-to-remove side products.
-
Temperature Control: Precise temperature control during reflux is critical. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition of the starting materials or product.
-
Reaction Time: The optimal reaction time should be determined by careful monitoring. Prolonged heating can lead to the formation of colored impurities.
Method B: The Chlorination-Amination Route
This two-step approach involves the initial formation of a 4-chloroquinazoline intermediate, which is then displaced by ammonia to yield the desired 4-amino product. This method offers an alternative for substrates that may be sensitive to the high temperatures of the formamidine acetate route.
Experimental Protocol:
Step 1: Synthesis of 4-chloro-6-methoxyquinazoline
-
Reaction Setup: To a round-bottom flask, add 6-methoxyquinazolin-4-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) as both reagent and solvent.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry under vacuum.
Step 2: Amination
-
Reaction Setup: In a sealed pressure vessel, dissolve the 4-chloro-6-methoxyquinazoline (1 equivalent) in a solution of ammonia in isopropanol (7N).
-
Reaction: Heat the mixture to 100-120 °C for 6-8 hours.
-
Work-up: Cool the reaction vessel to room temperature. The product will typically precipitate.
-
Purification: Collect the solid by filtration, wash with isopropanol, and dry under vacuum.
Causality and Reproducibility Considerations:
-
Moisture Sensitivity: The chlorination step is highly sensitive to moisture. All glassware must be thoroughly dried, and the reagents should be handled under anhydrous conditions to prevent the hydrolysis of phosphorus oxychloride.
-
Quenching Procedure: The quenching of the chlorination reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Pressure Vessel Safety: The amination step is performed under pressure and requires appropriate safety precautions and equipment.
Troubleshooting Common Reproducibility Issues in Quinazoline Synthesis
Achieving consistent results in quinazoline synthesis requires an awareness of potential side reactions and pitfalls. The following table outlines common problems, their likely causes, and actionable solutions to enhance the reproducibility of your experiments.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | Incomplete reaction; Decomposition of starting materials or product; Suboptimal reaction temperature or time. | Systematically vary the reaction temperature and time while monitoring by TLC or HPLC to find the optimal conditions. Ensure the purity of starting materials. |
| Formation of 6-Methoxyquinazolin-4-one | Hydrolysis of the 4-amino or 4-chloro group during the reaction or work-up. | Ensure anhydrous conditions, especially in the chlorination route. During work-up, minimize contact with water and use neutral or slightly basic washes. |
| Formation of N-Oxides | Oxidation of the quinazoline nitrogen atoms. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. |
| Discoloration of Product | Formation of polymeric or degradation byproducts, often due to excessive heat or prolonged reaction times. | Reduce the reaction temperature and/or time. Ensure efficient stirring to prevent localized overheating. Purify the product promptly after the reaction is complete. |
Analytical Methodologies for Ensuring Reproducibility
The synthesis of a compound is only half the battle; robust analytical methods are essential to confirm the identity and purity of the product, thereby ensuring the reproducibility of the entire experimental workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of organic compounds. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and byproducts.
A Representative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Interpretation:
The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For a highly reproducible synthesis, the purity should consistently be above a predetermined threshold (e.g., >98%).
Quantitative NMR (qNMR) for Absolute Purity Assessment
While HPLC is excellent for determining relative purity, quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the absolute purity (assay) of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[5][6][7][8]
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard must have a signal that does not overlap with any signals from the analyte, be stable, and not react with the analyte. Maleic anhydride or dimethyl sulfone are common choices.
-
Experimental Parameters: Accurate qNMR requires optimized parameters, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of the nuclei between scans.
-
Data Processing: Careful and consistent phasing and baseline correction are crucial for accurate integration.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthetic pathways and the analytical workflow.
Caption: Synthetic scheme for Method A: The Formamidine Acetate Route.
Caption: Synthetic scheme for Method B: The Chlorination-Amination Route.
References
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxyquinazolin-4-amine
This document provides an essential operational and safety framework for the proper disposal of 6-Methoxyquinazolin-4-amine (CAS No. 885277-51-0). Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are grounded in established safety principles and regulatory standards, providing a self-validating system for waste management.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be conducted by examining data from structurally analogous quinazoline and quinoline derivatives. Compounds within this chemical class often exhibit similar toxicological profiles.[1][2][3] This proactive approach is a cornerstone of a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety & Health Administration (OSHA).[4][5]
Based on available data for related compounds, this compound should be handled as a hazardous substance with the potential for the following adverse effects.[1][3][6]
| Potential Hazard | Description | Rationale and Causality |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | The quinazoline core is biologically active and can interfere with metabolic processes if ingested. Ingestion can lead to systemic toxicity. |
| Skin Irritation | May cause skin irritation upon contact.[2][6] | Aromatic amine structures can be irritating to the skin, causing localized redness, itching, or dermatitis with prolonged exposure. |
| Serious Eye Irritation | May cause serious and potentially damaging eye irritation.[2][3][6] | As a fine powder or through aerosolization, the compound can cause significant irritation to the delicate tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][3][6] | Inhalation of the powdered compound can irritate the mucous membranes of the respiratory system, leading to coughing and discomfort. |
Due to these potential hazards, this compound and all materials contaminated with it must be classified and managed as hazardous chemical waste.[6] Disposal via standard trash or sanitary sewer systems is strictly prohibited.[6][7]
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks. The selection of PPE is a critical control measure designed to provide a barrier between the handler and the chemical hazard.[1][8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes or airborne particles.[1][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and ensure they are inspected for integrity before each use.[1][2]
-
Body Protection: A properly fitted laboratory coat must be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood, an N95 dust mask or a higher level of respiratory protection may be required to prevent inhalation.[1][6]
Waste Characterization and Segregation: A Critical Step
Proper waste management begins at the point of generation. The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), mandates the correct identification and management of hazardous waste from "cradle to grave".[9][10]
Characterization: All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves, weighing papers), must be classified as Hazardous Chemical Waste .[6]
Segregation: To prevent dangerous chemical reactions, this waste stream must be segregated from other chemical wastes.[10][11] Based on the reactivity profile of similar compounds, it is crucial to store this waste away from:
-
Strong oxidizing agents[12]
-
Strong acids[13]
-
Strong bases[14]
-
Acid anhydrides[14]
-
Acid chlorides[14]
Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, posing a significant safety risk.
Step-by-Step Disposal Protocol
This protocol ensures a safe, compliant, and documented disposal process. The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[6][10]
Step 1: On-Site Waste Accumulation
All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][15]
-
Select an Appropriate Container: Use a container that is compatible with the chemical waste. The original container of the main component is often a suitable choice.[11] The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[9][11]
-
Keep Containers Closed: Waste containers must be kept closed at all times except when actively adding waste.[9][15] This is a common EPA violation and is critical for preventing spills and the release of vapors.[9]
Step 2: Proper Labeling
Accurate labeling is a key OSHA and EPA requirement, ensuring that hazards are clearly communicated to all handlers.[11][16]
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[17]
-
Complete All Fields: The label must include:
Step 3: Disposal of Contaminated Materials
Any item that has come into contact with this compound is considered hazardous waste.[6]
-
Solid Waste: Place all contaminated solid waste, including gloves, weighing paper, and pipette tips, into a dedicated hazardous waste container or a clearly labeled, sealed bag designated for solid chemical waste.[1]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed immediately into a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[18]
-
Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[1] The rinsed container can then be disposed of, though institutional policies may vary.
Step 4: Arranging Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6]
-
Provide Documentation: Provide a complete and accurate description of the waste. Maintain a log of the waste generated, including the date, quantity, and chemical composition.[6][15]
-
Prepare for Transport: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19]
The preferred and most effective method of final destruction for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator .[6] Landfill disposal is not a recommended practice for this compound.[6]
Disposal Workflow Diagram
The following diagram illustrates the comprehensive workflow for the proper disposal of this compound, from generation to final disposition.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. osha.gov [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. usbioclean.com [usbioclean.com]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


